Acetic acid, (acetylthio)-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBWDKUBOZHGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061587 | |
| Record name | Acetic acid, (acetylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-93-8 | |
| Record name | (Acetylthio)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(acetylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(acetylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (acetylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (acetylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (Acetylthio)acetic Acid
This guide provides a comprehensive overview of the primary synthetic routes to (acetylthio)acetic acid, a valuable reagent in chemical synthesis, particularly in the fields of drug discovery and peptide chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core principles, mechanistic underpinnings, and practical execution of these synthetic methods.
Introduction: The Significance of (Acetylthio)acetic Acid
(Acetylthio)acetic acid, also known as S-acetylthioglycolic acid, is a versatile bifunctional molecule containing both a carboxylic acid and a thioester. Its primary utility lies in its role as a protected form of thioglycolic acid. The acetyl group serves as a stable protecting group for the thiol functionality, which can be readily deprotected under mild conditions to reveal the reactive free thiol. This property makes (acetylthio)acetic acid an indispensable tool for the introduction of thiol groups into more complex molecules, a common strategy in the development of pharmaceuticals and bioactive peptides.[1] The ability to controllably unmask a thiol is crucial in bioconjugation, surface modification, and the synthesis of molecules with specific biological activities.
Synthetic Strategies: A Comparative Analysis
Two principal synthetic strategies dominate the preparation of (acetylthio)acetic acid. The first is a nucleophilic substitution reaction involving a haloacetate and a thioacetate salt. The second approach is the direct acylation of thioglycolic acid. The choice between these methods often depends on the availability of starting materials, desired scale, and purity requirements.
| Synthesis Method | Key Reagents | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Method 1: Nucleophilic Substitution | Sodium chloroacetate, Potassium thioacetate | Aqueous or polar aprotic solvent, Room temperature to moderate heating | Good to High | Readily available starting materials, straightforward procedure. | Potential for side reactions if conditions are not optimized. |
| Method 2: Acylation of Thioglycolic Acid | Thioglycolic acid, Acetic anhydride | Pyridine (catalyst/solvent), 0°C to room temperature | High | High atom economy, direct formation of the desired product. | Thioglycolic acid has a strong, unpleasant odor; requires careful handling. |
Method 1: Nucleophilic Substitution Route
This method relies on the classic Williamson ether synthesis principle, extended to the formation of a thioether linkage. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Mechanistic Insights
The thioacetate anion (CH₃COS⁻), generated from potassium thioacetate, is a potent nucleophile. It attacks the electrophilic carbon atom of the chloroacetate anion, displacing the chloride leaving group. The reaction is typically carried out in a polar solvent that can solvate the ionic species and facilitate the nucleophilic attack.
Caption: SN2 mechanism for the synthesis of (acetylthio)acetic acid.
Detailed Experimental Protocol
Materials:
-
Sodium chloroacetate
-
Potassium thioacetate[2]
-
Water (distilled or deionized)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium chloroacetate (1.0 equivalent) in water.
-
To this solution, add potassium thioacetate (1.05 equivalents) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (acetylthio)acetic acid.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Method 2: Acylation of Thioglycolic Acid
This method involves the direct S-acetylation of thioglycolic acid using acetic anhydride. The reaction is typically catalyzed by a base, such as pyridine, which also serves as the solvent.
Mechanistic Insights
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the sulfur atom of thioglycolic acid acts as the nucleophile, attacking one of the carbonyl carbons of acetic anhydride. Pyridine facilitates the reaction by acting as a base to deprotonate the thiol, increasing its nucleophilicity, and also by activating the acetic anhydride. The tetrahedral intermediate then collapses, eliminating acetate as a leaving group to form the thioester product.[3]
Caption: Nucleophilic acyl substitution mechanism for the S-acetylation of thioglycolic acid.
Detailed Experimental Protocol
Materials:
-
Thioglycolic acid[4]
-
Acetic anhydride
-
Pyridine (dry)
-
Toluene
-
Dichloromethane or Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve thioglycolic acid (1.0 equivalent) in dry pyridine (2–10 mL/mmol).[2]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents) to the solution.[2]
-
Allow the reaction mixture to stir at room temperature until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Purification of (Acetylthio)acetic Acid
High purity (acetylthio)acetic acid is often required for applications in drug development and peptide synthesis. The two most common purification methods are vacuum distillation and recrystallization.
Vacuum Distillation
(Acetylthio)acetic acid is a liquid at room temperature and can be purified by distillation under reduced pressure to avoid decomposition at its atmospheric boiling point.
Protocol for Vacuum Distillation:
-
Set up a standard vacuum distillation apparatus.
-
Place the crude (acetylthio)acetic acid in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure using a vacuum pump.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of acetic acid is significantly reduced under vacuum, and a similar trend is expected for (acetylthio)acetic acid.[5] For example, acetic acid boils at 118°C at atmospheric pressure, but this can be lowered to around 50°C at approximately 57 mmHg.[6]
-
It is advisable to perform a small-scale distillation first to determine the optimal conditions.
Recrystallization
If the crude product is a solid or can be induced to crystallize, recrystallization is an effective purification method. A common solvent system for recrystallization of moderately polar organic compounds is a mixture of ethyl acetate and a non-polar solvent like hexane.[7]
Protocol for Recrystallization:
-
Dissolve the crude (acetylthio)acetic acid in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Applications in Drug Development and Peptide Synthesis
(Acetylthio)acetic acid is a key reagent for introducing a protected thiol group into a molecule. In peptide synthesis, it can be coupled to the N-terminus of a peptide or a side chain of an amino acid (e.g., lysine) using standard peptide coupling reagents.[8] The acetyl group can then be selectively removed to generate a free thiol, which can be used for various purposes, including:
-
Cyclization: Formation of disulfide bridges to create cyclic peptides with constrained conformations.
-
Bioconjugation: Attachment of the peptide to other molecules, such as proteins, labels, or surfaces.
-
Drug Delivery: Modification of peptides to improve their pharmacokinetic properties.
The deprotection of the acetyl group is typically achieved under mild basic conditions, for example, by treatment with a solution of sodium hydroxide in ethanol, followed by neutralization.
Conclusion
The synthesis of (acetylthio)acetic acid can be reliably achieved through two primary methods: nucleophilic substitution and acylation of thioglycolic acid. Both methods offer high yields and are amenable to scale-up. The choice of method will depend on the specific requirements of the synthesis and the available resources. Proper purification by vacuum distillation or recrystallization is crucial to obtain high-purity material suitable for demanding applications in drug discovery and peptide synthesis. The ability to introduce a protected thiol group makes (acetylthio)acetic acid a valuable and versatile tool for the modern synthetic chemist.
References
- 1. ijraset.com [ijraset.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 5. gauthmath.com [gauthmath.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. lifetein.com [lifetein.com]
An In-depth Technical Guide to S-Acetylthioglycolic Acid: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetylthioglycolic acid is a pivotal reagent in the field of bioconjugation and drug development. Its unique structure, featuring a protected thiol group in the form of a thioester, allows for the strategic introduction of sulfhydryl functionalities into biomolecules. This guide provides a comprehensive overview of S-Acetylthioglycolic acid, its physicochemical properties, synthesis, and detailed protocols for its application in modifying proteins and other macromolecules.
Structural Formula
The structural formula for S-Acetylthioglycolic acid is presented below. The key features are a carboxylic acid group and an S-acetyl protected thiol group.
Chemical Structure of S-Acetylthioglycolic Acid
Caption: Chemical structure of S-Acetylthioglycolic acid.
Physicochemical Properties
A summary of the key physicochemical properties of S-Acetylthioglycolic acid is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1190-93-8 | [1] |
| Molecular Formula | C4H6O3S | [1] |
| Molecular Weight | 134.15 g/mol | [1] |
| Form | Liquid | [1] |
| Density | 1.298 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.506 | [1] |
| SMILES | CC(=O)SCC(O)=O | [1] |
| InChI Key | QSBWDKUBOZHGOU-UHFFFAOYSA-N | [1] |
Synthesis of S-Acetylthioglycolic Acid
The synthesis of S-Acetylthioglycolic acid is typically achieved through the acetylation of thioglycolic acid. A general laboratory-scale synthesis protocol is described below.
Experimental Protocol: Synthesis of S-Acetylthioglycolic Acid
Materials:
-
Thioglycolic acid
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
-
Dichloromethane (or other suitable organic solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve thioglycolic acid in a suitable anhydrous organic solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude S-Acetylthioglycolic acid.
-
The product can be further purified by distillation or chromatography if necessary.
Application in Bioconjugation: Thiolation of Proteins
A primary application of S-Acetylthioglycolic acid is in the thiolation of proteins and other biomolecules. For this purpose, it is commonly activated as an N-hydroxysuccinimide (NHS) ester, forming S-Acetylthioglycolic acid N-hydroxysuccinimide ester (SATA).[2][3] This reagent reacts with primary amines (e.g., lysine residues and the N-terminus of proteins) to introduce a protected sulfhydryl group. The subsequent deprotection of the acetyl group unmasks the reactive thiol.
Experimental Protocol: Protein Modification with SATA and Deprotection
This protocol is divided into two stages: the modification of the protein with SATA and the subsequent deprotection to generate a free sulfhydryl group.[4][5]
Part 1: Protein Modification with S-Acetylthioglycolic acid N-hydroxysuccinimide ester (SATA)
Materials:
-
Protein to be modified
-
S-Acetylthioglycolic acid N-hydroxysuccinimide ester (SATA)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the protein to be modified in the Reaction Buffer to a concentration of 2-10 mg/mL.[5]
-
Immediately before use, prepare a stock solution of SATA (e.g., 5-10 mg/mL) in DMSO or DMF.[4]
-
Add a 5- to 20-fold molar excess of the SATA stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[4]
-
Remove the excess, unreacted SATA and by-products by desalting gel filtration or dialysis against the Reaction Buffer.
Part 2: Deprotection of the Acetyl Group
Materials:
-
SATA-modified protein
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5[5]
-
Desalting column or dialysis equipment
-
Reaction Buffer containing 5-10 mM EDTA
Procedure:
-
To the solution of SATA-modified protein, add the Deacetylation Solution. A common ratio is 1 part Deacetylation Solution to 10 parts protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature.[5]
-
Remove the hydroxylamine and other small molecules by desalting gel filtration or dialysis against the Reaction Buffer containing 5-10 mM EDTA. The presence of EDTA is crucial to chelate metal ions that can catalyze the oxidation of the newly formed sulfhydryl groups.[4]
-
The resulting protein with a free sulfhydryl group is now ready for subsequent conjugation reactions.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for protein thiolation using SATA and the logical relationship of the chemical transformations.
Caption: Experimental workflow for protein thiolation using SATA.
Caption: Chemical transformation pathway for protein thiolation.
Conclusion
S-Acetylthioglycolic acid and its activated derivatives, such as SATA, are indispensable tools for the site-specific modification of proteins and other biomolecules. The ability to introduce a protected thiol group, which can be deprotected under mild conditions, provides a versatile handle for a wide range of applications in drug delivery, diagnostics, and fundamental research. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this important chemical entity in their work.
References
- 1. 2-(Acetylthio)acetic acid = 90 1190-93-8 [sigmaaldrich.com]
- 2. S-アセチルチオグリコール酸 N-ヒドロキシスクシンイミドエステル ≥95% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. S-Acetylthioglycolic acid N-hydroxysuccinimide ester | Krackeler Scientific, Inc. [krackeler.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to Acetic acid, (acetylthio)- (CAS 1190-93-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetic acid, (acetylthio)-, also known as S-Acetylthioglycolic acid, is a sulfur-containing organic compound with the CAS number 1190-93-8. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a chemical intermediate. Due to the limited publicly available data on its specific biological activities, this guide also discusses the known biological effects of its parent compound, thioglycolic acid, and its widely used derivative, N-Succinimidyl-S-acetylthioacetate (SATA), to provide a relevant biological context. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
Acetic acid, (acetylthio)- is a liquid at room temperature with a characteristic odor. Its chemical structure features a carboxylic acid group and a thioester group. The thioester linkage provides a protected form of a thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl group.
| Property | Value | Source(s) |
| CAS Number | 1190-93-8 | [1] |
| Molecular Formula | C₄H₆O₃S | [1] |
| Molecular Weight | 134.15 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.298 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.506 | [1] |
| Synonyms | S-Acetylthioglycolic acid, 2-(Acetylthio)acetic acid, Acetylmercaptoacetic acid | [1] |
| SMILES | CC(=O)SCC(=O)O | [1] |
| InChI | 1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) | [1] |
| InChI Key | QSBWDKUBOZHGOU-UHFFFAOYSA-N | [1] |
Synthesis
General Synthetic Pathway
The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the electrophilic carbonyl carbon of the acetylating agent.
References
A Technical Guide to 2-(Acetylthio)acetic Acid and its Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Acetylthio)acetic acid, with the IUPAC name 2-acetylsulfanylacetic acid , is an organosulfur compound that serves as a valuable reagent in chemical synthesis and bioconjugation.[1][2] While important in its own right, its N-hydroxysuccinimide (NHS) ester derivative, N-Succinimidyl S-acetylthioacetate (SATA), is more prominently featured in drug development and research applications.[3][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(acetylthio)acetic acid, with a particular focus on the utility of SATA in modifying proteins and other biomolecules.
Physicochemical Properties
A summary of the key physicochemical properties for 2-(acetylthio)acetic acid and its widely used derivative, SATA, is presented below. This data is crucial for understanding their reactivity, solubility, and handling in experimental settings.
| Property | 2-(Acetylthio)acetic acid | N-Succinimidyl S-acetylthioacetate (SATA) |
| Synonyms | S-Acetylthioglycolic acid, (Acetylthio)acetic acid | S-Acetylthioacetic acid-N-hydroxysuccinimide ester, SATA |
| CAS Number | 1190-93-8[1] | 76931-93-6[3][4] |
| Molecular Formula | C4H6O3S[1] | C8H9NO5S[3][4] |
| Molecular Weight | 134.16 g/mol [1] | 231.23 g/mol [3] |
| Appearance | Clear pale yellow to light yellow oil | White to off-white solid[4][5] |
| Melting Point | Not available | 85 - 86 °C[4] |
| Boiling Point | 251 °C | Not available |
| pKa | 3.14 (Predicted) | Not applicable |
| Purity | Not specified | ≥90-95% (HPLC)[4][6] |
| Solubility | Slightly soluble | Soluble in DMSO (e.g., to 45 mg/mL)[7][8] |
Synthesis and Reaction Mechanisms
Synthesis of 2-(Acetylthio)acetic Acid
The synthesis of thioacids like 2-(acetylthio)acetic acid can be achieved through various methods. A general and efficient two-step procedure involves the reaction of an acid chloride with thioacetic acid to form a mixed thioanhydride, which is then deacetylated.
Caption: General synthesis of fatty thioacids.
Protein Modification using N-Succinimidyl S-acetylthioacetate (SATA)
SATA is a widely used reagent for introducing protected sulfhydryl groups into proteins and other amine-containing molecules.[5][9][10] The NHS ester of SATA reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[5] The acetyl group protects the sulfhydryl, allowing for storage of the modified molecule.[5] The sulfhydryl group can then be deprotected when needed by treatment with hydroxylamine.[5][6]
Caption: Workflow for protein thiolation using SATA.
Experimental Protocols
Synthesis of 2-(Acetylthio)acetic Acid (General Procedure)
This protocol is a generalized procedure based on the synthesis of fatty thioacids and should be adapted and optimized for specific laboratory conditions.
-
Thioanhydride Formation: In a reaction vessel, dissolve the starting acid chloride in a suitable anhydrous solvent at room temperature. Add an equimolar amount of thioacetic acid dropwise while stirring. The reaction is typically rapid and can be monitored by techniques such as TLC or NMR.
-
Deacetylation: Cool the reaction mixture containing the mixed thioanhydride to approximately 5°C. Add a nucleophilic amine, such as propylamine or butylamine, to initiate deacetylation. This step is also generally fast.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated through standard procedures, which may include aqueous work-up to remove byproducts and purification by distillation or chromatography to yield the final 2-(acetylthio)acetic acid.
Protein Thiolation with SATA
This protocol provides a general guideline for modifying a protein with SATA. Concentrations and incubation times may require optimization depending on the specific protein and desired level of modification.
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0). The protein concentration should typically be in the range of 1-10 mg/mL.
-
SATA Solution Preparation: Immediately before use, dissolve SATA in an anhydrous organic solvent such as DMSO or DMF to a concentration of approximately 10-25 mM.[7]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved SATA to the protein solution. Incubate the reaction at room temperature for 30-60 minutes.
-
Removal of Excess Reagent: Remove non-reacted SATA using a desalting column or dialysis against the appropriate buffer.
-
Deprotection (Optional, if immediate use): To generate a free sulfhydryl group, add a deacetylation solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.5) to the S-acetylated protein. Incubate for 2 hours at room temperature.
-
Final Purification: Remove excess deacetylation reagent by desalting or dialysis. The resulting thiolated protein is now ready for subsequent conjugation to other molecules.
Applications in Drug Development and Research
The ability to introduce thiol groups into biomolecules is of paramount importance in drug development and various research fields.
-
Bioconjugation and Drug Delivery: Thiolated proteins or antibodies can be conjugated to drugs, imaging agents, or nanoparticles to create targeted drug delivery systems.[4] SATA is a key reagent in creating these conjugates.[4]
-
Antibody-Drug Conjugates (ADCs): The creation of ADCs often relies on the precise introduction of linkers and therapeutic payloads. Thiol groups introduced via SATA can serve as attachment points for these payloads.
-
Immunoassays: SATA is used to modify antibodies for use in ELISAs and other immunoassays, enhancing their attachment to surfaces and improving assay sensitivity.[6][9][10]
-
Vaccine Development: It is utilized in vaccine formulation to conjugate antigens to carrier proteins, which can enhance the immune response.[4]
-
Radiolabeling: SATA has been evaluated as a ligand for radiolabeling antibodies with isotopes like Rhenium-188 for applications in radioimmunotherapy.[11]
References
- 1. Acetic acid, 2-(acetylthio)- | C4H6O3S | CID 14485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 1190-93-8 | Fisher Scientific [fishersci.com]
- 3. abmole.com [abmole.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cephamls.com [cephamls.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Succinimidyl-S-acetylthioacetate | TargetMol [targetmol.com]
- 8. SATA (N-Succinimidyl-S-acetylthioacetate), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]
- 9. N-Succinimidyl S-acetylthioacetate (SATA) | 76931-93-6 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Acetic acid, (acetylthio)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetic acid, (acetylthio)-, also known as S-acetylthioglycolic acid, is a thiol-containing carboxylic acid with significant applications in bioconjugation, drug delivery, and pharmaceutical development. Its molecular structure allows for the strategic introduction of thiol groups into various molecules, enabling the formation of disulfide bonds or attachment to gold surfaces. This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical characterization of acetic acid, (acetylthio)-. Furthermore, it explores its current and potential applications in biomedical research, with a focus on its role as a versatile building block in the design of novel therapeutics and diagnostic agents.
Physicochemical Properties
S-acetylthioglycolic acid is a liquid at room temperature with a characteristic odor. Its key physicochemical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₃S | [1] |
| Molecular Weight | 134.15 g/mol | [1] |
| CAS Number | 1190-93-8 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.298 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.506 | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in acetonitrile and DMF. | [3] |
Synthesis and Purification
Synthesis of S-acetylthioglycolic acid
A common method for the synthesis of S-acetylthioglycolic acid involves the reaction of thioglycolic acid with an acetylating agent. A detailed experimental protocol is outlined below.
Experimental Protocol: Acetylation of Thioglycolic Acid
Materials:
-
Thioglycolic acid
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve thioglycolic acid in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution, followed by a catalytic amount of pyridine.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude S-acetylthioglycolic acid.
Purification
The crude product can be purified by vacuum distillation to yield the final, high-purity S-acetylthioglycolic acid.
Experimental Protocol: Vacuum Distillation
Materials:
-
Crude S-acetylthioglycolic acid
-
Vacuum distillation apparatus
-
Heating mantle
-
Vacuum pump
-
Cold trap
Procedure:
-
Set up the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude S-acetylthioglycolic acid in the distillation flask.
-
Begin heating the flask gently with a heating mantle while gradually reducing the pressure with the vacuum pump.
-
Collect the fraction that distills at the appropriate temperature and pressure for S-acetylthioglycolic acid.
-
The purified product should be a clear, colorless to pale yellow liquid.
Analytical Characterization
The identity and purity of the synthesized S-acetylthioglycolic acid can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are crucial for structural elucidation. The expected chemical shifts are detailed below.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH | |
| ~3.7 | Singlet | 2H | -S-CH₂- | |
| ~2.4 | Singlet | 3H | -C(O)-CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~195 | -C(O)S- | |
| ~170 | -COOH | |
| ~30 | -S-CH₂- | |
| ~30 | -C(O)-CH₃ |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The expected molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z 134. The fragmentation pattern can provide further structural information. A plausible fragmentation pathway is the loss of the acetyl group (CH₃CO), resulting in a fragment at m/z 91.
Applications in Research and Drug Development
S-acetylthioglycolic acid and its derivatives are valuable tools in the development of novel therapeutics and diagnostics.
Bioconjugation and Thiolation
The N-hydroxysuccinimide (NHS) ester and pentafluorophenyl (PFP) ester of S-acetylthioglycolic acid are widely used as thiolating reagents.[3][4][5] These reagents react with primary amines on proteins, peptides, or other biomolecules to introduce a protected thiol group. The acetyl protecting group can then be selectively removed under mild conditions to reveal the free thiol, which can be used for subsequent conjugation reactions.
Diagram: Thiolation of a Primary Amine using S-Acetylthioglycolic acid NHS ester
Caption: Reaction scheme for the thiolation of a primary amine using SATA.
Drug Delivery Systems
The thiol group introduced by S-acetylthioglycolic acid can be utilized for the development of targeted drug delivery systems. For instance, thiolated polymers like chitosan have been synthesized using thioglycolic acid to enhance their mucoadhesive properties for oral drug delivery.[6] The thiol groups can form disulfide bonds with mucus glycoproteins, prolonging the residence time of the drug carrier at the site of absorption.
Prodrug Design
The thioester linkage in S-acetylthioglycolic acid can be exploited in prodrug design. A drug molecule can be attached via the thiol group, and the resulting thioester may be designed to be cleaved by specific enzymes in the body, releasing the active drug at the target site. This approach can improve the pharmacokinetic profile and reduce off-target toxicity of a drug.
Signaling Pathways and Biological Activity
Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities of S-acetylthioglycolic acid or its direct involvement in cellular signaling pathways. However, based on its structural similarity to other thiol-containing compounds like N-acetylcysteine (NAC), some potential biological activities can be inferred. Thiol-containing compounds are known to act as antioxidants and can modulate redox-sensitive signaling pathways. Further research is warranted to elucidate the specific biological effects of S-acetylthioglycolic acid.
Conclusion
Acetic acid, (acetylthio)- is a valuable and versatile chemical entity for researchers in the fields of chemistry, biology, and medicine. Its well-defined physicochemical properties and the availability of synthetic routes make it an accessible tool for a wide range of applications. The ability to introduce protected thiol groups with high efficiency has established its importance in bioconjugation and the development of advanced drug delivery systems and prodrugs. While its specific biological activities and role in signaling pathways remain an area for future exploration, its utility as a chemical biology tool is undisputed. This guide provides the foundational knowledge required for the effective use and further investigation of this important compound.
Diagram: Experimental Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of S-acetylthioglycolic acid.
References
- 1. Thioglycolic acid synthesis - chemicalbook [chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. S-Acetylthioglycolic acid N-hydroxysuccinimide ester | Krackeler Scientific, Inc. [krackeler.com]
- 5. synchem.de [synchem.de]
- 6. Chitosan-thioglycolic acid conjugate: an alternative carrier for oral nonviral gene delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of S-acetylthioglycolic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetylthioglycolic acid, also known as 2-(acetylthio)acetic acid, is a sulfur-containing carboxylic acid. It serves as a key building block in organic synthesis and has gained significant interest in the pharmaceutical and biomedical fields. Its structure incorporates a protected thiol group in the form of a thioester, which can be readily deprotected under mild conditions to reveal a reactive sulfhydryl group. This property makes it a valuable reagent for introducing thiol functionalities into molecules, a process crucial for bioconjugation, drug delivery systems, and the development of enzyme inhibitors. This technical guide provides an in-depth overview of the physical and chemical properties of S-acetylthioglycolic acid, along with detailed experimental protocols for their determination and visualization of its key chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of S-acetylthioglycolic acid are summarized in the tables below. These properties are essential for its handling, application in synthesis, and for the development of analytical methods.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C4H6O3S | [1][2] |
| Molecular Weight | 134.15 g/mol | [1] |
| Appearance | Liquid at room temperature | [1][2] |
| Density | 1.298 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.506 | [1] |
| Melting Point | Not explicitly found in literature; inferred to be < 25°C as it is a liquid at room temperature. | |
| Boiling Point | Not explicitly found in literature. | |
| Solubility | Information not explicitly found. As a short-chain carboxylic acid, some solubility in water and polar organic solvents is expected. |
Chemical and Spectroscopic Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-(acetylthio)acetic acid | |
| Synonyms | S-Acetylthioglycolic acid, 2-(Acetylthio)acetic acid, S-Acetyl-2-mercaptoacetic acid | [1][2] |
| pKa | Not explicitly found. The pKa of the related compound, thioacetic acid, is approximately 3.4, suggesting S-acetylthioglycolic acid is a moderately strong acid. | |
| 1H NMR Spectroscopy | Spectral data available. | [3] |
| Infrared (IR) Spectroscopy | Spectral data available. | [3] |
| Mass Spectrometry | Spectral data available. |
Key Chemical Reactions
S-acetylthioglycolic acid undergoes two primary reactions of significant interest: synthesis from thioglycolic acid and hydrolysis to regenerate the free thiol.
Synthesis of S-Acetylthioglycolic Acid
A common method for the synthesis of S-acetylthioglycolic acid involves the acetylation of thioglycolic acid with acetic anhydride.
References
(Acetylthio)acetic Acid: A Technical Guide to Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling and appropriate storage of (acetylthio)acetic acid. The following sections detail the chemical and physical properties, safety protocols, storage conditions, and potential hazards associated with this compound, with a focus on providing actionable data and methodologies for a laboratory and drug development setting.
Chemical and Physical Properties
(Acetylthio)acetic acid, also known as S-acetylthioglycolic acid, is a yellow, oily liquid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
| Property | Value | Source |
| Molecular Formula | C4H6O3S | [1] |
| Molecular Weight | 134.15 g/mol | [2] |
| Appearance | Light yellow to yellow to orange clear liquid | [3] |
| Boiling Point | 160 °C at 20 mmHg | [3] |
| Flash Point | 106 °C | [3][4] |
| Density | 1.298 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.506 | [5] |
| Purity (GC) | >98.0% | [3] |
Safety and Handling
(Acetylthio)acetic acid is classified as a hazardous substance and requires careful handling to avoid exposure and ensure personnel safety.
Hazard Identification and Classification
The compound is associated with the following hazard statements according to the Globally Harmonized System (GHS):
The corresponding GHS pictograms are:
Personal Protective Equipment (PPE) and Handling Precautions
A standard workflow for handling (acetylthio)acetic acid in a laboratory setting should include the following engineering controls and personal protective equipment to minimize exposure.
References
- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 2. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 3. Acetic acid, 2-(acetylthio)- | C4H6O3S | CID 14485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS # 1190-93-8, 2-(Acetylthio)acetic acid, (Acetylthio)acetic acid, Mercaptoacetic acid acetate, Thioacetic acid S-ester with mercaptoacetic acid, 2-Acetylthioacetic acid, S-Acetyl-2-mercaptoacetic acid, S-Acetylmercaptoacetic acid - chemBlink [chemblink.com]
- 5. database.ich.org [database.ich.org]
An In-Depth Technical Guide to Acetic Acid, (acetylthio)- and its Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetic acid, (acetylthio)-, also known as S-Acetylthioglycolic acid, is an organosulfur compound that serves as a crucial building block in bioconjugation and drug development. While the direct biological effects of S-Acetylthioglycolic acid are not extensively documented, its activated N-hydroxysuccinimide (NHS) ester, N-Succinimidyl S-acetylthioacetate (SATA), is a widely utilized reagent for introducing protected sulfhydryl groups into proteins, peptides, and other biomolecules. This modification is a cornerstone of modern biopharmaceutical research, enabling the construction of antibody-drug conjugates (ADCs), the immobilization of proteins, and the development of advanced immunoassays.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Acetic acid, (acetylthio)- and its key derivative, SATA. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of this important chemical entity in a research and development setting.
Core Compound: Acetic acid, (acetylthio)- (S-Acetylthioglycolic Acid)
S-Acetylthioglycolic acid is a thiol-containing carboxylic acid where the thiol group is protected by an acetyl group. This protection prevents the unwanted oxidation of the thiol to a disulfide and allows for its selective deprotection under mild conditions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of S-Acetylthioglycolic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4H6O3S | N/A |
| Molecular Weight | 134.15 g/mol | N/A |
| CAS Number | 1190-93-8 | N/A |
| Appearance | Not widely reported, expected to be a liquid or low-melting solid | N/A |
| pKa | Not explicitly found for the acetylated form. The pKa of the carboxylic acid is expected to be similar to acetic acid (~4.76), and the thiol pKa is masked by the acetyl group. | N/A |
| Solubility | Expected to be soluble in water and organic solvents. | N/A |
Synthesis
The synthesis of S-Acetylthioglycolic acid can be achieved through the reaction of chloroacetic acid with thioacetic acid.[1] In this nucleophilic substitution reaction, the sulfur atom of thioacetic acid displaces the chlorine atom of chloroacetic acid.
References
An In-Depth Technical Guide to S-Acetylthioglycolic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Acetylthioglycolic acid, a key intermediate in bioconjugation chemistry, serves as a protected form of thioglycolic acid, allowing for the controlled introduction of sulfhydryl groups into molecules. This guide provides a comprehensive overview of its discovery, historical development, and synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in its application.
Introduction
S-Acetylthioglycolic acid, systematically named 2-(acetylthio)acetic acid, is a carboxylic acid and thioester. Its structure features a thiol group that is protected by an acetyl group, preventing its oxidation and allowing for its use as a stable precursor in the synthesis of more complex molecules. The primary application of S-acetylthioglycolic acid lies in its activated ester derivatives, most notably the N-hydroxysuccinimide (NHS) ester, known as SATA (S-acetylthioglycolic acid N-hydroxysuccinimide ester). SATA is a widely used reagent for the thiolation of primary amines in proteins and other biomolecules, a critical step in the development of antibody-drug conjugates, immunoconjugates, and other targeted therapeutics.
Discovery and History
The precise historical discovery of S-acetylthioglycolic acid is not prominently documented in readily available scientific literature. Its synthesis is a straightforward acetylation of the readily available thioglycolic acid, a reaction that has been known for over a century. The development and popularization of S-acetylthioglycolic acid and its derivatives are closely tied to the rise of bioconjugation chemistry in the latter half of the 20th century. The need for stable, protected thiol-containing linkers for attaching drugs and labels to antibodies and other proteins drove the synthesis and application of reagents like SATA.
While a definitive "discovery" paper for the core molecule is elusive, the underlying chemistry of S-acetylation of thiols has been well-established. The reaction of thiols with acetic anhydride or acetyl chloride to form thioesters is a fundamental transformation in organic chemistry.
Physicochemical Properties
S-Acetylthioglycolic acid is a liquid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 1190-93-8 | [1] |
| Molecular Formula | C4H6O3S | [2] |
| Molecular Weight | 134.15 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.298 g/mL at 25 °C | [1] |
| 1.326 g/mL at 20 °C | [1] | |
| Refractive Index | n20/D 1.506 | [1] |
Synthesis of S-Acetylthioglycolic Acid
The most common and straightforward method for the synthesis of S-acetylthioglycolic acid is the acetylation of thioglycolic acid using acetic anhydride. Acetyl chloride can also be used as the acetylating agent.
Experimental Protocol: Acetylation of Thioglycolic Acid with Acetic Anhydride
This protocol is adapted from general procedures for the S-acetylation of thiols.
Materials:
-
Thioglycolic acid
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve thioglycolic acid in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
If desired, a catalytic amount of pyridine can be added to accelerate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude S-acetylthioglycolic acid.
-
The product can be further purified by vacuum distillation if necessary.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of S-acetylthioglycolic acid.
Spectroscopic Characterization
Detailed spectroscopic data for S-acetylthioglycolic acid is essential for its identification and quality control. While a comprehensive, publicly available dataset is not readily found in a single source, the expected spectral features are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a singlet for the acetyl methyl protons (CH₃-C=O) typically around δ 2.3 ppm, and a singlet for the methylene protons (-S-CH₂-COOH) around δ 3.6 ppm. The acidic proton of the carboxylic acid group will appear as a broad singlet at a variable chemical shift, typically downfield.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum should exhibit signals for the acetyl methyl carbon, the thioester carbonyl carbon, the methylene carbon, and the carboxylic acid carbonyl carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), a strong absorption for the thioester C=O stretch (around 1690-1710 cm⁻¹), and a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 134, corresponding to the molecular weight of the compound.
Applications in Research and Drug Development
The primary utility of S-acetylthioglycolic acid is as a precursor to its activated esters, particularly the N-hydroxysuccinimide ester (SATA).
Thiolation of Biomolecules
SATA is a widely used reagent for introducing protected sulfhydryl groups into proteins, peptides, and other amine-containing biomolecules. The NHS ester of SATA reacts with primary amines (e.g., the ε-amino group of lysine residues) under mild conditions (pH 7-8) to form a stable amide bond. The acetyl group protects the thiol from oxidation during this conjugation step. Subsequent deprotection of the acetyl group with hydroxylamine at or near neutral pH unmasks the reactive sulfhydryl group. This free thiol can then be used for conjugation to other molecules, such as maleimide-functionalized drugs or linkers.
DOT Diagram: Thiolation and Conjugation Pathway
Caption: Pathway for protein thiolation and subsequent conjugation.
Conclusion
S-Acetylthioglycolic acid is a valuable building block in the field of bioconjugation. Its straightforward synthesis and the stability of its protected thiol group make it an essential tool for researchers in chemistry, biology, and medicine. While its initial discovery is not clearly attributed to a single source, its utility, particularly in the form of its NHS ester, is well-established and continues to play a crucial role in the development of sophisticated biomolecular conjugates for therapeutic and diagnostic applications.
References
"Acetic acid, (acetylthio)-" synonyms and trade names
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetic acid, (acetylthio)-, also known as S-Acetylthioacetic acid, is a chemical compound with the CAS number 1190-93-8. It belongs to the family of thioacetic acid derivatives and serves as a key reagent in organic synthesis. This guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, and applications, with a focus on its relevance to research and drug development.
Nomenclature and Identification
Synonyms
-
S-Acetylthioacetic acid
-
Acetylthioglycolic acid
-
2-(Acetylthio)acetic acid
-
Mercapto-acetic acid acetate
Trade Names
"Acetic acid, (acetylthio)-" is primarily supplied by chemical manufacturers and is not typically marketed under specific trade names. It is commonly listed in chemical catalogs under its various synonyms.
Physicochemical Properties
A summary of the key quantitative data for Acetic acid, (acetylthio)- is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C4H6O3S | [1] |
| Molecular Weight | 134.15 g/mol | [2] |
| CAS Number | 1190-93-8 | [1] |
| Boiling Point | 251 °C | [3] |
| 158-159 °C | ||
| Refractive Index | 1.4902 (at 20°C) | [3] |
| Flash Point | 106 °C | [3] |
| Density | 1.298 g/mL (at 25 °C) | [2] |
Synthesis
The synthesis of S-Acetylthioacetic acid can be achieved via the nucleophilic substitution of a haloacetic acid with a thioacetate salt. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of S-Acetylthioacetic Acid
Materials:
-
2-Bromoacetic acid
-
Potassium thioacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoacetic acid (1.0 equivalent) in anhydrous DMF.
-
Add potassium thioacetate (1.1 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the aqueous layer and extract it twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude S-Acetylthioacetic acid.
-
The crude product can be further purified by vacuum distillation.
Safety Precautions: 2-Bromoacetic acid is corrosive and toxic. Potassium thioacetate has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of S-Acetylthioacetic acid.
Applications in Research and Drug Development
While direct applications of "Acetic acid, (acetylthio)-" are not extensively documented, its primary utility lies in its role as a precursor and a thiolating agent, often in a protected form.
Thiolation of Biomolecules
A significant application of S-Acetylthioacetic acid chemistry is in bioconjugation. The N-hydroxysuccinimide (NHS) ester derivative, N-Succinimidyl-S-acetylthioacetate (SATA), is a widely used reagent for introducing protected sulfhydryl groups into proteins and other amine-containing biomolecules.[4][5][6][7] The acetyl group serves as a protecting group for the thiol, which can be deprotected under mild conditions using hydroxylamine. This allows for the controlled formation of disulfide bonds or the conjugation of other molecules to the newly introduced thiol group.
Role in Organic Synthesis
S-Acetylthioacetic acid can serve as a building block in organic synthesis. The thioester functionality can undergo various transformations, and the carboxylic acid group provides a handle for further derivatization. For instance, it is a key intermediate in the synthesis of some pharmaceuticals.
Signaling Pathways and Logical Relationships
Currently, there is no available literature suggesting a direct role for "Acetic acid, (acetylthio)-" in specific biological signaling pathways. Its significance is primarily as a synthetic tool in chemical biology and medicinal chemistry. The logical relationship of its most prominent application is depicted in the workflow for protein thiolation.
Protein Thiolation Workflow
Caption: Workflow for protein thiolation using a derivative of S-Acetylthioacetic acid.
Conclusion
"Acetic acid, (acetylthio)-" is a valuable reagent in organic and medicinal chemistry. While it may not have extensive direct applications, its role as a precursor, particularly for thiolating agents like SATA, is well-established. This guide provides researchers and drug development professionals with a foundational understanding of its properties and synthetic utility. Further research into the applications of this compound and its derivatives could unveil new opportunities in bioconjugation and materials science.
References
- 1. usbio.net [usbio.net]
- 2. 2-(乙硫基)乙酸 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS # 1190-93-8, 2-(Acetylthio)acetic acid, (Acetylthio)acetic acid, Mercaptoacetic acid acetate, Thioacetic acid S-ester with mercaptoacetic acid, 2-Acetylthioacetic acid, S-Acetyl-2-mercaptoacetic acid, S-Acetylmercaptoacetic acid - chemBlink [chemblink.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Succinimidyl S-acetylthioacetate (SATA) | 76931-93-6 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
Introduction: The Duality of S-Acetylthioacetic Acid
<An In-depth Technical Guide to the Reaction Mechanisms of Acetic Acid, (acetylthio)-
A Senior Application Scientist's Synthesis of Core Principles and Practical Applications
For Researchers, Scientists, and Drug Development Professionals
S-Acetylthioacetic acid (SATA), also known by its systematic name 2-(acetylthio)acetic acid, is a bifunctional molecule of significant interest in chemical synthesis and drug development.[1][2] Its structure marries a carboxylic acid with a thioacetate group, a protected form of a thiol. This duality is the source of its versatility, offering two distinct handles for chemical modification. The thioacetate provides a stable, storable precursor to a reactive thiol (-SH) group, which is crucial for building molecules with specific biological activities or material properties.[3] In drug development, this functionality is exploited for creating thio-modified active pharmaceutical ingredients (APIs), bioconjugates, and linkers for antibody-drug conjugates (ADCs).[4][5][6][7] This guide elucidates the core reaction mechanisms that govern the reactivity of S-acetylthioacetic acid, providing a foundational understanding for its rational application in research and development.
Core Reactivity and Mechanistic Principles
The reactivity of S-acetylthioacetic acid is dictated by its two primary functional groups: the thioester and the carboxylic acid.
-
The Thioester Group: The thioester is an excellent acylating agent, but its most common application is as a thiol protecting group.[8] The acetyl group masks the highly reactive and easily oxidized thiol. This protection is readily cleaved under specific conditions to liberate the free thiol, which can then participate in a variety of subsequent reactions. The stability of the thioacetate is a key advantage, allowing for its incorporation into complex molecules without premature reaction.[8]
-
The Carboxylic Acid Group: The carboxylic acid moiety behaves as expected, readily undergoing reactions such as esterification or amidation. This allows the entire S-acetylthioacetyl group to be tethered to other molecules, such as proteins, peptides, or drug scaffolds. A particularly common reagent is N-Succinimidyl-S-acetylthioacetate (also abbreviated SATA), where the carboxylic acid has been activated as an NHS ester, making it highly reactive toward primary amines.[4][5][6][7][9]
The interplay between these two groups allows for a modular approach to synthesis. One can first conjugate the molecule via its carboxylic acid (or activated ester) and then deprotect the thioacetate to reveal the thiol for a second, orthogonal reaction.
Key Reaction Mechanisms in Detail
Thioester Deprotection (Hydrolysis): Unveiling the Thiol
The most critical reaction of S-acetylthioacetic acid is the deprotection of the thioacetate to generate a free thioglycolic acid derivative. This is fundamentally a hydrolysis reaction, though it is more accurately a nucleophilic acyl substitution where a nucleophile attacks the acetyl carbonyl, leading to the cleavage of the sulfur-acetyl bond.
Mechanism: The reaction typically proceeds via attack of a nucleophile on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, cleaving the C-S bond and releasing the thiolate anion. The thiolate is subsequently protonated during workup or by the solvent to yield the free thiol.
Common Deprotection Conditions:
-
Base-Mediated Hydrolysis: This is the most common method. Strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in an alcoholic solvent readily cleave the thioacetate. The reaction is typically rapid, often completed within a couple of hours at room temperature or with gentle heating. The initial product is the thiolate salt, which is then neutralized with acid to produce the free thiol.
-
Causality: The hydroxide or methoxide ion is a strong nucleophile that readily attacks the thioester carbonyl. The use of an inert atmosphere is often recommended to prevent the oxidation of the resulting thiol to a disulfide, especially if it is not used immediately.[8]
-
-
Mild Basic Conditions: For sensitive substrates, milder bases like potassium carbonate can also be effective.
-
Amine-Based Deprotection: Hydroxylamine (NH2OH) at neutral pH offers a very mild method for deprotection.[9] This is particularly useful in bioconjugation where harsh pH conditions could denature a target protein.
-
Transthioesterification: A biomimetic approach using other thiols, such as thioglycolic acid or cysteamine, can achieve deprotection under mild, aqueous conditions (pH 8).[10][11] This reaction proceeds through a reversible transthioesterification process.[10][11]
The choice of deprotection agent is critical and depends on the stability of the substrate molecule to the reaction conditions.
Caption: Mechanism of base-catalyzed thioacetate deprotection.
Reactions of the Carboxylic Acid Group: Amidation
For applications in bioconjugation, the carboxylic acid of S-acetylthioacetic acid is often activated to facilitate reaction with nucleophiles, most commonly primary amines on proteins or other biomolecules.[4][6][7] The most prevalent form is the N-hydroxysuccinimide (NHS) ester, known as SATA.
Mechanism: The reaction of SATA with a primary amine (e.g., from a lysine residue on a protein) is a classic nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion departs. NHS is a good leaving group because its negative charge is well-stabilized by resonance.
-
Proton Transfer: A final proton transfer step yields the neutral amide product and free NHS.
This reaction is typically carried out in a buffered solution at a slightly alkaline pH (e.g., pH 7.5), which ensures that a significant fraction of the primary amines are deprotonated and thus nucleophilic, without promoting significant hydrolysis of the NHS ester.[9]
Caption: Workflow for protein thiolation using SATA reagent.
Experimental Protocols
Protocol 1: General Procedure for Thioacetate Deprotection with NaOH
This protocol describes a standard method for cleaving the acetyl group from a thioacetate-containing molecule to yield the free thiol.
Materials:
-
S-acetylthioacetate derivative (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH) solution (e.g., 2M in water, ~2.0 eq)
-
Hydrochloric acid (HCl) solution (e.g., 2M, degassed)
-
Diethyl ether (degassed)
-
Sodium sulfate (Na2SO4), anhydrous
-
Round bottom flask, condenser, separatory funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the S-acetylthioacetate derivative (1.0 eq) in ethanol in a round bottom flask under an inert atmosphere.
-
Add the NaOH solution dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the mixture to room temperature.
-
Under an inert atmosphere, carefully neutralize the mixture by adding the degassed HCl solution until the pH is ~7.
-
Transfer the mixture to a separatory funnel. Add degassed diethyl ether and degassed water for extraction.
-
Separate the layers. Wash the organic layer with degassed water.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator. The resulting free thiol should be used immediately or stored under an inert atmosphere to prevent oxidation.
Trustworthiness Note: The use of degassed solvents and an inert atmosphere throughout the neutralization and workup is a self-validating step critical to preventing the dimerization of the thiol product into a disulfide, thus ensuring the integrity of the final compound.
Data Presentation
The choice of deprotection agent can significantly impact reaction time and yield, especially when dealing with complex or sensitive substrates. The following table summarizes various deprotection strategies.
| Deprotection Reagent(s) | Typical Conditions | Key Advantages | Considerations | Reference(s) |
| NaOH or KOH | EtOH/H₂O, RT to Reflux | Fast, inexpensive, strong | Not suitable for base-labile substrates | |
| NaOMe | Anhydrous MeOH, RT | Anhydrous conditions, strong | Not suitable for base-labile substrates | |
| Hydroxylamine (NH₂OH·HCl) | Aqueous Buffer, pH 7.0-7.5, RT | Very mild, ideal for biomolecules | Slower than strong base methods | [9] |
| Thioglycolic Acid (TGA) | Aqueous Buffer, pH 8, RT | Mild, biomimetic, aqueous media | Can require longer reaction times (24h) | [10] |
| Cysteamine (Cym) | Aqueous Buffer, pH 8, RT | Very fast (30 min), mild, high yield | Reagent may need to be removed | [11] |
| Tetrabutylammonium Cyanide (TBACN) | Catalytic (0.5 eq), MeOH, RT | Chemoselective for thioesters over esters | Cyanide is toxic, requires careful handling | [8] |
Conclusion
S-Acetylthioacetic acid and its derivatives are powerful synthetic tools whose utility is rooted in a few fundamental, reliable reaction mechanisms. The strategic protection of a thiol as a stable thioacetate allows for its storage and incorporation into molecules, while the dual functionality of the parent acid enables versatile conjugation strategies. A thorough understanding of the nucleophilic acyl substitution mechanisms governing both the conjugation via the carboxylic acid and the subsequent deprotection of the thioester is paramount for any researcher, scientist, or drug development professional aiming to leverage this reagent. By carefully selecting reaction conditions—particularly for the deprotection step—one can rationally design synthetic pathways to create complex, functionalized molecules for a wide array of applications, from fundamental research to the development of next-generation therapeutics.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. SATA (N-Succinimidyl-S-acetylthioacetate), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]
- 5. N-Succinimidyl-S-acetylthioacetate | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-Succinimidyl S-acetylthioacetate (SATA) | 76931-93-6 | BroadPharm [broadpharm.com]
- 8. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 9. SATA, N-succinimidyl-S-acetyl-thioacetate - ChemiMartChemiMart [chemimart.de]
- 10. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for "Acetic acid, (acetylthio)-" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Acetic acid, (acetylthio)-", also known as S-acetylthioglycolic acid, is a versatile reagent in organic synthesis, primarily utilized as a protected source of a thiol group. Its application is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and materials, where the direct handling of odorous and easily oxidized thiols is undesirable. This document provides detailed application notes and experimental protocols for the use of "Acetic acid, (acetylthio)-" in various synthetic transformations.
Key Applications
"Acetic acid, (acetylthio)-" serves as an effective thioacetylating agent for a range of nucleophiles. The resulting thioacetate can be readily deprotected under mild basic conditions to reveal the free thiol, which can then be used in subsequent reactions. Key applications include:
-
Thioacetylation of Amines: Formation of thioacetylated amides, which are important intermediates in the synthesis of enzyme inhibitors and other biologically active molecules.
-
Thioacetylation of Thiols: Protection of existing thiol groups within a molecule.
-
Introduction of Protected Thiols onto Solid Supports: Facilitating solid-phase synthesis of peptides and other molecules containing thiol functionalities.
-
Synthesis of Sulfur-Containing Heterocycles: Acting as a key building block for the construction of various heterocyclic scaffolds.
Data Presentation
Table 1: S-Acetylation of Bisthiazolidines using Acetic Anhydride and Pyridine[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | (3R,5R,7aS)-5-(hydroxymethyl)tetrahydro-2H-thiazolo[4,3-b]thiazole-3-carboxylic acid | (3R,5R,7aS)-5-((acetylthio)methyl)tetrahydro-2H-thiazolo[4,3-b]thiazole-3-carboxylic acid | 89 |
| 2 | Methyl (3R,5R,7aS)-5-(hydroxymethyl)tetrahydro-2H-thiazolo[4,3-b]thiazole-3-carboxylate | Methyl (3R,5R,7aS)-5-((acetylthio)methyl)tetrahydro-2H-thiazolo[4,3-b]thiazole-3-carboxylate | 75 |
| 3 | (3R,5R,7aS)-3-benzyl-5-(hydroxymethyl)tetrahydro-2H-thiazolo[4,3-b]thiazole | (3R,5R,7aS)-3-benzyl-5-((acetylthio)methyl)tetrahydro-2H-thiazolo[4,3-b]thiazole | 62 |
| 4 | (3R,5R,7aS)-5-(hydroxymethyl)-3-phenyltetrahydro-2H-thiazolo[4,3-b]thiazole | (3R,5R,7aS)-5-((acetylthio)methyl)-3-phenyltetrahydro-2H-thiazolo[4,3-b]thiazole | 78 |
| 5 | (3R,5R,7aS)-3-cyclohexyl-5-(hydroxymethyl)tetrahydro-2H-thiazolo[4,3-b]oxazole | (3R,5R,7aS)-3-cyclohexyl-5-((acetylthio)methyl)tetrahydro-2H-thiazolo[4,3-b]oxazole | 85 |
Table 2: Amide Coupling of L-Amino Acid Methyl Esters with (Acetylthio)acetic Acid[2]
| Entry | Amino Acid Derivative (Starting Material) | Coupling Product | Yield (%) |
| 1 | L-Tyrosine methyl ester derivative | N-(2-(acetylthio)acetyl)-L-tyrosine methyl ester derivative | Not specified for individual substrates, but the general procedure is well-established. |
| 2 | Various L-amino acid methyl esters | Corresponding N-(2-(acetylthio)acetyl)-amino acid methyl esters | General procedure described as effective. |
Experimental Protocols
Protocol 1: Synthesis of (Acetylthio)acetic Acid
This protocol describes the synthesis of the title compound from thioacetic acid and bromoacetic acid.
Materials:
-
Thioacetic acid
-
Bromoacetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Water
Procedure:
-
Slowly add sodium bicarbonate (15.72 g, 187 mmol) to a stirred solution of thioacetic acid (8.1 g, 106 mmol) and bromoacetic acid (11.2 g, 80 mmol) in water (100 ml).
-
Stir the mixture at room temperature overnight.
-
Acidify the solution to pH 1 with concentrated HCl.
-
Extract the mixture with ethyl acetate (100 ml).
-
Separate the organic layer and wash it with water (3 x 100 ml).
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield (acetylthio)acetic acid as a yellow oil.
Protocol 2: General Procedure for S-Acetylation of Bisthiazolidines[1]
This protocol details the protection of a hydroxyl group as a thioacetate.
Materials:
-
Substrate (e.g., (3R,5R,7aS)-5-(hydroxymethyl)tetrahydro-2H-thiazolo[4,3-b]thiazole-3-carboxylic acid) (1.0 equiv)
-
Acetic anhydride (Ac₂O)
-
Pyridine (Py)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
5% Hydrochloric acid (HCl)
Procedure:
-
In a two-necked flask under a nitrogen atmosphere, dissolve the substrate (0.5 g, 2.1 mmol) in a 1:1 mixture of Ac₂O:Py (2 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath and add ice chips. Stir for 1 hour.
-
Pour the solution into Et₂O (30 mL) and extract with saturated aqueous NaHCO₃ (2 x 30 mL).
-
Acidify the aqueous layer to pH 2 with 5% HCl and extract with EtOAc (4 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the S-acetylated product.
Protocol 3: General Procedure for Amide Coupling with (Acetylthio)acetic Acid[2]
This protocol describes the formation of an amide bond between an amino acid ester and (acetylthio)acetic acid.
Materials:
-
Deprotected amino acid ester (e.g., L-amino acid methyl ester) (1.0 equiv)
-
(Acetylthio)acetic acid (1.1 equiv)
-
HBTU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous THF
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the deprotected amino acid ester (4.0 mmol), (acetylthio)acetic acid (0.59 g, 4.4 mmol), HBTU (1.67 g, 4.4 mmol), and DIPEA (1.56 g, 2.10 mL, 12.00 mmol) in anhydrous THF (30 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Evaporate the organic solvent under vacuum.
-
Dissolve the residue in DCM (50 mL).
-
Wash the organic phase with saturated sodium bicarbonate (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate under vacuum.
-
Purify the crude product by flash chromatography (30–100% EtOAc in petroleum ether) to obtain the pure amide product.
Mandatory Visualizations
Caption: Workflow for amide coupling using (Acetylthio)acetic acid.
Caption: General synthetic utility of (Acetylthio)acetic acid.
(Acetylthio)acetic Acid: A Versatile Reagent for Thiol Introduction in Research and Drug Development
(Application Notes and Protocols)
For researchers, scientists, and drug development professionals, the introduction of thiol (-SH) groups into biomolecules and drug candidates is a critical step for various applications, including bioconjugation, protein modification, and the development of targeted therapeutics. (Acetylthio)acetic acid, particularly in its activated form as S-acetylthioglycolic acid N-hydroxysuccinimide ester (SATA), serves as a highly efficient reagent for this purpose. It allows for the covalent attachment of a protected thiol group to primary amines, which can then be deprotected under mild conditions to yield a reactive sulfhydryl group.
This document provides detailed application notes and experimental protocols for the use of (acetylthio)acetic acid in thiol introduction.
Principle of Thiol Introduction using (Acetylthio)acetic Acid
The introduction of a thiol group using (acetylthio)acetic acid is a two-step process:
-
Amine Modification: The carboxylic acid group of (acetylthio)acetic acid is first activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to form SATA. This activated reagent readily reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) under mild pH conditions to form a stable amide bond. This step introduces a protected thioester.[1][2]
-
Deprotection: The acetyl protecting group on the sulfur atom is then removed by a deacetylation reaction, typically using hydroxylamine at a neutral pH. This step exposes the free sulfhydryl group, making it available for subsequent reactions.[2][3][4]
This two-step approach offers excellent control over the introduction of reactive thiol groups, minimizing premature disulfide bond formation.[2]
Quantitative Data Summary
The efficiency of thiol incorporation can be influenced by the molar ratio of the SATA reagent to the protein. The following table summarizes the effect of varying molar ratios of SATA on the number of sulfhydryl groups incorporated per mole of bovine serum albumin (BSA).
| Molar Ratio of SATA to BSA | Moles of Sulfhydryl Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
| (Data sourced from G-Biosciences Sulfhydration Kit with SATA product information) |
A 10-fold molar excess of SATA added to a protein solution generally results in the incorporation of 1-5 sulfhydryl groups per protein molecule. The actual level of incorporation depends on the number of accessible primary amines on the specific protein.[5]
Experimental Protocols
Protocol 1: Modification of Proteins with SATA
This protocol details the procedure for introducing a protected thiol group onto a protein using SATA.
Materials:
-
Protein of interest
-
SATA (N-Succinimidyl S-acetylthioacetate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 (Amine-free buffers such as PBS or HEPES are recommended)[1][2]
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a concentration of 2-10 mg/mL.[2]
-
SATA Solution Preparation: Immediately before use, dissolve SATA in DMF or DMSO to a concentration of approximately 55 mM (e.g., 6-8 mg in 0.5 mL).[2] SATA is moisture-sensitive and the NHS-ester moiety readily hydrolyzes, so stock solutions should not be stored.[2]
-
Reaction: Add the SATA solution to the protein solution. A common starting point is a 10-fold molar excess of SATA to protein.[4][5] For example, add 10 µL of a 55 mM SATA solution to 1 mL of a 60 µM protein solution.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[3][4][6]
-
Removal of Excess Reagent: Remove unreacted SATA using a desalting column equilibrated with the Reaction Buffer.[3][4] Dialysis can also be used as an alternative.[1] The SATA-modified protein can be stored at -20°C if the protein is not sensitive to freezing.[5]
Protocol 2: Deprotection of the Acetyl Group to Generate a Free Thiol
This protocol describes the removal of the acetyl protecting group to expose the reactive sulfhydryl group.
Materials:
-
SATA-modified protein from Protocol 1
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[1][2] To prepare 50 mL, dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium EDTA (or 0.365 g of disodium EDTA) in 40 mL of Reaction Buffer, adjust the pH to 7.2-7.5 with NaOH, and bring the final volume to 50 mL with ultrapure water.[2]
-
Desalting column
-
EDTA-containing buffer for purification (e.g., Reaction Buffer with 10 mM EDTA)[2]
Procedure:
-
Addition of Deacetylation Solution: Add the Deacetylation Solution to the SATA-modified protein solution. A typical ratio is 100 µL of Deacetylation Solution per 1 mL of modified protein solution.[2][5]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.[2][3][5]
-
Purification: Immediately purify the sulfhydryl-modified protein from the hydroxylamine and other reaction components using a desalting column equilibrated with the EDTA-containing buffer.[2][3] The inclusion of EDTA helps to chelate divalent metal ions that can catalyze the oxidation of sulfhydryl groups to form disulfide bonds.[3]
-
Downstream Applications: The protein with the newly exposed thiol group is now ready for subsequent conjugation or other downstream applications. It is recommended to use the freshly prepared thiolated protein immediately to avoid disulfide bond formation.[4]
Protocol 3: Quantification of Introduced Thiols using Ellman's Reagent
This protocol allows for the determination of the concentration of free sulfhydryl groups on the modified protein.
Materials:
-
Thiolated protein
-
Ellman's Reagent (DTNB - 5,5'-dithiobis(2-nitrobenzoic acid))
-
Reaction Buffer (as used in Protocol 1)
-
Cysteine or another thiol-containing compound for standard curve generation
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.
-
Prepare DTNB Solution: Prepare a stock solution of Ellman's Reagent in the Reaction Buffer.
-
Reaction: Add a small volume of the DTNB stock solution to the thiolated protein sample and to each of the standards.
-
Incubation: Incubate for 5-10 minutes at room temperature.[3]
-
Measurement: Measure the absorbance of the samples and standards at 412 nm. The yellow color produced is proportional to the concentration of free thiols.[3]
-
Calculation: Calculate the concentration of thiol groups in the protein sample by comparing its absorbance to the standard curve.[3]
Visualizations
Caption: Experimental workflow for thiol introduction using SATA.
Caption: Reaction mechanism for thiol introduction.
References
Application Notes and Protocols for S-acetylthioglycolic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of S-acetylthioglycolic acid as a key reagent in peptide synthesis, particularly for the generation of peptide thioesters required for Native Chemical Ligation (NCL). This method offers a robust strategy for the synthesis of long peptides and proteins by joining smaller, purified peptide fragments.
Overview
S-acetylthioglycolic acid serves as a protected thiol donor, which, when coupled to the N-terminus of a peptide, can be deprotected to generate a free thiol. This thiol is then utilized to form a C-terminal thioester on another peptide, a crucial component for NCL. This process allows for the chemoselective ligation of two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine residue, to form a native peptide bond at the ligation site.[1][2]
Experimental Protocols
This section details the step-by-step procedures for solid-phase peptide synthesis (SPPS), incorporation of S-acetylthioglycolic acid, on-resin thioester formation, and subsequent native chemical ligation.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Standard Fmoc/tBu solid-phase peptide synthesis is employed to assemble the peptide chain on a suitable resin (e.g., Rink Amide or Wang resin).[3][4]
Protocol:
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[5] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU, HATU, or PyBOP (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction completion using a qualitative test like the ninhydrin (Kaiser) test.[3]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
Coupling of S-acetylthioglycolic Acid
After the final amino acid has been coupled and its Fmoc group removed, S-acetylthioglycolic acid is coupled to the N-terminus of the resin-bound peptide.
Protocol:
-
Preparation: Ensure the N-terminus of the peptide on the resin is deprotected (free amine).
-
Activation: In a separate vessel, dissolve S-acetylthioglycolic acid (3 equivalents relative to the resin loading) and an activating agent such as HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activated S-acetylthioglycolic acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
On-Resin Generation of Peptide Thioester and Cleavage
The S-acetyl group is removed, and the peptide is cleaved from the resin to yield the peptide thioester.
Protocol:
-
S-acetyl Deprotection:
-
Swell the resin in a solution of 20% 4-methylpiperidine containing 2% (v/v) 2-mercaptoethanol.[6]
-
Alternatively, treat the resin with a solution of cysteamine or L-cysteine in an aqueous buffer at pH 8 for 30 minutes.[7]
-
This step removes the acetyl protecting group, exposing the free thiol of the thioglycolic acid moiety.
-
-
Cleavage from Resin:
-
Wash the resin with DMF and DCM.
-
Treat the resin with a cleavage cocktail appropriate for the chosen resin and amino acid side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide thioester.
-
Native Chemical Ligation
The purified peptide thioester is reacted with a second peptide containing an N-terminal cysteine.
Protocol:
-
Reaction Setup:
-
Dissolve the peptide thioester and the N-terminal cysteine peptide in equimolar amounts in a ligation buffer. A typical buffer is 6 M guanidine hydrochloride, 100 mM sodium phosphate, at pH 7.0-7.5.[1]
-
-
Addition of Thiol Catalyst:
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.[1]
-
-
Reaction:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry. Ligation is typically complete within 1-24 hours.
-
-
Purification:
-
Once the ligation is complete, purify the final ligated peptide by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Data Presentation
The following tables summarize typical quantitative data for the described protocols. Actual results may vary depending on the peptide sequence and specific conditions used.
| Parameter | Value/Range | Reference(s) |
| Resin Loading | 0.1 - 1.0 mmol/g | [5] |
| Amino Acid Equivalents | 3 - 5 eq. per coupling | [3] |
| Coupling Reagent Equiv. | 3 - 5 eq. per coupling | [3] |
| Base (DIPEA) Equivalents | 6 - 10 eq. per coupling | [3] |
| Coupling Time | 1 - 2 hours | [3] |
| Fmoc Deprotection Time | 20 minutes | [5] |
Table 1. Typical Parameters for Solid-Phase Peptide Synthesis.
| Parameter | Value/Range | Reference(s) |
| S-acetylthioglycolic acid eq. | 3 eq. | - |
| Coupling Time | 2 - 4 hours | - |
| S-acetyl Deprotection Time | 30 minutes | [7] |
| Cleavage Time | 2 - 3 hours | [4] |
| Crude Peptide Purity (HPLC) | >70% | [8] |
| Purified Peptide Yield | 10 - 40% | [9][10] |
Table 2. Typical Parameters for Peptide Thioester Generation.
| Parameter | Value/Range | Reference(s) |
| Peptide Concentration | 1 - 10 mM | - |
| pH | 7.0 - 7.5 | [1] |
| Temperature | Room Temp. or 37°C | - |
| Thiol Catalyst (MPAA) | 20 - 30 mM | [1] |
| Reaction Time | 1 - 24 hours | - |
| Expected Yield (Ligation) | >90% (conversion) | [1] |
Table 3. Typical Parameters for Native Chemical Ligation.
Visualizations
The following diagrams illustrate the key workflows and mechanisms described in these application notes.
Caption: Overall workflow for peptide synthesis using S-acetylthioglycolic acid and NCL.
Caption: Mechanism of Native Chemical Ligation (NCL).
Caption: Logical steps for generating the peptide thioester.
References
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: The Role of S-Acetylthioacetic Acid Derivatives in Biochemical Research and Drug Development
Introduction
"Acetic acid, (acetylthio)-", particularly in its activated N-hydroxysuccinimide (NHS) ester form known as N-Succinimidyl-S-acetylthioacetate (SATA), is a pivotal reagent in biochemistry and drug development.[1][2][3] Its primary function is to introduce a protected sulfhydryl (-SH) group onto proteins, peptides, and other amine-containing biomolecules.[2][4] The thiol functional group is crucial for numerous biological activities and is often targeted for bioconjugation. However, its high reactivity and susceptibility to oxidation necessitate a protection strategy during synthesis and modification processes.[5] The S-acetyl group of SATA serves as a stable protecting group, which can be selectively removed under mild conditions to reveal a free thiol, ready for subsequent reactions.[2][5]
Key Applications
The versatility of SATA has led to its widespread adoption in several key areas of biochemical research and drug development:
-
Bioconjugation and Crosslinking: SATA is extensively used to create stable covalent linkages between biomolecules.[6] By reacting with primary amines, such as the lysine residues on the surface of proteins, SATA introduces a protected thiol group.[2] Following deprotection, this newly introduced sulfhydryl group can react with another thiol-reactive moiety to form a stable thioether bond or with another thiol to form a disulfide bond. This enables the creation of antibody-drug conjugates (ADCs), enzyme-linked immunosorbent assay (ELISA) reagents, and other functional bioconjugates.[3][7]
-
Protein Modification and Functionalization: Researchers utilize SATA to modify proteins to study their structure, function, and interactions.[6] The introduction of a sulfhydryl group can be used to attach probes, such as fluorescent dyes or biotin, to specific sites on a protein. This allows for the tracking of proteins within cells, the study of protein-protein interactions, and the development of diagnostic assays.
-
Drug Delivery and Development: In the field of drug development, SATA plays a role in creating targeted drug delivery systems.[6] By linking a therapeutic agent to a targeting moiety, such as an antibody, the drug can be selectively delivered to specific cells or tissues, enhancing its efficacy and reducing off-target side effects.
-
Radiolabeling of Antibodies: SATA has been evaluated as a ligand for radiolabeling antibodies with isotopes like Rhenium-188 for use in radioimmunotherapy.[8] The introduced sulfhydryl groups can chelate radiometals, providing a means to attach a radioactive payload to a targeting antibody.
Experimental Protocols
Protocol 1: Thiolation of Proteins using SATA
This protocol describes the general procedure for introducing a protected sulfhydryl group onto a protein using SATA.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
N-Succinimidyl-S-acetylthioacetate (SATA)
-
Dimethyl sulfoxide (DMSO)
-
Hydroxylamine-HCl
-
Reaction buffer (e.g., PBS with EDTA)
-
Desalting columns
Procedure:
-
SATA Stock Solution Preparation: Prepare a fresh solution of SATA in DMSO. The concentration will depend on the desired molar excess.
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into a suitable reaction buffer like PBS.
-
Conjugation Reaction:
-
Removal of Excess SATA: Remove unreacted SATA using a desalting column or dialysis against the reaction buffer.
-
Deprotection of the Acetyl Group:
-
Prepare a deacetylation solution containing hydroxylamine-HCl. A typical solution consists of 0.5 M Hydroxylamine, 25 mM EDTA in PBS, adjusted to pH 7.2.[8]
-
Add a molar excess of the deacetylation solution to the SATA-conjugated protein. A 1000-fold molar excess of hydroxylamine is often used.[8]
-
Incubate the reaction at 37°C for 2 hours with shaking.[8]
-
-
Removal of Deprotection Reagent: Purify the thiolated protein by passing it through a desalting column to remove excess hydroxylamine and other small molecules.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Excess of SATA | 10-fold | [8] |
| Reaction Time (Conjugation) | 1 hour | [8] |
| Reaction Temperature (Conjugation) | Room Temperature | [8] |
| Molar Excess of Hydroxylamine | 1000-fold | [8] |
| Reaction Time (Deprotection) | 2 hours | [8] |
| Reaction Temperature (Deprotection) | 37°C | [8] |
Experimental Workflow for Protein Thiolation
Caption: Workflow for the thiolation of proteins using SATA.
Protocol 2: Base-Mediated Deprotection of S-Acetyl Groups
This protocol provides a general method for the hydrolysis of the S-acetyl group under basic conditions. This method is suitable for small molecules but may be too harsh for sensitive biomolecules like proteins.[5]
Materials:
-
S-acetylated compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the S-acetylated compound (1.0 equivalent) in ethanol in a round-bottom flask.[9]
-
Add the NaOH solution (1.1-2.0 equivalents) dropwise to the stirred solution.[9]
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of HCl solution to a pH of ~7.[9]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]
-
Filter and concentrate the organic layer under reduced pressure to yield the crude thiol.[9]
-
If necessary, purify the product by column chromatography.[9]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Equivalents of NaOH | 1.1 - 2.0 | [9] |
| Solvent | Ethanol | [9] |
| Temperature | Room Temperature or Reflux | [9] |
Logical Diagram of Base-Mediated Deprotection
Caption: Step-by-step process for base-mediated S-acetyl deprotection.
Signaling Pathway Considerations
While "Acetic acid, (acetylthio)-" itself is not directly involved in cellular signaling, the broader context of acetic acid's biological effects is relevant. For instance, in yeast, acetic acid can induce apoptosis through pathways involving Mitogen-Activated Protein Kinase (MAPK) signaling, specifically the cell wall integrity (CWI) pathway.[10] This highlights the importance of understanding the cellular response to the byproducts of deprotection or the parent compound, especially in cellular applications. However, for the primary applications of SATA in bioconjugation, the focus remains on the chemical transformation rather than the modulation of specific signaling cascades.
Visualization of SATA's Mechanism of Action
The core function of SATA is to act as a bridge, converting an amine group into a protected thiol, which can then be deprotected for further reaction. This can be visualized as a two-step process.
Caption: Reaction scheme for protein modification with SATA.
References
- 1. N-Succinimidyl-S-acetylthioacetate | 76931-93-6 | FS27916 [biosynth.com]
- 2. cephamls.com [cephamls.com]
- 3. N-Succinimidyl S-acetylthioacetate (SATA) | 76931-93-6 | BroadPharm [broadpharm.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-acetylthioacetic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for reactions involving S-acetylthioacetic acid and its derivatives, particularly N-Succinimidyl S-acetylthioacetate (SATA). The protocols outlined below cover the synthesis of S-acetylthioacetic acid, its activation to SATA, the subsequent modification of proteins, and the deprotection of the introduced thiol group, a critical step in bioconjugation and drug development.
Synthesis of S-acetylthioacetic Acid and N-Succinimidyl S-acetylthioacetate (SATA)
The synthesis of S-acetylthioacetic acid can be achieved through the reaction of chloroacetic acid with potassium thioacetate. The resulting S-acetylthioacetic acid can then be activated to its N-hydroxysuccinimide (NHS) ester, SATA, a reagent widely used for modifying primary amines in biomolecules.
Experimental Protocol: Synthesis of S-acetylthioacetic Acid
This protocol describes the synthesis of S-acetylthioacetic acid from chloroacetic acid and potassium thioacetate.
Materials:
-
Chloroacetic acid
-
Potassium thioacetate
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve chloroacetic acid (1.0 eq) in water.
-
Cool the solution to 0°C in an ice bath and slowly add a solution of potassium hydroxide (2.0 eq) in water, keeping the temperature below 10°C.
-
In a separate flask, dissolve potassium thioacetate (1.1 eq) in water.
-
Add the potassium thioacetate solution dropwise to the chloroacetate solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield S-acetylthioacetic acid.
Experimental Protocol: Synthesis of N-Succinimidyl S-acetylthioacetate (SATA)
This protocol details the conversion of S-acetylthioacetic acid to its active NHS ester, SATA.
Materials:
-
S-acetylthioacetic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve S-acetylthioacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in a mixture of dichloromethane and ethyl acetate in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with cold ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure SATA.
Protein Modification with SATA
SATA is a valuable reagent for introducing protected sulfhydryl groups onto proteins and other amine-containing molecules. The NHS ester of SATA reacts with primary amines (e.g., lysine residues) to form a stable amide bond.
Experimental Protocol: Thiolation of Proteins using SATA
This protocol provides a general procedure for the modification of proteins with SATA.
Materials:
-
Protein of interest
-
SATA (N-Succinimidyl S-acetylthioacetate)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Immediately before use, prepare a stock solution of SATA in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Add the desired molar excess of the SATA stock solution to the protein solution. A 10-fold molar excess of SATA generally results in the incorporation of 1-5 sulfhydryl groups per protein molecule.[1] The optimal molar ratio should be determined for each specific protein and application.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted SATA and the N-hydroxysuccinimide by-product by desalting the protein solution using a desalting column or by dialysis against the reaction buffer.
-
The SATA-modified protein can be stored at -20°C if not used immediately for deprotection.
Data Presentation: Efficiency of Protein Thiolation with SATA
The efficiency of sulfhydryl incorporation can be influenced by the molar ratio of SATA to the protein.
| Molar Ratio of SATA to BSA | Moles of Sulfhydryl Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
| Table 1: Effect of varying molar ratios of SATA on the incorporation of sulfhydryl groups onto Bovine Serum Albumin (BSA). Data adapted from G-Biosciences Sulfhydration Kit manual.[2] |
Deprotection of S-acetyl Group to Generate a Free Thiol
The acetyl protecting group on the newly introduced sulfhydryl can be easily removed by treatment with hydroxylamine, exposing the reactive thiol group for subsequent conjugation reactions.
Experimental Protocol: Deprotection of SATA-modified Proteins
This protocol describes the deacetylation of SATA-modified proteins to generate free sulfhydryl groups.
Materials:
-
SATA-modified protein
-
Hydroxylamine•HCl
-
EDTA
-
Amine-free buffer (e.g., PBS), pH 7.2-7.5
-
Desalting column or dialysis equipment
Procedure:
-
Prepare a deacetylation solution consisting of 0.5 M Hydroxylamine•HCl and 25 mM EDTA in an amine-free buffer (pH 7.2-7.5). Prepare this solution fresh.
-
Add the deacetylation solution to the SATA-modified protein solution. A common ratio is 1 part deacetylation solution to 10 parts protein solution (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Immediately remove the excess hydroxylamine and other small molecules by buffer exchange using a desalting column or dialysis. It is recommended to perform this step in a buffer containing 5-10 mM EDTA to prevent the oxidation of the newly formed free sulfhydryl groups to disulfides.
-
The protein with the free sulfhydryl group is now ready for subsequent conjugation reactions.
Quantification of Free Thiols
The number of free sulfhydryl groups on the modified protein can be quantified using Ellman's Reagent (DTNB).[3] This involves reacting the protein with DTNB and measuring the absorbance of the resulting yellow product at 412 nm.[3] A standard curve using a known concentration of a thiol-containing compound like cysteine should be generated for accurate quantification.[3]
Experimental Workflows and Diagrams
Workflow for the Synthesis of SATA
The following diagram illustrates the two-step synthesis of N-Succinimidyl S-acetylthioacetate (SATA) from chloroacetic acid.
Caption: Synthetic pathway for SATA.
Workflow for Protein Thiolation and Conjugation
This diagram outlines the overall process of modifying a protein with SATA, deprotecting the thiol, and its subsequent use in a conjugation reaction.
Caption: Protein modification and conjugation workflow.
Signaling Pathway Involvement
Currently, there is limited direct evidence in the scientific literature implicating S-acetylthioacetic acid or its derivatives in specific cellular signaling pathways. Its primary application in research and drug development is as a chemical tool for bioconjugation, rather than as a modulator of signaling cascades. The metabolic fate of structurally related thia fatty acids has been investigated, showing they undergo ω- and β-oxidation. However, this does not directly translate to a role in cell signaling. The experimental workflow for its use in creating bioconjugates, which can then be used to study signaling pathways, is the more relevant context.
Disclaimer: These protocols provide general guidelines. Optimal reaction conditions, such as molar ratios, concentrations, and incubation times, may vary depending on the specific protein and application and should be determined empirically.
References
The Role of (Acetylthio)acetic Acid and its Derivatives in Pharmaceutical Synthesis: Applications and Protocols
(Acetylthio)acetic acid and its structural analogs, particularly those containing a thiol group, are pivotal intermediates in the synthesis of a variety of pharmaceuticals. The thioester functionality serves as a protected thiol, which can be unmasked in later synthetic steps to yield the active pharmaceutical ingredient (API). This application note provides detailed protocols and quantitative data for the synthesis of two major drugs, Captopril and Erdosteine, highlighting the crucial role of (acetylthio)acetic acid and its derivatives.
Captopril Synthesis
Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is widely used for the treatment of hypertension and congestive heart failure. A key building block in its synthesis is (S)-3-acetylthio-2-methylpropanoic acid , a derivative of (acetylthio)acetic acid.
Signaling Pathway of Captopril
Captopril inhibits the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, it prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure.
Experimental Workflow for Captopril Synthesis
The synthesis of Captopril from (S)-3-acetylthio-2-methylpropanoic acid involves three main stages: formation of the acid chloride, coupling with L-proline, and deprotection of the thiol group.
Quantitative Data for Captopril Synthesis
| Step | Intermediate/Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | (S)-3-acetylthio-2-methylpropanoyl chloride | Thionyl chloride | Dichloromethane | ≤ 20 | 2-3 | 97-98 | - |
| 2 | 1-(3-Acetylthio-2-methylpropanoyl)-L-proline | L-proline, NaOH | Water, Ethyl acetate | -2 to 30 | 3.2 | 95 | - |
| 3 | Captopril | NaOH, HCl, Zinc powder | Water, Dichloromethane | -2 to 40 | 2.5 | 93 | >98 |
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-3-acetylthio-2-methylpropanoyl chloride [1]
-
In a 250 ml reaction flask, add 14.5 g of (S)-3-acetylthio-2-methylpropanoic acid and 80 ml of dichloromethane.
-
While stirring, slowly add 12.5 g of thionyl chloride, maintaining the temperature at or below 20°C.
-
After the addition is complete, stir the reaction mixture at 20-25°C for 1 hour, then heat to 35-40°C and stir for an additional 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain (S)-3-acetylthio-2-methylpropanoyl chloride.
Protocol 2: Synthesis of 1-(3-Acetylthio-2-methylpropanoyl)-L-proline [2]
-
Dissolve 10 g of L-proline in 60 ml of purified water in a 250 ml reaction flask and cool to -2°C.
-
Adjust the pH to 8-10 by adding a sodium hydroxide solution (7.2 g NaOH in 70 ml water).
-
Slowly add 15.5 g of (S)-3-acetylthio-2-methylpropanoyl chloride, maintaining the temperature between 0-5°C and the pH between 8-10 by the simultaneous dropwise addition of the NaOH solution.
-
After the addition, stir the reaction mixture for 10 minutes.
-
Allow the temperature to rise to 25-30°C and continue stirring for 3 hours.
-
Adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Extract the product twice with 100 ml portions of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to yield the free acid.
Protocol 3: Synthesis of Captopril (Ammonolysis) [2]
-
In a 250 ml reaction flask, dissolve 14 g of sodium hydroxide in 30 ml of purified water and cool the solution to -2 to 0°C.
-
Add 21 g of the product from Protocol 2 (free acid) to the cooled solution.
-
Raise the temperature to 35-40°C and maintain for 1.5 hours.
-
Cool the reaction mixture to 25-30°C and adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Add 0.5 g of zinc powder and stir for 1 hour.
-
Filter the mixture.
-
Extract the filtrate twice with 100 ml portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield Captopril.
Erdosteine Synthesis
Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Its synthesis involves the use of thioglycolic acid , a close structural analog of (acetylthio)acetic acid.
Experimental Workflow for Erdosteine Synthesis
The synthesis of Erdosteine typically proceeds through the reaction of D,L-homocysteine thiolactone hydrochloride with an activated form of thioglycolic acid, such as thioglycolic anhydride or by coupling with N-chloroacetyl-DL-homocysteine thiolactone.
Quantitative Data for Erdosteine Synthesis
| Step | Intermediate/Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 (Route A) | Erdosteine | D,L-homocysteine thiolactone HCl, Thioglycolic anhydride, Sodium bicarbonate | Water | < 10 | 0.5 | 82 | - |
| 1 (Route B) | Erdosteine | 3-chloroacetamido-2-oxo-tetrahydrothiophene, Mercaptoacetic acid, Sodium carbonate | Ethanol/Water | 60 | 7 | 92 | > 99.5 |
Detailed Experimental Protocols
Protocol 4: Synthesis of Erdosteine via Thioglycolic Anhydride (Route A) [3]
-
Dissolve 20 g of D,L-homocysteine thiolactone hydrochloride in water.
-
Adjust the pH to 7-9 with sodium bicarbonate, ensuring the temperature of the reaction solution is below 10°C.
-
Add 1.2 equivalents of thioglycolic anhydride.
-
Maintain the pH of the reaction solution at 6-7 and react for 30 minutes.
-
Adjust the pH to 2-3 with hydrochloric acid to precipitate the crude product.
-
Filter and purify by conventional methods to obtain Erdosteine.
Protocol 5: Synthesis of Erdosteine from N-Chloroacetyl-DL-homocysteine thiolactone (Route B) [4]
-
Cool a reaction solution to 10°C.
-
Add 260 g of sodium carbonate over 20 minutes.
-
Add 261 g of mercaptoacetic acid and react at 60°C for 7 hours.
-
Concentrate the reaction mixture under reduced pressure and cool to 0°C.
-
Adjust the pH to 3.5 by dropwise addition of 6N HCl solution.
-
Stir for one hour at the same temperature.
-
Collect the resulting solid by filtration, wash twice with 900 ml of purified water, and dry.
-
Recrystallize from 5000 ml of ethanol to afford pure Erdosteine.
Zafirlukast Synthesis
A comprehensive review of the synthetic routes for Zafirlukast, an oral leukotriene receptor antagonist, did not reveal the use of (acetylthio)acetic acid or its direct derivatives as key starting materials or intermediates. The synthesis of Zafirlukast typically involves the construction of the indole core followed by coupling with other moieties.[2][5]
Conclusion
(Acetylthio)acetic acid and its related thiol-containing counterparts are indispensable reagents in the synthesis of several important pharmaceuticals. The protocols provided for Captopril and Erdosteine demonstrate the utility of these compounds in introducing the critical thiol functionality, often with high yields and purity. These well-established synthetic routes are amenable to industrial-scale production, ensuring the continued availability of these life-saving medications. Researchers and drug development professionals can leverage these methodologies as a foundation for the synthesis of new chemical entities containing thiol groups.
References
- 1. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105367478A - Preparation process of zafirlukast - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for S-Acetylthioglycolic Acid as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of S-acetylthioglycolic acid, primarily in the form of its N-hydroxysuccinimide (NHS) ester, as a versatile protecting group for primary amines, effectively introducing a protected thiol functionality. These methods are particularly relevant in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and peptide chemistry.
Introduction to S-Acetylthioglycolic Acid as a Thiol Protecting Group
S-acetylthioglycolic acid N-hydroxysuccinimide ester (SATA) is a widely used reagent for introducing a protected sulfhydryl group onto proteins, peptides, and other biomolecules.[1][2][3] The key advantage of this reagent lies in its ability to react efficiently and specifically with primary amines under mild conditions to form a stable amide bond, while the thiol group remains protected as a thioester.[4] This protected thiol can be deprotected under gentle conditions, revealing a reactive sulfhydryl group ready for subsequent conjugation reactions.[1][2] This two-step approach offers excellent control over the conjugation process, minimizing undesirable side reactions.[2]
Key Advantages:
-
Mild Reaction Conditions: Both the initial coupling to amines and the subsequent deprotection are performed under conditions that are compatible with sensitive biomolecules.[3]
-
High Specificity: The NHS ester of S-acetylthioglycolic acid reacts selectively with primary amines.[2]
-
Stable Intermediate: The S-acetylated molecule is stable and can be purified and stored before the final deprotection step.[2]
-
Charge Neutralization: The reaction of SATA with a primary amine neutralizes the original positive charge of the amine.[4]
Experimental Protocols
Synthesis of S-Acetylthioglycolic Acid
While a detailed, step-by-step protocol for the synthesis of S-acetylthioglycolic acid was not explicitly found in the searched literature, a general method for the S-acetylation of thiols can be employed. This typically involves the reaction of thioglycolic acid with an acetylating agent such as acetic anhydride in the presence of a base like pyridine.
Protocol for Thiolation of Proteins using SATA
This protocol describes the modification of primary amines on a protein with SATA to introduce a protected thiol group.
Materials:
-
Protein of interest
-
S-Acetylthioglycolic acid N-hydroxysuccinimide ester (SATA)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, or another amine-free buffer such as HEPES.
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a concentration of 2-10 mg/mL (e.g., for an IgG with a molecular weight of 150,000, 9 mg/mL corresponds to 60 µM).[2]
-
SATA Solution Preparation: Immediately before use, dissolve SATA in DMSO or DMF to a concentration of approximately 55 mM (e.g., 6-8 mg in 0.5 mL).[2][5] SATA is moisture-sensitive and the NHS-ester moiety can hydrolyze, so stock solutions should not be stored.[2][5]
-
Reaction: Add the SATA solution to the protein solution to achieve a desired molar ratio of SATA to protein. A 9:1 to 10:1 molar ratio is a common starting point.[5] For example, for 1.0 mL of a 60 µM protein solution, add 10 µL of the 55 mM SATA solution.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Purification: Remove excess, unreacted SATA by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer. The resulting S-acetylated protein can be stored for future use.
Protocols for Deprotection of the S-Acetyl Group
The removal of the S-acetyl group is necessary to generate the free, reactive thiol. Two common methods are presented below.
This is a widely used method due to its mild and efficient nature.[4]
Materials:
-
S-acetylated protein
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5.[2][5] To prepare 50 mL, dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium EDTA (or 0.365 g of disodium EDTA) in 40 mL of Reaction Buffer, adjust the pH to 7.2-7.5 with NaOH, and bring the final volume to 50 mL.[2][5]
-
Desalting column
-
Reaction Buffer containing 10 mM EDTA
Procedure:
-
Reaction: To the S-acetylated protein solution, add the Deacetylation Solution. A common ratio is 100 µL of Deacetylation Solution per 1.0 mL of the modified protein solution.[2]
-
Incubation: Incubate the reaction at room temperature for 2 hours.[2]
-
Purification: Immediately purify the protein with the newly exposed thiol group using a desalting column equilibrated with Reaction Buffer containing 10 mM EDTA to prevent the formation of disulfide bonds.[2] The purified protein with the free thiol is now ready for subsequent conjugation reactions.
This method utilizes a thiol-thioester exchange reaction and is also performed under mild conditions.
Materials:
-
S-acetylated substrate
-
Thioglycolic acid (TGA)
-
Phosphate Buffer (PB), pH 8
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: Dissolve the S-acetylated substrate in a mixture of MeOH and degassed PB (pH 8). A common ratio is 1:9 (v/v) MeOH to buffer.
-
Addition of TGA: Add 2 equivalents of thioglycolic acid to the solution.
-
Incubation: Stir the reaction mixture at room temperature. Reaction times can vary, with complete conversion observed after 24 hours for some substrates.
-
Work-up (for small molecules): For non-protein substrates, the reaction mixture can be acidified with 5% HCl and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated.
-
Purification: The crude product can be purified by column chromatography.
Quantitative Data
The efficiency of deprotection can vary depending on the reagent, substrate, and reaction conditions. The following tables summarize key quantitative data.
Table 1: Comparison of S-Acetyl Deprotection Methods
| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) | Key Advantages & Disadvantages |
| Base-Mediated Hydrolysis | |||||
| NaOH, KOH, NaOMe, NH₃/MeOH | General Acetamides | Basic conditions (e.g., NaOH in EtOH/H₂O, reflux) | Varies | Substrate dependent | Advantages: Traditional, often effective. Disadvantages: Harsh conditions, not suitable for base-sensitive substrates, risk of side reactions. |
| Nucleophilic Cleavage | |||||
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Biomolecules, PEG Linkers | Aqueous buffer or organic solvent, Room Temperature | 1 - 2 hours | Generally high | Advantages: Mild conditions, suitable for many biomolecules. Disadvantages: Reagent can potentially have side reactions with other functional groups. |
| Thiol-Thioester Exchange | |||||
| Thioglycolic Acid (TGA) | S-acyl bisthiazolidines, oxazolidinylthiazolidines | 2 eq. TGA, Phosphate Buffer (PB) pH 8, rt | 24 hours | 51 - 80% | Advantages: Mild, chemoselective conditions. Disadvantages: Long reaction times. |
| Biomimetic (NCL-Inspired) | |||||
| Cysteamine or L-Cysteine | General | Aqueous Buffer (pH 8), Room Temperature | 30 minutes | Up to 84% | Advantages: Very fast, high yields under mild, physiological conditions. Disadvantages: Reagents are more specialized. |
Table 2: Protocol Summary for Thiolation of Proteins with SATA
| Step | Parameter | Recommended Conditions | Notes |
| 1. Protein Solution | Concentration | 2-10 mg/mL (e.g., 60 µM) | Use amine-free buffers (e.g., PBS, HEPES) at pH 7.2-7.5.[2] |
| 2. SATA Solution | Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[2][5] |
| Concentration | ~55 mM | ||
| 3. Reaction | Molar Ratio (SATA:Protein) | 9:1 to 10:1 | Can be optimized for desired level of modification.[2][5] |
| Incubation Time | 30-60 minutes | At room temperature. | |
| 4. Purification | Method | Desalting column | To remove excess SATA. |
Visualizations
Experimental Workflow for Protein Thiolation
References
- 1. S-Acetylthioglycolic acid N-hydroxysuccinimide ester | Krackeler Scientific, Inc. [krackeler.com]
- 2. synchem.de [synchem.de]
- 3. Thioglycolic acid synthesis - chemicalbook [chemicalbook.com]
- 4. S-アセチルチオグリコール酸 N-ヒドロキシスクシンイミドエステル - N-スクシンイミジル S-アセチルチオグリコラート, N-スクシンイミジル(アセチルチオ)アセタート [sigmaaldrich.com]
- 5. The preparation method of thioglycolic anhydride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Analytical Detection of (Acetylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of (acetylthio)acetic acid. The methods described below are based on established analytical techniques and provide a strong foundation for the quantification and analysis of this compound in various matrices.
Introduction to (Acetylthio)acetic Acid Analysis
(Acetylthio)acetic acid, also known as S-acetylthioglycolic acid, is a thiol-containing carboxylic acid. Its detection and quantification are crucial in various fields, including pharmaceutical development, where it may be a metabolite, impurity, or a starting material. The analytical methods for its detection primarily rely on chromatographic techniques due to the compound's polarity and potential for volatility after derivatization. This document outlines two primary methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is a suitable method for the direct analysis of (acetylthio)acetic acid in aqueous and organic samples. The following protocol is based on a method by SIELC Technologies and supplemented with typical parameters for similar analytes.[1]
Principle
The compound is separated on a reverse-phase column where it partitions between a polar mobile phase and a nonpolar stationary phase. Detection is achieved by measuring the absorbance of the analyte in the UV spectrum, typically at a low wavelength where the carboxylic acid or thioester group absorbs light.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1 reverse-phase column (or a similar C18 column). A common dimension is 4.6 x 150 mm with 5 µm particle size.
-
Mobile Phase:
-
Standard: A certified reference standard of (acetylthio)acetic acid.
-
Sample Solvent: The mobile phase is a suitable solvent for dissolving standards and samples.
2.2.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Water (0.1% Acid) and MeCN |
| Example Gradient | 95% A to 50% A over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
2.2.3. Sample Preparation
-
Aqueous Samples: Filter the sample through a 0.45 µm syringe filter before injection. Dilute with the mobile phase if the concentration is expected to be high.
-
Biological Fluids (e.g., Plasma, Urine): Protein precipitation is necessary. Add three parts of cold acetonitrile to one part of the sample. Vortex and centrifuge. The supernatant can be evaporated and reconstituted in the mobile phase or directly injected after filtration.
-
Solid Samples: Extract the analyte with a suitable solvent (e.g., methanol, acetonitrile). The extract should then be filtered and diluted as necessary.
Data Presentation: Quantitative Parameters (Example)
The following table should be populated with data obtained during method validation.
| Parameter | Expected Performance Range |
| Linearity (R²) | > 0.995 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram
Caption: HPLC-UV analysis workflow for (acetylthio)acetic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds or those that can be made volatile, GC-MS offers high sensitivity and specificity. (Acetylthio)acetic acid is not sufficiently volatile for direct GC analysis and requires derivatization to increase its volatility and thermal stability.
Principle
The carboxylic acid group of (acetylthio)acetic acid is derivatized, typically through esterification. The resulting volatile derivative is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and structural information. The analysis of the related compound, thioglycolic acid, by GC-MS has been reported, suggesting this is a viable approach.[3]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS, or a suitable esterification reagent like BF3-Methanol.
-
Standard: A certified reference standard of (acetylthio)acetic acid.
-
Solvents: Anhydrous solvents such as dichloromethane, ethyl acetate, or acetonitrile.
3.2.2. Derivatization Protocol (Silylation Example)
-
Evaporation: Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Analysis: Cool to room temperature before injecting into the GC-MS.
3.2.3. GC-MS Conditions
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation: Quantitative Parameters (Example)
The following table should be populated with data obtained during method validation.
| Parameter | Expected Performance Range |
| Linearity (R²) | > 0.995 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 3 - 15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow and Derivatization Diagram
Caption: GC-MS analysis workflow including derivatization.
Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Reverse-phase liquid chromatography | Gas chromatography with mass spectrometric detection |
| Sample Volatility | Not required | Required (achieved via derivatization) |
| Sample Preparation | Simpler (filtration, dilution) | More complex (extraction, derivatization) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Typical Application | Routine quality control, high concentration samples | Trace analysis, metabolite identification |
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of (acetylthio)acetic acid will depend on the specific requirements of the assay, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method offers a straightforward approach for routine analysis, while the GC-MS method provides higher sensitivity and structural confirmation, which is particularly useful for trace-level detection and in complex matrices. The protocols provided herein serve as a comprehensive starting point for method development and validation.
References
Application Note: NMR Spectroscopic Analysis of S-acetylthioglycolic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of S-acetylthioglycolic acid. Due to the limited availability of published experimental spectra for this specific compound, this note focuses on predicted ¹H and ¹³C NMR chemical shifts based on established spectral data of analogous structures. Furthermore, a comprehensive, step-by-step protocol for sample preparation, NMR data acquisition, and processing is presented to facilitate the accurate analysis of S-acetylthioglycolic acid and related thioester compounds in a research and development setting.
Introduction
S-acetylthioglycolic acid is a bifunctional molecule containing a thioester and a carboxylic acid. Thioesters are crucial intermediates in various biochemical pathways, including fatty acid metabolism and the biosynthesis of natural products. In drug development, the thioester moiety can be incorporated into prodrugs to enhance stability or modulate release kinetics. Accurate structural elucidation and purity assessment are critical, and NMR spectroscopy is the most powerful technique for this purpose. This application note serves as a practical guide for researchers utilizing NMR to characterize S-acetylthioglycolic acid.
Predicted ¹H and ¹³C NMR Spectral Data
Note: These are predicted values. Actual experimental chemical shifts can be influenced by the choice of solvent, sample concentration, and temperature.
Predicted ¹H NMR Chemical Shifts
| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -COOH (Ha) | 10.0 - 13.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| -S-CH₂- (Hb) | 3.5 - 4.0 | Singlet | Methylene protons adjacent to a thioester and a carboxylic acid are expected in this downfield region due to the electron-withdrawing effects of both functional groups. |
| CH₃-CO- (Hc) | 2.3 - 2.5 | Singlet | The methyl protons of the acetyl group typically appear in this range. |
Predicted ¹³C NMR Chemical Shifts
| Carbon (Label) | Predicted Chemical Shift (ppm) | Notes |
| C =O (Thioester, C1) | 190 - 200 | The carbonyl carbon of a thioester is typically found in this downfield region. |
| C =O (Carboxylic Acid, C2) | 170 - 185 | The carbonyl carbon of a carboxylic acid is generally observed in this range.[1] |
| -S-C H₂- (C3) | 30 - 40 | The methylene carbon is deshielded by the adjacent sulfur and carbonyl groups. |
| C H₃-CO- (C4) | 25 - 35 | The methyl carbon of the acetyl group. |
Molecular Structure and Atom Labeling
Caption: Molecular structure of S-acetylthioglycolic acid with carbon atoms labeled for NMR assignment.
Experimental Protocol: NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of S-acetylthioglycolic acid.
Materials and Equipment
-
S-acetylthioglycolic acid sample
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O))
-
Internal standard, e.g., Tetramethylsilane (TMS) (often included in deuterated solvents)
-
Pipettes and vials for sample preparation
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Detailed Methodology
-
Sample Weighing: Accurately weigh the S-acetylthioglycolic acid sample. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, due to the carboxylic acid group, DMSO-d₆ might provide better solubility and prevent issues with proton exchange. Ensure the solvent contains an internal standard like TMS (0 ppm).
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[2] Using a vial first allows for better mixing and visual confirmation of dissolution before transferring to the NMR tube.[2]
-
Mixing: Vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating or sonication can be applied, but be cautious of potential sample degradation.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube. Avoid introducing any solid particles into the tube. If particulates are present, filter the solution through a small plug of cotton wool in the pipette.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: The instrument software will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks. This is a critical step for obtaining high-quality spectra.
-
Acquisition of ¹H Spectrum:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
Acquisition of ¹³C Spectrum:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required. The acquisition time can range from 20 minutes to several hours depending on the sample concentration.
-
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.
-
Integration: For the ¹H spectrum, the area under each peak is integrated to determine the relative ratio of protons in the molecule.
Applications in Drug Development
-
Structural Verification: NMR is the definitive method for confirming the chemical structure of newly synthesized S-acetylthioglycolic acid derivatives or related drug candidates.
-
Purity Assessment: ¹H NMR can be used for quantitative analysis (qNMR) to determine the purity of a sample against a certified reference standard. It can also readily identify residual solvents and other impurities.
-
Prodrug Metabolism Studies: By using isotopically labeled (e.g., ¹³C) S-acetylthioglycolic acid, NMR can be employed to track the metabolic cleavage of the thioester bond in biological systems, providing insights into the drug release mechanism.
-
Stability Studies: NMR can monitor the degradation of S-acetylthioglycolic acid-containing compounds under various stress conditions (e.g., pH, temperature) to assess their chemical stability.
Conclusion
While experimental NMR data for S-acetylthioglycolic acid is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-understood chemical shifts of its constituent functional groups. This application note provides these predicted values and a robust, detailed protocol for the preparation and NMR analysis of this compound. Adherence to this protocol will enable researchers to obtain high-quality spectra for accurate structural confirmation, purity assessment, and further investigation in the context of research and drug development.
References
Application Note: HPLC Purification of (Acetylthio)acetic Acid
Introduction
(Acetylthio)acetic acid is a chemical compound of interest in various research and development sectors, including pharmaceuticals, due to its reactive thiol group protected by an acetyl moiety. Ensuring the high purity of this compound is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is a robust and scalable technique for the purification of (acetylthio)acetic acid, enabling the removal of synthesis-related impurities and degradation products. This application note provides a detailed protocol for the reversed-phase HPLC purification of (acetylthio)acetic acid.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. (Acetylthio)acetic acid, a moderately polar compound, is retained on the column and separated from more polar and less polar impurities by a gradient elution with an organic solvent (acetonitrile) and an acidified aqueous phase. The acidic modifier in the mobile phase suppresses the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.
Experimental Protocols
Materials and Reagents
-
(Acetylthio)acetic acid (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade) or Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV detector.
-
Data acquisition and processing software.
-
Analytical HPLC system for purity analysis of collected fractions.
-
Rotary evaporator for solvent removal.
-
Lyophilizer or vacuum oven for drying the purified product.
Chromatographic Conditions
A summary of the recommended HPLC parameters for both analytical and preparative scales is provided in the table below. Method optimization may be required based on the specific impurity profile of the crude sample.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes | 20% to 70% B over 30 minutes (optimized based on scouting run) |
| Flow Rate | 1.0 mL/min | 15-25 mL/min (column dependent) |
| Column Temperature | 30 °C | Ambient or 30 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 1-5 mL (concentration dependent) |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare a 0.1% phosphoric acid solution, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.[1] Mix well and degas before use.
-
Standard Solution Preparation (for analytical HPLC): Accurately weigh about 10 mg of a (acetylthio)acetic acid reference standard. Dissolve the standard in a suitable solvent like methanol or the mobile phase to a final concentration of approximately 1 mg/mL.[1] Further, dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).[1]
-
Sample Solution Preparation (for preparative HPLC): Dissolve the crude (acetylthio)acetic acid sample in a minimal amount of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). The final concentration should be as high as possible without causing precipitation, typically in the range of 10-50 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
Purification Procedure
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved.
-
Injection: Inject the prepared crude sample solution onto the column.
-
Elution and Fraction Collection: Run the gradient elution as per the optimized conditions. Collect fractions corresponding to the main peak of (acetylthio)acetic acid. The collection can be triggered by time or UV signal threshold.
-
Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Solvent Evaporation: Pool the fractions with the desired purity. Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Product Isolation: The remaining aqueous solution can be further processed by lyophilization or liquid-liquid extraction to isolate the purified (acetylthio)acetic acid.
Data Presentation
The following table summarizes the expected retention times and purity results from a typical purification run.
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude (acetylthio)acetic acid | 10.5 | 85.2 | 85.2 |
| Purified Fraction 1 | 10.6 | 99.5 | 99.5 |
| Purified Fraction 2 | 10.5 | 99.8 | 99.8 |
| Purified Fraction 3 | 10.4 | 99.6 | 99.6 |
| Pooled Purified Product | 10.5 | >99.7 | >99.7 |
Visualization
The following diagram illustrates the experimental workflow for the HPLC purification of (acetylthio)acetic acid.
Caption: Workflow for HPLC purification of (acetylthio)acetic acid.
Conclusion
The described reversed-phase HPLC method is effective for the purification of (acetylthio)acetic acid, yielding a product with high purity. The protocol is scalable and can be adapted for different quantities of crude material by adjusting the column size, flow rate, and injection volume accordingly. Analytical HPLC is a crucial step for monitoring the purity of the collected fractions and ensuring the quality of the final product.
References
Application Notes and Protocols for the Derivatization of Acetic Acid, (acetylthio)- for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as "Acetic acid, (acetylthio)-" (S-acetylthioacetic acid), are not directly amenable to GC-MS analysis due to their low volatility and potential for thermal degradation. Derivatization is a chemical modification process that converts polar functional groups, such as carboxylic acids and thiols, into less polar, more volatile, and more thermally stable derivatives. This application note provides detailed protocols for the derivatization of "Acetic acid, (acetylthio)-" for GC-MS analysis, focusing on two common and effective methods: silylation and esterification.
"Acetic acid, (acetylthio)-" possesses both a carboxylic acid group and a thioester linkage. The primary goal of derivatization is to cap the active hydrogen of the carboxylic acid group, thereby reducing its polarity and increasing its volatility. However, consideration must also be given to the stability of the thioester bond under the chosen derivatization conditions. Thioesters are known to be more reactive than their corresponding oxygen esters and can be susceptible to hydrolysis or transthioesterification, which could lead to inaccurate quantification. Therefore, the selection of the derivatization method and careful optimization of reaction conditions are critical.
This document outlines detailed experimental protocols for silylation and esterification, presents quantitative data from relevant studies to guide expectations of method performance, and provides visual workflows to aid in the experimental setup.
Derivatization Strategies for "Acetic acid, (acetylthio)-"
Two primary derivatization strategies are recommended for the carboxylic acid functionality of "Acetic acid, (acetylthio)-":
-
Silylation: This method replaces the active proton of the carboxylic acid with a trimethylsilyl (TMS) group. Silylating reagents are highly reactive and can also derivatize other functional groups with active hydrogens, such as thiols. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation is generally a rapid and efficient method.[1][2]
-
Esterification (Alkylation): This approach converts the carboxylic acid into an ester, typically a methyl ester, to increase volatility. A common method involves the use of an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trifluoride (BF3) or hydrochloric acid (HCl).[3] This method is robust and widely used for the analysis of fatty acids.
The choice between these methods may depend on the specific analytical requirements, including desired sensitivity, potential for side reactions with the thioester group, and available instrumentation.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of "Acetic acid, (acetylthio)-" to its trimethylsilyl (TMS) ester using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
"Acetic acid, (acetylthio)-" standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing "Acetic acid, (acetylthio)-" into a reaction vial.
-
If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization, as silylating reagents are moisture-sensitive.
-
Add a known amount of the internal standard to the vial.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous solvent to the dried sample and vortex to dissolve.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial. The reagent is added in excess to ensure complete derivatization.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.[1]
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Reaction: CH₃C(O)SCH₂COOH + BSTFA → CH₃C(O)SCH₂COOSi(CH₃)₃ + Trifluoroacetamide + TMSF
Protocol 2: Esterification using BF₃-Methanol
This protocol details the conversion of "Acetic acid, (acetylthio)-" to its methyl ester using boron trifluoride-methanol complex.
Materials:
-
"Acetic acid, (acetylthio)-" standard or sample extract
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Anhydrous hexane
-
Saturated sodium chloride (NaCl) solution
-
Internal standard
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Place the sample containing "Acetic acid, (acetylthio)-" into a reaction vial.
-
Add a known amount of the internal standard.
-
If the sample is in a non-alcoholic solvent, evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 200 µL of 14% BF₃-Methanol to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of anhydrous hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC-MS analysis.
-
-
Sample Analysis:
-
Inject 1-2 µL of the hexane extract into the GC-MS system.
-
Reaction: CH₃C(O)SCH₂COOH + CH₃OH --(BF₃)--> CH₃C(O)SCH₂COOCH₃ + H₂O
Quantitative Data Comparison
The following tables summarize the performance characteristics of silylation and esterification methods for the analysis of dicarboxylic acids, which can serve as a proxy for the expected performance for "Acetic acid, (acetylthio)-". The data is adapted from a comparative study on low-molecular-weight dicarboxylic acids in atmospheric aerosols.[1][4]
Table 1: Method Detection Limits (MDL)
| Derivatization Method | Reagent | Analyte Class | MDL (ng/m³) |
| Silylation | BSTFA | Dicarboxylic Acids (C₃-C₉) | ≤ 2 |
| Esterification | BF₃/Methanol | Dicarboxylic Acids (C₃-C₉) | ≤ 4 |
Table 2: Reproducibility (Relative Standard Deviation, RSD)
| Derivatization Method | Reagent | Analyte Class | RSD (%) |
| Silylation | BSTFA | Dicarboxylic Acids (C₃-C₉) | ≤ 10 |
| Esterification | BF₃/Methanol | Dicarboxylic Acids (C₃-C₉) | ≤ 15 |
Note: The MDL and RSD values are specific to the cited study and analytical conditions.[1][4] They should be considered as indicative performance metrics. Method validation should be performed for "Acetic acid, (acetylthio)-" to establish specific performance characteristics.
Visualization of Workflows and Reactions
Caption: General experimental workflows for silylation and esterification derivatization.
Caption: Chemical reactions for silylation and esterification of "Acetic acid, (acetylthio)-".
Considerations for "Acetic acid, (acetylthio)-" Analysis
-
Thioester Stability: The primary concern with the analysis of "Acetic acid, (acetylthio)-" is the potential for the thioester bond to undergo hydrolysis or transesterification during the derivatization process.
-
Silylation: Silylation is generally carried out under neutral or slightly acidic conditions (with TMCS as a catalyst), which are typically milder than strong acid or base catalysis, potentially preserving the thioester linkage. However, the presence of any residual water can lead to hydrolysis of both the silylating reagent and the resulting TMS ester.
-
Esterification: Acid-catalyzed esterification with BF₃-Methanol involves heating in an acidic solution. While effective for the carboxylic acid, these conditions could potentially promote the methanolysis of the thioester, leading to the formation of methyl acetate and thioglycolic acid methyl ester. This would result in an underestimation of the target analyte. It is crucial to use the mildest possible conditions (temperature and time) and to validate the method for recovery and potential degradation products.
-
-
Method Validation: Regardless of the chosen method, it is imperative to perform a thorough method validation for the specific analysis of "Acetic acid, (acetylthio)-". This should include:
-
Specificity: Ensuring that the chromatographic peak corresponds to the derivatized analyte of interest and is free from interferences.
-
Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: Assessing the efficiency of the entire analytical procedure, including extraction and derivatization.
-
Stability: Evaluating the stability of the derivatized analyte over time.
-
Conclusion
Both silylation and esterification are viable derivatization strategies for the GC-MS analysis of "Acetic acid, (acetylthio)-". Silylation with BSTFA is often faster and may proceed under milder conditions, potentially offering better preservation of the thioester group.[1] Esterification with BF₃-Methanol is a robust and well-established method for carboxylic acids but requires careful optimization to avoid potential side reactions with the thioester. Based on comparative data for similar compounds, silylation may offer lower detection limits and better reproducibility.[1][4] The choice of method should be guided by a thorough evaluation of the analytical requirements and a comprehensive method validation to ensure accurate and reliable quantification of "Acetic acid, (acetylthio)-" in the matrix of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Acetylthio)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (acetylthio)acetic acid. The information is presented in a clear question-and-answer format to directly address common challenges and improve experimental outcomes.
Troubleshooting Guides and FAQs
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield in the synthesis of (acetylthio)acetic acid is a frequent issue and can stem from several factors. The most common culprits include:
-
Hydrolysis of the Product: (Acetylthio)acetic acid is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which cleaves the thioester bond to form mercaptoacetic acid and acetic acid. This is a major pathway for product loss.
-
Incomplete Reaction: The nucleophilic substitution reaction between the haloacetic acid (e.g., chloroacetic acid) and potassium thioacetate may not have gone to completion. This can be due to suboptimal reaction conditions such as low temperature, insufficient reaction time, or poor solubility of reactants.
-
Side Reactions: Several side reactions can compete with the desired synthesis, leading to the formation of impurities and reducing the yield of the target molecule.
-
Loss during Workup and Purification: The product can be lost during aqueous extraction steps if the pH is not carefully controlled. Additionally, purification methods like distillation can lead to decomposition if not performed under appropriate conditions (e.g., vacuum).
Q2: I suspect side reactions are occurring. What are the most likely byproducts?
A2: Besides the hydrolysis products, several other byproducts can form during the synthesis, complicating purification and lowering the yield. These include:
-
Thiodiglycolic Acid: This can be formed if the starting haloacetic acid reacts with any mercaptoacetic acid generated from the hydrolysis of the product.
-
Dithiodiglycolic Acid: Oxidation of mercaptoacetic acid, which can be present due to product hydrolysis, can lead to the formation of this disulfide byproduct.[1] The presence of atmospheric oxygen can promote this side reaction.
-
Glycolic Acid: This can be formed from the hydrolysis of the starting haloacetic acid.[1]
Q3: How can I minimize product hydrolysis?
A3: Minimizing hydrolysis is critical for achieving a high yield. Here are key strategies:
-
pH Control: Maintain the reaction and workup conditions close to neutral or slightly acidic. Strongly basic conditions will readily hydrolyze the thioester. During the workup, if an aqueous extraction is performed, ensure the pH of the aqueous layer is not basic.
-
Temperature Management: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of hydrolysis. It is crucial to find an optimal temperature that balances reaction speed with product stability.
-
Minimize Water Content: Using anhydrous solvents and reagents can help to reduce the extent of hydrolysis.
Q4: What are the optimal reaction conditions to maximize yield?
A4: The optimal conditions will depend on the specific scale and reactants used. However, here are some general guidelines:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are often good choices as they can dissolve both the potassium thioacetate and the haloacetic acid, facilitating the reaction.[2]
-
Temperature: The reaction is often carried out at room temperature to minimize side reactions.[3] Gentle heating may be applied to increase the reaction rate, but this should be monitored carefully to avoid product decomposition.
-
Stoichiometry: A slight excess of potassium thioacetate (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the haloacetic acid.[3]
Q5: My final product is impure. What are the recommended purification methods?
A5: Purification of (acetylthio)acetic acid can be challenging due to its properties. Common methods include:
-
Extraction: After the reaction, a carefully controlled aqueous workup can remove inorganic salts and water-soluble impurities. It is crucial to manage the pH during this step to prevent product hydrolysis.
-
Vacuum Distillation: Distillation under reduced pressure is the preferred method for purifying the final product, as it allows for purification at a lower temperature, minimizing the risk of thermal decomposition.
-
Column Chromatography: For small-scale purifications or to remove impurities with similar boiling points, column chromatography on silica gel can be effective.
Data Presentation
The following table summarizes the key factors influencing the yield of (acetylthio)acetic acid.
| Parameter | Condition | Effect on Yield | Rationale |
| pH | Neutral to slightly acidic (pH 4-6) | Higher Yield | Minimizes hydrolysis of the thioester product. |
| Basic (pH > 8) | Lower Yield | Promotes rapid hydrolysis of the (acetylthio)acetic acid. | |
| Temperature | Room Temperature | Good Yield | Balances reaction rate and product stability. |
| Elevated Temperature (> 50°C) | Potentially Lower Yield | Increases reaction rate but also significantly accelerates product hydrolysis and other side reactions. | |
| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Higher Yield | Good solubility of reactants promotes a faster and more complete reaction.[2] |
| Protic (e.g., Ethanol, Water) | Potentially Lower Yield | Can participate in solvolysis side reactions and may not be as effective at dissolving reactants. | |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Higher Yield | Minimizes oxidation of any formed mercaptoacetic acid to dithiodiglycolic acid. |
| Air | Lower Yield | Oxygen can promote the formation of disulfide byproducts. |
Experimental Protocols
Synthesis of (Acetylthio)acetic Acid from Chloroacetic Acid and Potassium Thioacetate
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Chloroacetic acid
-
Potassium thioacetate
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
1 M Hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve potassium thioacetate (1.1 equivalents) in anhydrous DMF.
-
Addition of Chloroacetic Acid: To the stirred solution, add chloroacetic acid (1.0 equivalent) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer with water and then with brine. To minimize hydrolysis, ensure the pH of the aqueous washes does not become basic. If necessary, a small amount of dilute HCl can be added to the wash water to maintain a slightly acidic pH.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude (acetylthio)acetic acid.
-
Purification: Purify the crude product by vacuum distillation to yield pure (acetylthio)acetic acid.
Mandatory Visualization
Caption: Troubleshooting flowchart for low yield in (acetylthio)acetic acid synthesis.
Caption: Reaction scheme for (acetylthio)acetic acid synthesis and major side reactions.
References
Optimization of reaction conditions for S-acetylthioglycolic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of S-acetylthioglycolic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing S-acetylthioglycolic acid? A1: The most prevalent and straightforward method is the S-acetylation of thioglycolic acid using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically performed in the presence of a base or under acidic catalysis.
Q2: Why is temperature control important during this reaction? A2: Temperature control is crucial to prevent side reactions and decomposition. Thioglycolic acid can undergo self-condensation or oxidation at elevated temperatures. Overheating when using reagents like sulfuric acid can also lead to decomposition and the formation of sulfur-containing byproducts like hydrogen sulfide or sulfur dioxide.[1]
Q3: What are the common impurities I might encounter in my final product? A3: Common impurities include unreacted thioglycolic acid, acetic acid, the acetylating agent, and side products such as thiodiglycolic acid, which can form via oxidation or side reactions.[2]
Q4: How can I monitor the progress of the reaction? A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting material (thioglycolic acid). Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are the recommended storage conditions for S-acetylthioglycolic acid? A5: S-acetylthioglycolic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and air, which can cause hydrolysis of the thioester bond. For its N-hydroxysuccinimide ester derivative (SATA), storage at -20°C is recommended.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of S-acetylthioglycolic acid.
Issue 1: Low Product Yield
Low or no yield is a common problem that can be attributed to several factors.
dot
Caption: Troubleshooting flowchart for low product yield.
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | Thioglycolic acid can oxidize over time. Use freshly distilled thioglycolic acid for best results. Ensure the acetylating agent (e.g., acetic anhydride) has not hydrolyzed. |
| Incorrect Stoichiometry | A molar excess of the acetylating agent is often used to drive the reaction to completion. However, a large excess can complicate purification. An optimization of the molar ratio is recommended. |
| Sub-optimal Temperature | If the temperature is too low, the reaction rate will be very slow. If too high, side reactions and decomposition can occur. Experiment with a range of temperatures (e.g., 0°C to 50°C) to find the optimum. |
| Presence of Water | Water will hydrolyze the acetylating agent (acetic anhydride) and can also hydrolyze the product thioester bond. Ensure all glassware is oven-dried and use anhydrous solvents if applicable. |
| Inefficient Mixing | Ensure the reaction mixture is being stirred vigorously to ensure homogeneity, especially if the reaction involves multiple phases. |
Issue 2: Product Purity is Low After Work-up
Achieving high purity can be challenging due to side products and unreacted starting materials.
dot
Caption: General purification workflow for S-acetylthioglycolic acid.
| Observation | Possible Cause | Troubleshooting / Purification Steps |
| Product contains unreacted thioglycolic acid. | Incomplete reaction. | Increase reaction time or temperature moderately. Use a slight excess of the acetylating agent. Purify via vacuum distillation; thioglycolic acid has a different boiling point.[4] |
| Product smells strongly of acetic acid. | Hydrolysis of acetic anhydride or incomplete removal after work-up. | Perform multiple aqueous washes (e.g., with brine) during the extraction step to remove water-soluble acids. |
| Product is discolored (yellow/brown). | Decomposition or side reactions. | Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of high-boiling point impurities. | Formation of thiodiglycolic acid or other dimers/polymers. | Vacuum distillation is the most effective method to separate the desired product from non-volatile impurities.[4] |
Experimental Protocols
Protocol 1: Synthesis of S-acetylthioglycolic acid
This protocol describes a standard laboratory procedure for the synthesis of S-acetylthioglycolic acid using acetic anhydride.
Materials:
-
Thioglycolic acid (1.0 eq)
-
Acetic anhydride (1.1 - 1.5 eq)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2 drops)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add thioglycolic acid. Cool the flask in an ice bath (0°C).
-
Slowly add the acetic anhydride dropwise to the cooled thioglycolic acid with vigorous stirring.
-
After the addition of acetic anhydride is complete, add 1-2 drops of concentrated sulfuric acid as a catalyst.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure S-acetylthioglycolic acid.
Protocol 2: Synthesis of S-Acetylthioglycolic acid N-hydroxysuccinimide (SATA) Ester
This protocol details the conversion of S-acetylthioglycolic acid to its activated NHS ester, a widely used thiolating reagent.[3][5]
Materials:
-
S-acetylthioglycolic acid (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve S-acetylthioglycolic acid and N-hydroxysuccinimide in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM or THF.
-
Add the DCC solution dropwise to the reaction mixture at 0°C with constant stirring. A white precipitate (dicyclohexylurea, DCU) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Filter off the DCU precipitate and wash it with a small amount of fresh solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from isopropanol) to yield the pure SATA reagent.
Reaction Condition Optimization Data
The following table summarizes typical parameters to investigate when optimizing the synthesis of S-acetylthioglycolic acid. The goal is to maximize yield and purity while minimizing reaction time.
| Parameter | Variable Range | Effect on Reaction | Considerations |
| Molar Ratio (Ac₂O:TGA) | 1.1:1 to 2:1 | Increasing the ratio can improve conversion rate and yield. | A large excess complicates purification and increases cost. |
| Temperature (°C) | 0 to 60 | Higher temperatures increase reaction rate. | Temperatures >60°C may lead to increased side products and discoloration. |
| Catalyst | None, H₂SO₄, Pyridine | An acid or base catalyst can significantly accelerate the reaction. | Catalyst choice may influence side reactions and work-up procedure. |
| Reaction Time (hours) | 1 to 12 | Longer times can lead to higher conversion. | Aim for the shortest time to reach maximum conversion to improve throughput. |
References
- 1. Sciencemadness Discussion Board - Problem during the synthesis of acetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 3. S-Acetylthioglycolic acid N-hydroxysuccinimide ester = 95 TLC, powder 76931-93-6 [sigmaaldrich.com]
- 4. JPH0272155A - Purification of thioglycolic acid - Google Patents [patents.google.com]
- 5. synchem.de [synchem.de]
"Acetic acid, (acetylthio)-" stability and degradation pathways
Welcome to the Technical Support Center for Acetic acid, (acetylthio)-, also known as S-acetylthioglycolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Acetic acid, (acetylthio)- under standard laboratory conditions?
Acetic acid, (acetylthio)- is reasonably stable when stored under recommended conditions, which typically include refrigeration (2-8 °C) and protection from moisture and strong oxidizing agents. The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
Q2: What are the primary degradation pathways for Acetic acid, (acetylthio)-?
The primary degradation pathway for Acetic acid, (acetylthio)- in aqueous solutions is hydrolysis of the thioester bond. This reaction yields thioglycolic acid and acetic acid. The rate of hydrolysis is significantly influenced by pH and temperature.
Q3: What are the expected degradation products of Acetic acid, (acetylthio)-?
Under typical hydrolytic conditions, the expected degradation products are thioglycolic acid and acetic acid. In the presence of strong oxidizing agents, the thiol group of the degradation product, thioglycolic acid, can be further oxidized.
Q4: How does pH affect the stability of Acetic acid, (acetylthio)-?
The stability of the thioester bond in Acetic acid, (acetylthio)- is highly pH-dependent. Hydrolysis is catalyzed by both acid and base. The compound is most stable at a slightly acidic to neutral pH (around pH 4-6). The rate of hydrolysis increases significantly under both acidic (pH < 4) and alkaline (pH > 7) conditions.
Q5: Are there any known incompatibilities for Acetic acid, (acetylthio)-?
Yes, Acetic acid, (acetylthio)- is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation. It is also sensitive to moisture, which can facilitate hydrolysis.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent results in bio-conjugation reactions. | Degradation of Acetic acid, (acetylthio)- prior to or during the reaction. | - Prepare solutions of Acetic acid, (acetylthio)- fresh for each experiment. - Ensure the pH of the reaction buffer is within the optimal stability range (pH 4-6) if pre-incubation is necessary. - Store stock solutions at low temperatures and under an inert atmosphere (e.g., argon or nitrogen). |
| Loss of compound during sample preparation or analysis. | Hydrolysis in aqueous mobile phases or sample diluents. | - Use a mobile phase with a pH in the stable range (pH 4-6) for HPLC analysis. - Minimize the time samples are in aqueous solutions before analysis. - Consider using non-aqueous solvents for sample preparation where possible. |
| Unexpected peaks in chromatograms. | Presence of degradation products (thioglycolic acid, acetic acid). | - Run a degradation study on a sample of Acetic acid, (acetylthio)- to identify the retention times of its degradation products. - Adjust chromatographic conditions to ensure separation of the parent compound from its degradants. |
| Low yield in synthetic reactions using Acetic acid, (acetylthio)-. | Decomposition of the starting material. | - Check the purity of the Acetic acid, (acetylthio)- before use. - Avoid high temperatures and exposure to incompatible reagents during the reaction. |
Quantitative Stability Data
Direct quantitative stability data for Acetic acid, (acetylthio)- is not extensively available in the literature. However, data from a closely related thioester, S-methyl thioacetate, can provide a useful estimate of its pH-dependent hydrolysis. The presence of the adjacent carboxylic acid in Acetic acid, (acetylthio)- may influence the hydrolysis rates through intramolecular catalysis, but the general pH-rate profile is expected to be similar.
Table 1: Hydrolysis Rate Constants for S-methyl thioacetate in Water at 23°C [1]
| Rate Constant | Value | Description |
| ka (acid-mediated) | 1.5 x 10-5 M-1s-1 | Second-order rate constant for acid-catalyzed hydrolysis. |
| kb (base-mediated) | 1.6 x 10-1 M-1s-1 | Second-order rate constant for base-catalyzed hydrolysis. |
| kw (pH-independent) | 3.6 x 10-8 s-1 | First-order rate constant for neutral hydrolysis. |
At pH 7 and 23°C, the estimated half-life for the hydrolysis of S-methyl thioacetate is 155 days.[1] This suggests that Acetic acid, (acetylthio)- is relatively stable at neutral pH and room temperature for short-term experiments. However, stability decreases significantly at higher or lower pH values.
Degradation Pathways and Experimental Workflow
Hydrolysis Degradation Pathway
The primary degradation pathway for Acetic acid, (acetylthio)- is hydrolysis, which can be catalyzed by either acid or base.
Caption: Acid and base-catalyzed hydrolysis of Acetic acid, (acetylthio)-.
Experimental Workflow for Stability Assessment
A general workflow for assessing the stability of Acetic acid, (acetylthio)- is outlined below.
Caption: Workflow for a stability study of Acetic acid, (acetylthio)-.
Experimental Protocols
Protocol for Determining pH-Dependent Hydrolysis Rate
Objective: To determine the rate of hydrolysis of Acetic acid, (acetylthio)- at different pH values.
Materials:
-
Acetic acid, (acetylthio)-
-
Buffer solutions (e.g., phosphate, citrate, borate) at various pH values (e.g., 2, 4, 7, 9, 11)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV detector
-
pH meter
-
Constant temperature incubator or water bath
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Acetic acid, (acetylthio)- (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Prepare buffer solutions at the desired pH values.
-
-
Initiation of Hydrolysis:
-
In separate vials for each pH, add a small aliquot of the Acetic acid, (acetylthio)- stock solution to the pre-warmed buffer solution to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
Vortex briefly to mix and immediately withdraw the "time zero" sample.
-
-
Incubation and Sampling:
-
Incubate the vials at a constant temperature (e.g., 25°C, 40°C, or 60°C).
-
Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). The sampling frequency should be adjusted based on the expected rate of degradation at each pH.
-
-
Sample Analysis:
-
Immediately quench the reaction in the withdrawn samples if necessary (e.g., by adding an equal volume of cold acetonitrile or a quenching buffer).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining Acetic acid, (acetylthio)-. A C18 column with a mobile phase of acetonitrile and water (with a suitable buffer like phosphate at a pH where the analyte is stable, e.g., pH 4) and UV detection (e.g., at 230 nm) is a common starting point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of Acetic acid, (acetylthio)- versus time for each pH.
-
Determine the observed pseudo-first-order rate constant (kobs) from the slope of the linear regression.
-
Plot log kobs versus pH to generate the pH-rate profile.
-
References
Technical Support Center: (Acetylthio)acetic Acid in Synthesis
Welcome to the Technical Support Center for (Acetylthio)acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the side reactions associated with the use of (acetylthio)acetic acid in chemical syntheses.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues encountered during experiments involving (acetylthio)acetic acid.
FAQ 1: Hydrolysis and Stability
Question: My reaction mixture containing (acetylthio)acetic acid shows the presence of mercaptoacetic acid and acetic acid. What is happening and how can I minimize this?
Answer: The presence of mercaptoacetic acid and acetic acid indicates the hydrolysis of the thioester bond in (acetylthio)acetic acid. This is a common side reaction, especially in the presence of water and at non-neutral pH.
Troubleshooting Steps:
-
Control pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the thioester. It is recommended to perform reactions under neutral or near-neutral conditions if the desired reaction allows.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a key reactant in the hydrolysis process.
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at lower temperatures may help to reduce the extent of this side reaction.
-
Reaction Time: Minimize the reaction time to reduce the exposure of (acetylthio)acetic acid to conditions that favor hydrolysis.
FAQ 2: Oxidation to Dithiodiglycolic Acid
Question: I am observing a disulfide-linked impurity in my product, which I suspect is dithiodiglycolic acid. How is this formed and what are the prevention strategies?
Answer: Dithiodiglycolic acid is formed by the oxidation of mercaptoacetic acid. Mercaptoacetic acid can be present in your reaction mixture due to the hydrolysis of (acetylthio)acetic acid (see FAQ 1). The thiol group of mercaptoacetic acid is susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents.
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that your reaction mixture is free from any unnecessary oxidizing agents.
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help to prevent the oxidation of the thiol. However, this must be compatible with your desired reaction.
FAQ 3: Racemization in Peptide Synthesis
Question: I am using (acetylthio)acetic acid to introduce a protected cysteine-like residue in my solid-phase peptide synthesis (SPPS), and I am detecting significant racemization of the coupled amino acid. What causes this and how can I suppress it?
Answer: Racemization during peptide coupling is a major side reaction, particularly when coupling to amino acids that are prone to it, such as cysteine and histidine.[1] The activation of the carboxylic acid of the incoming amino acid (in this case, the amino acid being coupled to the resin-bound peptide) can lead to the formation of an oxazolone intermediate, which is susceptible to racemization.[2] The choice of coupling reagents and reaction conditions plays a critical role.
Troubleshooting and Optimization:
-
Choice of Coupling Reagent and Additives:
-
Carbodiimides: Reagents like diisopropylcarbodiimide (DIC) should be used with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[1][3]
-
Uronium/Aminium Reagents: While efficient, reagents like HBTU and HATU can promote racemization, especially with strong bases.[2]
-
-
Base Selection:
-
Use a weaker, sterically hindered base like 2,4,6-collidine (TMP) instead of stronger bases like diisopropylethylamine (DIPEA).[4]
-
-
Minimize Pre-activation Time: Do not allow the activated amino acid to stand for a long time before adding it to the resin.[2]
-
Temperature Control: Perform the coupling at room temperature or lower, as elevated temperatures can increase the rate of racemization.[4]
Quantitative Data on Racemization:
The extent of racemization is highly dependent on the specific amino acid and the coupling conditions used. Below is a summary of potential racemization levels with different coupling reagents.
| Coupling Reagent | Additive | Base | Relative Racemization Level |
| DIC | HOBt | DIPEA | Low to Moderate |
| DIC | Oxyma | Collidine | Very Low |
| HBTU | - | DIPEA | Moderate to High |
| HATU | - | DIPEA | Moderate |
| PyBOP | - | NMM | Low |
This table provides a general comparison. Actual racemization levels can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Coupling in Solid-Phase Peptide Synthesis (SPPS) to Minimize Racemization
This protocol provides a general guideline for coupling an Fmoc-protected amino acid to a resin-bound peptide to minimize racemization.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (5 times) to ensure complete removal of piperidine.[2]
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add 2,4,6-collidine (4 equivalents) to the amino acid/Oxyma solution.
-
Add DIC (3 equivalents) to this mixture immediately before adding it to the resin.[2]
-
-
Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.[2]
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).[2]
-
Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[2]
Protocol 2: HPLC Analysis of (Acetylthio)acetic Acid and Potential Impurities
This reverse-phase HPLC (RP-HPLC) method can be used to analyze the purity of (acetylthio)acetic acid and detect common impurities like mercaptoacetic acid and dithiodiglycolic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[5][6] A typical starting condition could be a 50:50 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]
Visualizations
Caption: Key side reactions of (acetylthio)acetic acid.
Caption: Mechanism of racemization during peptide coupling.
Caption: Troubleshooting workflow for side reactions.
References
Technical Support Center: Purification of S-Acetylthioglycolic Acid
Welcome to the technical support center for the purification of S-acetylthioglycolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude S-acetylthioglycolic acid?
A1: The most common impurities depend on the synthetic route but typically include:
-
Thioglycolic Acid: Formed by the hydrolysis of the thioester bond.
-
Dithiodiglycolic Acid: Results from the oxidation of thioglycolic acid, which may be present as a starting material impurity or formed during synthesis or workup.
-
Acetic Acid: A byproduct of thioester hydrolysis.
-
Unreacted Starting Materials: Such as thioglycolic acid or the acetylating agent.
-
Residual Solvents: From the reaction and extraction steps.
Q2: My final product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?
A2: A yellow or brown tint can be due to trace oxidized impurities or residual metal catalysts from synthesis. Treatment of a solution of the crude product with a small amount of activated carbon followed by filtration can often remove colored impurities. Ensure all glassware is scrupulously clean to avoid contamination.
Q3: I am losing a significant amount of my product during aqueous workup and extraction. What can I do to minimize this loss?
A3: S-acetylthioglycolic acid has a degree of water solubility due to its carboxylic acid group. To minimize loss during extraction:
-
Ensure the aqueous phase is acidified to a pH at least 2-3 units below the pKa of the carboxylic acid to keep it in its protonated, less water-soluble form.
-
Use a suitable organic solvent in which the product is highly soluble.
-
Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.
Q4: How can I confirm the purity of my final S-acetylthioglycolic acid product?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting non-volatile impurities.[1]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A quick method to assess the number of components in your sample.
Troubleshooting Guides
Recrystallization Issues
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The product is too soluble in the chosen solvent even at low temperatures.- High level of impurities inhibiting crystallization. | 1. Evaporate some of the solvent to increase the concentration.2. Place the solution in an ice bath to further decrease solubility.[2] 3. Scratch the inside of the flask with a glass rod to create nucleation sites.[2]4. Add a seed crystal of pure S-acetylthioglycolic acid.[2]5. Try a different solvent or solvent system.6. Pre-purify the material by another method (e.g., extraction) to lower the impurity level.[2] |
| Product oils out instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- Presence of impurities that depress the melting point. | 1. Choose a lower-boiling point solvent.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]3. Try to crystallize from a more dilute solution.4. Re-purify to remove impurities. |
| Low recovery of purified product. | - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | 1. Minimize the amount of solvent used to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Use ice-cold solvent to wash the collected crystals.[2]4. During hot filtration, keep the funnel and receiving flask warm to prevent premature crystal formation. |
Column Chromatography Issues
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column overloading.- Issues with the stationary phase (e.g., silica gel being too acidic). | 1. Optimize the eluent system using TLC. A common starting point for carboxylic acids is a mixture of hexane and ethyl acetate with a small amount of acetic or formic acid to keep the carboxylic acid protonated.2. Reduce the amount of crude material loaded onto the column.3. For acid-sensitive compounds, consider using neutral or basic alumina, or add a small amount of a volatile base like triethylamine to the eluent when using silica gel.[3] |
| Product streaks or "tails" on the column. | - The compound is highly polar and interacts strongly with the stationary phase.- The carboxylic acid group is interacting with the acidic silica gel. | 1. Add a small percentage of a polar solvent (like methanol) or an acid (like acetic acid) to the eluent to improve elution.2. Ensure the compound is fully dissolved in a minimal amount of the eluent before loading. |
| Product does not elute from the column. | - The chosen eluent is not polar enough.- Irreversible adsorption to the stationary phase. | 1. Gradually increase the polarity of the eluent system.2. If using silica gel, try switching to a more inert stationary phase like C-18 reversed-phase silica.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of S-acetylthioglycolic acid. The choice of solvent is critical and should be determined experimentally. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection: Test the solubility of a small amount of crude S-acetylthioglycolic acid in various solvents (e.g., toluene, ethyl acetate, isopropanol, or mixtures with hexanes) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude S-acetylthioglycolic acid. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general procedure for purifying S-acetylthioglycolic acid using column chromatography.
-
Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of S-acetylthioglycolic acid from its impurities. A typical Rf value for the product should be around 0.3-0.4. A mixture of hexanes and ethyl acetate with 0.5-1% acetic acid is a good starting point.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude S-acetylthioglycolic acid in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Run the column by passing the eluent through it, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting pure product under high vacuum.
Visualizations
Caption: Workflow for purification by recrystallization.
Caption: Potential degradation pathways of S-acetylthioglycolic acid.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Purifying Acetic Acid, (acetylthio)-
Welcome to the technical support center for the purification of Acetic acid, (acetylthio)-, also known as S-Acetylthioglycolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Acetic acid, (acetylthio)-?
A1: Common impurities can include unreacted starting materials such as thioglycolic acid and acetic anhydride or acetyl chloride. Side products from the synthesis, such as diacylated compounds, and byproducts like acetic acid may also be present. Additionally, hydrolysis of the thioester can lead to the formation of thioglycolic acid and acetic acid.[1] Given the susceptibility of sulfur compounds to oxidation, oxidized species may also be present.
Q2: What are the most effective methods for purifying Acetic acid, (acetylthio)-?
A2: The most common and effective purification methods for Acetic acid, (acetylthio)- are vacuum distillation and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q3: Why is vacuum distillation recommended for the purification of Acetic acid, (acetylthio)-?
A3: Acetic acid, (acetylthio)- has a high boiling point, and prolonged heating at atmospheric pressure can lead to thermal decomposition or self-condensation, similar to related compounds like thioglycolic acid.[2] Vacuum distillation lowers the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of degradation.[3][4][5]
Q4: How can I monitor the purity of Acetic acid, (acetylthio)- during and after purification?
A4: The purity of Acetic acid, (acetylthio)- can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method for tracking the progress of a purification. For quantitative analysis of purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used.[6] The structural integrity of the purified compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q5: My purified Acetic acid, (acetylthio)- appears to be degrading over time. What storage conditions are recommended?
A5: Thioesters can be susceptible to hydrolysis, and sulfur compounds can be sensitive to oxidation.[7] For long-term storage, it is advisable to keep the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., 4°C).[8] Minimizing exposure to moisture and air is crucial.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield after vacuum distillation | - Decomposition: The distillation temperature is too high. - Foaming/Bumping: The crude material is boiling too vigorously, leading to loss of product into the vacuum trap. - Incomplete distillation: The distillation was not allowed to proceed to completion. | - Decomposition: Ensure a good vacuum to lower the boiling point as much as possible. Use a heating mantle with a stirrer for even heating. - Foaming/Bumping: Use a stir bar for smooth boiling. A Claisen adapter can help prevent foam from reaching the condenser.[3] Insulate the distillation head to ensure the vapor reaches the condenser. - Incomplete distillation: Monitor the temperature at the distillation head. A drop in temperature indicates that the product has finished distilling. |
| Product is contaminated with a lower boiling point impurity after distillation | - Inefficient fractionating column: The column used does not have enough theoretical plates to separate the impurity. - Distillation rate is too fast: A rapid distillation rate does not allow for proper equilibration between the liquid and vapor phases. | - Inefficient fractionating column: Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column. - Distillation rate is too fast: Slow down the heating rate to allow for a slow and steady distillation. |
| Product is contaminated with a higher boiling point impurity after distillation | - Bumping: Vigorous boiling carried over the higher boiling impurity. - Distillation temperature too high: The temperature was raised too high, causing the higher boiling impurity to co-distill. | - Bumping: Ensure smooth boiling with a stir bar. - Distillation temperature too high: Carefully monitor the head temperature and collect the fraction that distills at the expected boiling point of the product. |
| Poor separation during column chromatography | - Inappropriate solvent system: The mobile phase is either too polar or not polar enough, resulting in poor separation of the product from impurities. - Column overloading: Too much crude material was loaded onto the column. | - Inappropriate solvent system: Use TLC to determine an optimal solvent system that gives good separation between the product and impurities. A common starting point for related compounds is a mixture of hexanes and ethyl acetate or dichloromethane and hexanes.[9] - Column overloading: Use an appropriate amount of silica gel for the amount of crude material being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight. |
| Product appears to have hydrolyzed during purification | - Presence of water: The solvents or glassware used were not dry. - Acidic or basic conditions: Traces of acid or base can catalyze hydrolysis. | - Presence of water: Use anhydrous solvents and dry all glassware thoroughly before use. - Acidic or basic conditions: Neutralize the crude material before purification if it contains acidic or basic impurities. Consider using a neutral silica gel for chromatography if the compound is sensitive to acid. |
Experimental Protocols
Vacuum Distillation
This protocol is a general guideline for the purification of Acetic acid, (acetylthio)-. The exact temperature and pressure will depend on the purity of the starting material and the efficiency of the vacuum system.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using dry glassware. This typically includes a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.
-
Use a stir bar in the round-bottom flask for smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
-
Procedure:
-
Place the crude Acetic acid, (acetylthio)- into the round-bottom flask.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved, begin to gently heat the flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
-
Column Chromatography
This protocol provides a general procedure for purification by column chromatography. The specific solvent system should be determined by TLC analysis beforehand.
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude Acetic acid, (acetylthio)- in a minimal amount of the chromatography solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Acetic acid, (acetylthio)-.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | >95% | - Effective for removing non-volatile and some volatile impurities. - Scalable for larger quantities. | - May not effectively separate impurities with similar boiling points. - Risk of thermal decomposition if not performed carefully. |
| Column Chromatography | >98% | - High resolution for separating closely related impurities. - Can yield very high purity product. | - Can be time-consuming and requires larger volumes of solvent. - Less suitable for very large quantities. |
Visualizations
Caption: General workflow for the purification of Acetic acid, (acetylthio)-.
Caption: Logical troubleshooting guide for purification issues.
References
- 1. S-Acetylthioglycolic acid N-hydroxysuccinimide ester | Krackeler Scientific, Inc. [krackeler.com]
- 2. JPH0272155A - Purification of thioglycolic acid - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Separation of Thioglycolic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Succinimidyl S-Acetylthioglycolate 94.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Acetylthio)acetic Acid Reaction Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of (acetylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of (acetylthio)acetic acid?
A1: The synthesis of (acetylthio)acetic acid, also known as S-acetylthioglycolic acid, can be accompanied by the formation of several byproducts. The most commonly encountered impurities include:
-
Unreacted Starting Materials: Residual amounts of thioglycolic acid and an acetylating agent (like thioacetic acid or a derivative) can remain in the final product.
-
Oxidation Product: Dithiodiglycolic acid is a common impurity formed by the oxidation of the thiol group in thioglycolic acid.[1]
-
Hydrolysis Product: Acetic acid can be present as a byproduct due to the hydrolysis of (acetylthio)acetic acid or the acetylating agent.
Q2: How can I minimize the formation of dithiodiglycolic acid?
A2: The formation of dithiodiglycolic acid is primarily due to the oxidation of thioglycolic acid. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using deoxygenated solvents and reagents can also be beneficial.
Q3: What analytical techniques are suitable for identifying and quantifying these byproducts?
A3: Several analytical techniques can be employed for the comprehensive analysis of (acetylthio)acetic acid and its byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method.[2][3][4][5][6][7][8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities, though derivatization of the acidic and thiol functional groups is often necessary to improve volatility and chromatographic performance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of unreacted thioglycolic acid | Incomplete reaction. | - Increase the molar ratio of the acetylating agent. - Extend the reaction time. - Optimize the reaction temperature. |
| High levels of dithiodiglycolic acid | Oxidation of thioglycolic acid. | - Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar). - Use freshly distilled and deoxygenated solvents. - Consider adding a small amount of an antioxidant. |
| Presence of acetic acid | Hydrolysis of (acetylthio)acetic acid or acetylating agent. | - Control the amount of water in the reaction mixture. Use anhydrous solvents and reagents if possible. - Optimize the reaction pH to minimize hydrolysis. |
| Poor separation of byproducts in HPLC analysis | Suboptimal chromatographic conditions. | - Adjust the mobile phase composition and gradient. - Screen different stationary phases (e.g., C18, Phenyl). - Optimize the column temperature and flow rate. |
Quantitative Data Summary
While specific quantitative data on byproduct formation is highly dependent on the exact reaction conditions, the following table provides a general overview of potential impurity levels that might be observed and the typical analytical techniques used for their quantification.
| Byproduct | Typical Formation Range (%) | Primary Analytical Technique |
| Thioglycolic Acid | < 2% | HPLC-UV, GC-MS (after derivatization) |
| Dithiodiglycolic Acid | < 1% | HPLC-UV, LC-MS/MS |
| Acetic Acid | < 1% | HPLC-UV, GC-MS (after derivatization) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for the simultaneous determination of (acetylthio)acetic acid and its key byproducts.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase A to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis of Volatile Impurities (after Derivatization)
This protocol describes a general method for the analysis of acidic impurities after derivatization to increase their volatility.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
Visualizations
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Acetic acid, (acetylthio)- | SIELC Technologies [sielc.com]
- 3. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. scite.ai [scite.ai]
- 7. A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples [agris.fao.org]
- 8. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application Note: Impurity Profiling And API Purification Via SFC [bioprocessonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
How to increase the solubility of S-acetylthioglycolic acid
Welcome to the technical support center for S-acetylthioglycolic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing S-acetylthioglycolic acid in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is S-acetylthioglycolic acid and what are its common applications?
S-acetylthioglycolic acid is a carboxylic acid containing a protected thiol group (an S-acetyl group). This protecting group can be removed under mild conditions to expose the reactive thiol. Its primary application is in bioconjugation, where it is used to introduce sulfhydryl (-SH) groups into molecules like proteins, peptides, and other biomolecules.[1][2] These newly introduced thiol groups can then be used for specific labeling or for creating conjugates with other molecules.
Q2: What are the general solubility properties of S-acetylthioglycolic acid?
As a short-chain carboxylic acid, S-acetylthioglycolic acid is expected to have some solubility in water, which decreases as the carbon chain length of the molecule increases.[3][4] Its solubility is significantly influenced by pH. In its protonated (acidic) form at low pH, it is generally less soluble in water. As the pH increases above its pKa, it deprotonates to form a more polar and, therefore, more water-soluble carboxylate salt.[5][6] It is also generally soluble in polar organic solvents.[3]
Q3: How should I store S-acetylthioglycolic acid?
To ensure stability, S-acetylthioglycolic acid should be stored in a cool, dry place. Refer to the manufacturer's instructions for specific storage temperatures, which are often at or below refrigeration temperatures (2-8 °C).
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered when working with S-acetylthioglycolic acid is achieving the desired concentration in a specific solvent. The following guide provides a systematic approach to overcoming solubility issues.
Issue 1: Difficulty Dissolving in Aqueous Buffers
-
Problem: The compound does not fully dissolve or precipitates out of an aqueous buffer.
-
Cause: The pH of the buffer is likely below the pKa of the carboxylic acid group, leading to low solubility of the protonated form.
-
Solutions:
-
pH Adjustment: The most effective method for increasing the solubility of carboxylic acids in aqueous solutions is to increase the pH.[5][6] By raising the pH above the pKa of the carboxylic acid, the molecule will deprotonate to form a highly soluble carboxylate salt.
-
Protocol: While stirring your aqueous solution, add a small amount of a suitable base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) dropwise. Monitor the pH and observe the dissolution of the compound.
-
-
Use of Co-solvents: If adjusting the pH is not desirable for your experiment, consider using a water-miscible organic co-solvent.
-
Protocol: First, dissolve the S-acetylthioglycolic acid in a minimal amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.
-
-
Issue 2: Poor Solubility in Non-polar Organic Solvents
-
Problem: S-acetylthioglycolic acid does not dissolve in non-polar organic solvents like hexane or toluene.
-
Cause: S-acetylthioglycolic acid is a polar molecule due to its carboxylic acid and acetyl groups. "Like dissolves like," and therefore it has poor solubility in non-polar solvents.
-
Solutions:
-
Select a Polar Organic Solvent: Choose a more polar organic solvent. Good starting points include methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Solvent Mixtures: If a single polar solvent is not suitable, a mixture of solvents can be tested. For example, a mixture of a polar aprotic solvent and a polar protic solvent might be effective.
-
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| S-acetylthioglycolic acid N-hydroxysuccinimide ester (SATA) | Acetonitrile | 50 mg/mL | |
| S-acetylthioglycolic acid N-hydroxysuccinimide ester (SATA) | DMF | Soluble | |
| S-acetylthioglycolic acid N-hydroxysuccinimide ester (SATA) | Chloroform | 100 mg/mL |
Based on the structure of S-acetylthioglycolic acid, a qualitative solubility profile can be predicted:
| Solvent Type | Examples | Predicted Solubility of S-acetylthioglycolic acid |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent for water) |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High |
| Non-polar | Hexane, Toluene, Diethyl ether | Low to Insoluble |
Experimental Protocols
Protocol for Solubilization of S-acetylthioglycolic acid in an Aqueous Buffer
-
Weigh the Compound: Accurately weigh the desired amount of S-acetylthioglycolic acid.
-
Initial Suspension: Add the compound to the desired volume of your aqueous buffer. Stir at room temperature. The compound may not fully dissolve at this stage.
-
pH Adjustment: While continuously stirring and monitoring the pH with a calibrated pH meter, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Observe Dissolution: Continue adding the base until the S-acetylthioglycolic acid is fully dissolved. Note the final pH of the solution.
-
Final pH Adjustment: If necessary, carefully adjust the pH back to the desired value for your experiment using a dilute acid (e.g., 0.1 M HCl), ensuring that the compound remains in solution.
Visualizations
References
Technical Support Center: Acetic Acid, (acetylthio)- Reaction Monitoring
Welcome to the technical support center for "Acetic acid, (acetylthio)-" and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction monitoring and troubleshooting for this versatile thiol-protecting group.
Frequently Asked Questions (FAQs)
Q1: What is "Acetic acid, (acetylthio)-" and what are its primary applications?
"Acetic acid, (acetylthio)-", also known as S-acetylthioglycolic acid, is a compound where a thiol group is protected by an acetyl group. Its primary application is in organic synthesis as a stable, odorless precursor to thiols.[1] The acetyl group can be removed under various conditions to reveal the free thiol, which can then be used in a variety of reactions, such as the formation of self-assembled monolayers (SAMs), bioconjugation, and as an intermediate in the synthesis of pharmaceuticals.
Q2: What are the most common methods for deprotecting the acetyl group to generate a free thiol?
The most common methods for deprotection (deacetylation) of the thioacetate are:
-
Base-catalyzed hydrolysis: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol or methanol.
-
Acid-catalyzed hydrolysis: Using strong acids such as hydrochloric acid (HCl) in a protic solvent.[2]
-
Milder, chemoselective methods: For substrates with sensitive functional groups, milder reagents can be used. These include hydroxylamine or thiol-thioester exchange with reagents like thioglycolic acid (TGA) in a buffered solution.[2][3][4]
Q3: How can I monitor the progress of a deprotection reaction?
The progress of the deprotection reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting thioacetate and the appearance of the product.[3] A successful reaction will show the consumption of the starting material spot and the formation of a new, more polar spot for the thiol.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the reactant and formation of the product. It is particularly useful for optimizing reaction conditions and determining reaction kinetics.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify any side products. The disappearance of the acetyl proton signal (a singlet typically around 2.3-2.4 ppm) and the appearance of a thiol proton signal (which can be broad and its chemical shift is concentration and solvent dependent) are indicative of a successful reaction.[5]
-
UV/Vis Spectroscopy: The formation of the free thiol can be quantified using Ellman's reagent (DTNB), which reacts with thiols to produce a colored product that can be measured spectrophotometrically.[2][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile thiols and can be used to identify and quantify the products of the reaction.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving "Acetic acid, (acetylthio)-".
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no yield of the desired thiol product | Incomplete reaction. | - Increase reaction time. Monitor the reaction by TLC or HPLC until the starting material is consumed.[3] - Increase the amount of deprotecting agent. For base or acid-catalyzed reactions, ensure a sufficient molar excess is used. - Check the reaction temperature. Some deprotection reactions may require heating (reflux). |
| Degradation of the starting material or product. | - If the substrate or product is sensitive to harsh conditions, switch to a milder deprotection method (e.g., hydroxylamine or thiol-thioester exchange).[3][4] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] | |
| Side reactions consuming the starting material or product. | - Identify potential side reactions based on the functional groups present in your molecule. For example, bromo- or cyano-functionalized compounds may undergo side reactions under basic or acidic conditions. | |
| Formation of disulfide byproducts | Oxidation of the free thiol product. | - Perform the reaction and workup under an inert, oxygen-free atmosphere.[1] Degas all solvents and reagents before use. - The use of tetrahydrofuran (THF) as a cosolvent has been observed to sometimes result in disulfide formation.[1] Consider using alternative solvents like methanol or dichloromethane.[1] |
| Presence of oxidizing agents. | - Ensure all reagents and solvents are free from oxidizing impurities. | |
| Inconsistent reaction times or yields | Variability in reagent quality. | - Use fresh, high-purity reagents. The concentration of acid or base solutions should be accurately determined. |
| Presence of oxygen. | - As mentioned above, rigorously exclude oxygen from the reaction. | |
| pH of the reaction medium. | - For deprotection methods sensitive to pH, such as thiol-thioester exchange, ensure the reaction is adequately buffered at the optimal pH.[4] | |
| Difficulty in purifying the thiol product | Co-elution with byproducts. | - Optimize chromatographic conditions (e.g., solvent system for column chromatography or gradient for HPLC). |
| Instability of the thiol on silica gel. | - Consider alternative purification methods such as distillation (for volatile thiols) or crystallization. - If using column chromatography, work quickly and consider deactivating the silica gel with a small amount of a suitable reagent. |
Quantitative Data
The choice of deprotection method can significantly impact the yield of the desired thiol. The following table summarizes typical yields for different deacetylation methods.
| Deprotection Method | Reagents | Typical Yields | Notes |
| Base-Promoted | NaOH in Ethanol/Water | 50-75% | A common and effective method, but may not be suitable for base-sensitive substrates. |
| Acid-Catalyzed | HCl in Methanol | 50-75% | An alternative to base-catalyzed hydrolysis, but can cause side reactions with acid-labile groups. |
| Hydroxylamine | Hydroxylamine in Ethanol | Poor to low yields[2] | A milder method, but often less efficient and may lead to side reactions with certain functional groups. |
| Thiol-Thioester Exchange | Thioglycolic acid (TGA) in buffered solution (pH 8) | 61-90%[3] | A mild and efficient method suitable for sensitive substrates. |
Experimental Protocols
Protocol 1: Base-Promoted Deacetylation of a Thioacetate
-
Dissolve the thioacetate substrate (1.0 eq.) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (approx. 2.0 eq.) in water.
-
Add the NaOH solution dropwise to the stirred solution of the thioacetate at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 82°C for ethanol) for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding a solution of hydrochloric acid (e.g., 2 M HCl) until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiol.
-
Purify the product as necessary by column chromatography, distillation, or crystallization.
Protocol 2: Acid-Catalyzed Deacetylation of a Thioacetate [2]
-
Dissolve the thioacetate substrate (1.0 eq.) in methanol in a round-bottom flask.
-
Carefully add concentrated hydrochloric acid (a catalytic amount or in excess, depending on the substrate) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for methanol) for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thiol.
-
Purify as required.
Visualizations
Caption: General experimental workflow for thioacetate deprotection.
Caption: Troubleshooting flowchart for low thiol yield.
References
- 1. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 2. memphis.edu [memphis.edu]
- 3. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Thiol Levels in Young Commercial South African Sauvignon Blanc and Chenin Blanc Wines Using Propiolate Derivatization and GC-MS/MS [scielo.org.za]
Common mistakes in handling (acetylthio)acetic acid
Welcome to the technical support center for (acetylthio)acetic acid, also known as S-acetylthioglycolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during experiments involving this reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of (acetylthio)acetic acid and its derivatives.
Issue 1: Low Yield of Thiolated Product
Q: I am experiencing low yields of my thiolated product after reaction with (acetylthio)acetic acid N-hydroxysuccinimide ester (SATA). What are the possible causes?
A: Low thiolation yields can stem from several factors:
-
pH of the reaction buffer: The coupling of SATA to primary amines is most efficient at a pH of 7.5.[1][2] Deviation from this pH can significantly reduce coupling efficiency.
-
Hydrolysis of SATA: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially at higher pH or in aqueous buffers over time. It is crucial to use freshly prepared solutions of SATA.
-
Competing reactions: If your molecule of interest contains other nucleophilic groups, they may compete with the primary amine for reaction with the NHS ester.
-
Steric hindrance: A sterically hindered primary amine may react slowly or inefficiently with SATA.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low thiolation yield.
Issue 2: Unwanted Side Products During Deprotection
Q: After deprotecting the S-acetyl group, I am observing unexpected side products in my analysis. What could be causing this?
A: The deprotection step is critical and can lead to side reactions if not performed under optimal conditions.
-
Disulfide Bond Formation: The newly formed free thiol is susceptible to oxidation, leading to the formation of disulfide bonds, especially in the presence of oxygen.
-
Base-Catalyzed Elimination: In peptide synthesis, using strong bases for deprotection of cysteine residues can lead to the elimination of the protected sulfhydryl group, forming a dehydroalanine intermediate. This can further react with species like piperidine.[3]
-
Reaction with Solvents: Thioacetic acid, a related compound, has been reported to have an unexpected exothermic reaction with DMSO.[4] While (acetylthio)acetic acid is more stable, care should be taken with reactive solvents.
Preventative Measures:
-
Use Degassed Buffers: For deprotection, use buffers that have been degassed to minimize dissolved oxygen.
-
Mild Deprotection Reagents: Opt for milder deprotection conditions. Hydroxylamine at a neutral pH is effective for cleaving the thioester.[1][2] Thioglycolic acid at pH 8 can also be used via a thiol-thioester exchange mechanism.[5][6]
-
Avoid Harsh Bases: When working with sensitive substrates like peptides, avoid strong bases for deprotection to prevent elimination side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (acetylthio)acetic acid and its NHS ester derivative?
A: (Acetylthio)acetic acid is a liquid that should be stored in a refrigerator under an inert atmosphere.[7] The N-hydroxysuccinimide ester derivative (SATA) is a powder and should be stored at -20°C to minimize hydrolysis.[1]
Q2: What are the primary hazards associated with (acetylthio)acetic acid?
A: (Acetylthio)acetic acid is harmful if swallowed and causes serious eye irritation.[4][8] It is also a skin irritant.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat when handling this chemical.[3][9]
Q3: Can I use (acetylthio)acetic acid directly for thiol-ene "click" reactions?
A: Yes, (acetylthio)acetic acid can be used in thiol-ene reactions.[10] The reaction typically proceeds via a radical-mediated or acid-catalyzed pathway. In the acid-catalyzed thiol-ene (ACT) reaction, a carbocation is formed which then undergoes electrophilic addition by the thiol.[11]
Q4: How do I monitor the progress of the deprotection reaction?
A: The progress of the deprotection can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the S-acetylated starting material and the appearance of the free thiol product.
Quantitative Data Summary
The choice of deprotection reagent is critical for successfully obtaining the free thiol without significant side product formation. The following table summarizes common deprotection methods.
| Deprotection Reagent | Conditions | Substrate Compatibility | Reference(s) |
| Hydroxylamine | 0.05 M, neutral pH | Good for sensitive molecules, e.g., proteins | [1][2] |
| Sodium Hydroxide (NaOH) | 1 M, pH > 12, reflux | Robust for simple alkyl/aryl thioesters | [6] |
| Thioglycolic Acid | pH 8 | Mild, good for labile substrates | [5][6] |
| Tetrabutylammonium cyanide | Room temperature, inert atmosphere | Effective under mild conditions | [6] |
Key Experimental Protocols
Protocol 1: Thiolation of a Primary Amine using SATA
This protocol describes the general procedure for conjugating (acetylthio)acetic acid to a molecule containing a primary amine using its N-hydroxysuccinimide ester (SATA).
-
Preparation: Dissolve the amine-containing molecule in a suitable buffer at pH 7.5.
-
SATA Solution: Immediately before use, dissolve SATA in a dry, water-miscible organic solvent like DMSO or DMF.
-
Reaction: Add the SATA solution to the buffered solution of the amine-containing molecule. The molar ratio of SATA to amine may need to be optimized, but a slight excess of SATA is common.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification: Purify the S-acetylated product using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.
Workflow for Amine Thiolation:
Caption: General workflow for the thiolation of a primary amine using SATA.
Protocol 2: Deprotection of the S-acetyl Group using Hydroxylamine
This protocol provides a mild method for regenerating the free thiol from the S-acetylated molecule.
-
Preparation: Dissolve the S-acetylated molecule in a degassed buffer.
-
Deprotection Solution: Prepare a solution of 0.05 M hydroxylamine in a suitable buffer at neutral pH.
-
Reaction: Add the hydroxylamine solution to the solution of the S-acetylated molecule.
-
Incubation: Allow the reaction to proceed at room temperature, monitoring by TLC or HPLC until the starting material is consumed.
-
Purification: Purify the free thiol product immediately to prevent oxidation, using techniques appropriate for the molecule of interest.
Deprotection Signaling Pathway:
References
- 1. S-Acetylthioglycolic acid N-hydroxysuccinimide ester = 95 TLC, powder 76931-93-6 [sigmaaldrich.com]
- 2. S-Acetylthioglycolic acid N-hydroxysuccinimide ester | Krackeler Scientific, Inc. [krackeler.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acetic acid, 2-(acetylthio)- | C4H6O3S | CID 14485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling Up S-acetylthioglycolic Acid Reactions
Welcome to the technical support center for scaling up reactions involving S-acetylthioglycolic acid and its derivatives, such as S-acetylthioglycolic acid N-hydroxysuccinimide ester (SATA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is S-acetylthioglycolic acid N-hydroxysuccinimide ester (SATA) and what is its primary application?
A1: S-acetylthioglycolic acid N-hydroxysuccinimide ester (SATA) is a chemical reagent used to introduce protected sulfhydryl (-SH) groups into proteins, peptides, and other molecules that contain primary amines (-NH2).[1][2] The N-hydroxysuccinimide (NHS) ester end of the SATA molecule reacts with a primary amine to form a stable amide bond.[1][2] The other end of the molecule contains a protected sulfhydryl group in the form of a thioacetate. This protected sulfhydryl can be later exposed through a deacetylation reaction, typically using hydroxylamine.[1][3] This two-step process allows for the controlled introduction of reactive thiol groups for subsequent conjugation or cross-linking applications.[1]
Q2: Why are the sulfhydryl groups protected in SATA?
A2: The protected form of the sulfhydryl group in SATA offers several advantages. It allows the modified molecule to be stored for extended periods without the risk of oxidation or disulfide bond formation. The labile sulfhydryl group can then be exposed immediately before the final conjugation step.[1][2]
Q3: What are the key reaction steps when using SATA to thiolate a protein?
A3: The process involves two main steps:
-
Acylation: The NHS ester of SATA reacts with primary amines (like the side chain of lysine residues) on the protein to form a stable amide bond. This reaction incorporates the acetylated thiol.[1]
-
Deacetylation: The acetyl group is removed from the thiol using hydroxylamine, which exposes the reactive sulfhydryl group.[1]
Q4: What are some common challenges when scaling up SATA-based bioconjugation reactions?
A4: Scaling up bioconjugation reactions can present several challenges, including:
-
Maintaining Consistency: Ensuring batch-to-batch consistency in the degree of modification.
-
Process Control: Precisely controlling critical parameters like pH, temperature, and reaction time in larger volumes.[4]
-
Mixing Efficiency: Achieving homogenous mixing in large reaction vessels to ensure uniform reaction kinetics.[4]
-
Purification: Developing robust and scalable purification methods to remove excess reagents and byproducts from large volumes.[4]
-
Protein Stability: Over-modification or harsh reaction conditions can lead to protein precipitation or inactivation.[5]
Troubleshooting Guides
Problem 1: Low Sulfhydryl Incorporation
Symptoms:
-
Ellman's assay or other thiol quantification methods show a lower-than-expected number of free sulfhydryl groups per protein molecule.
-
Subsequent conjugation reactions have low yields.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Molar Ratio of SATA | Increase the molar excess of SATA to the protein. The efficiency of sulfhydryl incorporation increases with higher amounts of SATA, though with diminishing returns.[1] |
| Low Protein Concentration | For efficient modification, concentrate the protein solution to 1-5 mg/mL.[5] At higher protein concentrations, the reaction with the amine is more favored over the hydrolysis of the NHS ester.[1] |
| Presence of Amine-Containing Buffers | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with SATA.[2][3] Use a non-amine buffer like phosphate-buffered saline (PBS) at a pH between 7.0 and 8.2.[3] |
| Hydrolyzed SATA Reagent | SATA is moisture-sensitive.[2] Ensure it is stored under desiccating conditions at -20°C.[6] Prepare the SATA stock solution in anhydrous DMSO or DMF immediately before use.[3] |
| Suboptimal Reaction pH | The acylation reaction is more rapid at a higher pH, but so is the hydrolysis of the NHS ester. The optimal pH is typically between 7.0 and 8.2.[3] |
Problem 2: Protein Precipitation or Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the reaction mixture.
-
Loss of protein during purification steps.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Over-modification of the Protein | A high degree of modification can alter the protein's structure and solubility, leading to aggregation.[5] Reduce the molar ratio of SATA to protein in the reaction. |
| Reaction pH Close to Isoelectric Point (pI) | If the reaction pH is near the protein's pI, its solubility will be at a minimum. Adjust the buffer pH to be at least one unit away from the pI.[5] |
| Organic Solvent Concentration | If using a large volume of SATA stock solution in an organic solvent like DMSO, the final concentration of the organic solvent might be high enough to cause protein precipitation. Keep the volume of the organic solvent to a minimum, ideally not exceeding 5-10% of the total reaction volume.[7] |
| Disulfide Bond Formation after Deprotection | Once the sulfhydryl groups are deprotected, they can form intermolecular disulfide bonds, leading to aggregation. Work quickly after deprotection and consider including a chelating agent like EDTA (5-10 mM) in your buffers to minimize metal-catalyzed oxidation.[3] |
Experimental Protocols
Key Experiment: Thiolation of a Protein using SATA
This protocol provides a general methodology for the thiolation of a protein with SATA, followed by deprotection to generate free sulfhydryl groups.
Materials:
-
Protein to be modified
-
SATA (S-acetylthioglycolic acid N-hydroxysuccinimide ester)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5[1]
-
Anhydrous DMSO or DMF
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5[1]
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL (e.g., 60 µM for a 150 kDa IgG).[1]
-
Ensure the buffer is free of any primary amines.
-
-
SATA Stock Solution Preparation:
-
Immediately before use, dissolve 6-8 mg of SATA in 0.5 mL of anhydrous DMSO. This results in an approximately 55 mM solution.[1]
-
-
Acylation Reaction:
-
Removal of Excess SATA:
-
Remove unreacted SATA using a desalting column equilibrated with the Reaction Buffer.[3]
-
-
Deacetylation Reaction:
-
Purification of Thiolated Protein:
Quantitative Data
Table 1: Effect of Varying Molar Ratios of SATA on Sulfhydryl Incorporation onto Bovine Serum Albumin (BSA)
| Molar Ratio of SATA to BSA | Moles of Sulfhydryl per Mole of BSA |
| 5:1 | 2.5 |
| 10:1 | 4.2 |
| 20:1 | 6.8 |
| 40:1 | 9.1 |
Note: This data is illustrative and based on typical results. Actual incorporation rates can vary depending on the protein and reaction conditions.[1]
Visualizations
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. store.sangon.com [store.sangon.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. SATA (N-Succinimidyl-S-acetylthioacetate), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving Acetic acid, (acetylthio)-
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Acetic acid, (acetylthio)-, commonly known as S-acetylthioacetic acid (SATA) and its derivatives like N-succinimidyl S-acetylthioacetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-succinimidyl S-acetylthioacetate (SATA) and what are its primary applications?
A1: N-succinimidyl S-acetylthioacetate (SATA) is a chemical reagent used to introduce a protected sulfhydryl (-SH) group onto proteins, peptides, and other molecules that contain primary amines.[1][2][3] The key feature of SATA is that the sulfhydryl group is initially "protected" by an acetyl group. This allows for the specific modification of amine groups first. The protected thiol can be deprotected in a subsequent step to generate a reactive free sulfhydryl group.[4][5]
This two-step process is highly valuable in bioconjugation for several applications, including:
-
Protein labeling and crosslinking: Creating stable conjugates between different proteins or between a protein and another molecule like a fluorescent dye or a drug.[1][6]
-
Antibody-drug conjugate (ADC) development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Immunoassay development: Attaching enzymes or labels to antibodies for use in techniques like ELISA.[2][5]
-
Surface modification for biosensors: Immobilizing proteins onto surfaces.[1]
Q2: I am seeing low efficiency in my protein labeling reaction with SATA. What are the possible causes and solutions?
A2: Low labeling efficiency is a common issue. Here are several factors to investigate:
-
Incorrect Buffer Composition: The use of buffers containing primary amines, such as Tris or glycine, is a frequent cause of failure. These buffers will compete with your target protein for reaction with the SATA reagent.[1][7][8]
-
Hydrolysis of SATA: The N-hydroxysuccinimide (NHS) ester group of SATA is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[4][7][9] This inactivates the reagent.
-
Suboptimal Molar Ratio: An insufficient molar excess of SATA over the protein will result in a low degree of modification.
-
Low Protein Concentration: The labeling efficiency is dependent on the concentration of the reactants.
-
Presence of Competing Nucleophiles: Other substances in your protein preparation, such as carrier proteins (e.g., BSA) or other amine-containing additives, can react with SATA.[10]
-
Solution: Purify your protein to remove any interfering substances before starting the labeling reaction.
-
Q3: My protein is aggregating or precipitating after conjugation with SATA. What can I do?
A3: Protein aggregation or precipitation after SATA modification can occur, particularly during storage.[2] This may be due to several factors:
-
High Degree of Modification: Excessive modification of lysine residues can alter the protein's surface charge and lead to instability and aggregation.
-
Spontaneous Cross-linking: Although the sulfhydryl group is protected, some instability of the SATA-modified protein has been observed, leading to precipitation upon storage.[2]
-
Solution: It is best to use the SATA-modified protein in the subsequent deacetylation and conjugation steps as soon as possible. If storage is necessary, store at -20°C.
-
-
Antibody Instability: Some antibodies, particularly humanized antibodies, may show inherent instability after SATA conjugation, leading to degradation.[2]
-
Solution: If you observe degradation, you may need to explore alternative crosslinking strategies that do not involve SATA.
-
Troubleshooting Catalyst Selection for S-Acetyl Deprotection
Q4: What is the most common catalyst for removing the acetyl protecting group from a SATA-modified protein, and what are the key considerations?
A4: The most widely used method for S-acetyl deprotection in bioconjugation is not strictly catalytic but rather a chemical deprotection using hydroxylamine (NH₂OH) .[4][11] It is effective and generally mild enough for most proteins.
Key Considerations for Hydroxylamine Deprotection:
-
Working Solution: A typical deprotection solution consists of 0.5 M hydroxylamine and 25-50 mM EDTA at a pH of 7.2-7.5.[1][4][11] The EDTA is crucial to chelate any trace metal ions that could catalyze the oxidation of the newly formed free thiols into disulfide bonds.
-
Reaction Time: The reaction is typically incubated for 2 hours at room temperature.[4][11]
-
Purification: It is essential to remove the hydroxylamine and other byproducts immediately after the reaction, as they can interfere with subsequent conjugation steps. Gel filtration (desalting column) is the preferred method.[1][4]
-
Disulfide Bond Formation: The newly exposed sulfhydryl groups are susceptible to oxidation, which leads to the formation of disulfide bonds and can cause unwanted dimerization or oligomerization of your protein.
Q5: Are there alternative catalysts or reagents for S-acetyl deprotection, and when should I consider them?
A5: Yes, while hydroxylamine is standard for bioconjugates, other reagents are used in organic synthesis and may be applicable in specific circumstances, especially with smaller molecules or when hydroxylamine is not suitable.
| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Hydroxylamine | 0.5 M, 25 mM EDTA, pH 7.2-7.5, RT, 2h[4][11] | Mild, effective for proteins, well-established protocol. | Requires removal post-reaction, risk of disulfide formation. |
| Dysprosium(III) triflate (Dy(OTf)₃) | Catalytic amount, mild heating[12] | Environmentally friendly, recyclable catalyst.[12] | Requires heating, which may not be suitable for all proteins. |
| Tetrabutylammonium cyanide (TBACN) | Catalytic amount, CHCl₃:MeOH (1:1), RT, 3h[13][14] | Mild conditions, reduced byproduct formation.[12] | Cyanide reagent requires careful handling.[13] |
| Sodium thiomethoxide | Room temperature[12] | Mild, can be chemoselective in the presence of an O-acetate.[12] | Strong odor, requires careful handling. |
| Thioglycolic Acid (TGA) | 2 eq. TGA, Phosphate Buffer pH 8, RT, 24h[13][15] | Milder than strong bases, suitable for some labile substrates.[13] | Can be slow, requires excess reagent.[13] |
| Basic Conditions (e.g., NaOH) | Concentrated NaOH, high temperature[12] | Effective for robust molecules like chitin. | Harsh conditions, not suitable for most proteins as it can cause denaturation.[13] |
Consider these alternatives if your substrate is sensitive to hydroxylamine or if you are working with non-protein molecules where harsher conditions or different solvent systems are tolerable.
Experimental Protocols
Protocol 1: Protein Modification with SATA
This protocol is a general guideline for labeling a protein with SATA. Optimization may be required for your specific protein.
Materials:
-
Protein to be modified (2-10 mg/mL in Reaction Buffer)
-
SATA (N-succinimidyl S-acetylthioacetate)[16]
-
Anhydrous DMSO or DMF[1]
-
Reaction Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (Amine-free)[4]
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be modified in the Reaction Buffer at a concentration of 2-10 mg/mL (e.g., for an IgG of 150 kDa, 9 mg/mL corresponds to 60 µM).[4]
-
Prepare SATA Solution: Immediately before use, dissolve 6-8 mg of SATA in 0.5 mL of anhydrous DMSO. This results in an approximately 55 mM solution.[4][7] Do not store this solution.
-
Reaction: Combine 1.0 mL of the Protein Solution with 10 µL of the SATA solution. This provides an approximate 9:1 molar ratio of SATA to protein for a 60 µM protein solution. Mix gently and incubate at room temperature for 30-60 minutes.[1][4] Note: The level of sulfhydryl incorporation can be adjusted by varying the molar ratio of SATA to protein.[4][7]
-
Purification: Remove excess, non-reacted SATA and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with the Reaction Buffer.[1][4] The resulting SATA-modified protein can be stored or used immediately in the deprotection step.
Protocol 2: S-Acetyl Deacetylation with Hydroxylamine
This protocol describes the removal of the acetyl group to generate a free sulfhydryl.
Materials:
-
SATA-modified protein
-
Hydroxylamine•HCl[11]
-
EDTA
-
Deacetylation Buffer: Reaction Buffer (as above) containing 10 mM EDTA.[4]
-
Desalting column
Procedure:
-
Prepare Deacetylation Solution: Prepare a solution of 0.5 M Hydroxylamine•HCl and 25 mM EDTA in the Reaction Buffer. Adjust the pH to 7.2-7.5 with NaOH. Prepare this solution fresh.[4][11]
-
Deacetylation Reaction: To 1.0 mL of the SATA-modified protein solution, add 100 µL of the Deacetylation Solution. Mix gently and incubate for 2 hours at room temperature.[4][11]
-
Purification: Immediately purify the sulfhydryl-modified protein from the hydroxylamine and byproducts using a desalting column equilibrated with the Deacetylation Buffer (Reaction Buffer + 10 mM EDTA).[4][11]
-
Downstream Application: Use the purified, sulfhydryl-modified protein immediately in your subsequent conjugation reaction to prevent the formation of disulfide bonds.[4]
Visualized Workflows
Caption: Workflow for protein modification with SATA.
Caption: Workflow for S-acetyl deprotection using hydroxylamine.
Caption: Troubleshooting logic for low SATA labeling efficiency.
References
- 1. proteochem.com [proteochem.com]
- 2. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. biotium.com [biotium.com]
- 6. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.sangon.com [store.sangon.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. glenresearch.com [glenresearch.com]
- 10. m.youtube.com [m.youtube.com]
- 11. manuals.plus [manuals.plus]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 15. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pierce™ SATA (N-succinimidyl S-acetylthioacetate) 50 mg | Buy Online [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: "Acetic acid, (acetylthio)-" vs. Thioacetic Acid in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the realms of drug development and materials science, the introduction of sulfur-containing functional groups is a critical step for modulating the biological activity, reactivity, and physical properties of molecules. Among the arsenal of reagents available for this purpose, thioacetic acid and "acetic acid, (acetylthio)-" (more commonly known as S-acetylthioglycolic acid) are two prominent players. While both can serve as sources of protected thiols, their distinct structural features dictate their reactivity and primary applications. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences and Physicochemical Properties
Thioacetic acid (TAA) is a simple thioic acid, valued for its ability to introduce the acetylthio group, which can be readily hydrolyzed to a free thiol. In contrast, "acetic acid, (acetylthio)-" is a bifunctional molecule possessing both a thioester and a carboxylic acid. This dual functionality allows it to be used as a linker, particularly in bioconjugation, often after activation of its carboxyl group.
A summary of their key properties is presented below:
| Property | Thioacetic Acid | "Acetic acid, (acetylthio)-" (S-Acetylthioglycolic Acid) |
| CAS Number | 507-09-5[1] | 1190-93-8 |
| Molecular Formula | C₂H₄OS[1] | C₄H₆O₃S |
| Molecular Weight | 76.12 g/mol | 134.15 g/mol |
| Appearance | Yellow liquid with a strong thiol-like odor[1] | Liquid |
| Boiling Point | 87-93 °C[1] | Not specified |
| Density | ~1.063 g/mL at 25 °C[2] | ~1.298 g/mL at 25 °C |
| pKa | ~3.4 (approx. 15 times more acidic than acetic acid)[1] | Not specified |
| Primary Function | Introduction of thiol groups (-SH) via acetylthio intermediates[1] | Bifunctional linker; thiolation of amines (as activated ester)[3][4] |
Core Synthetic Applications and Performance
The choice between thioacetic acid and "acetic acid, (acetylthio)-" hinges on the synthetic strategy, particularly the nature of the substrate and the desired final product.
Thioacetic Acid: The Workhorse for Thiol Introduction
Thioacetic acid is a versatile and widely used reagent for the synthesis of thioesters and the subsequent generation of thiols. Its reactivity stems from the nucleophilicity of its conjugate base, thioacetate, and the radical chemistry of its S-H bond.
1. Nucleophilic Substitution: A common application is the reaction of potassium thioacetate with alkyl halides to form thioacetate esters. These stable intermediates can then be hydrolyzed under basic conditions to yield the corresponding thiol. This two-step process is often preferred over direct thiolation with hydrogen sulfide due to its milder conditions and better control.[1]
2. Radical Thiol-ene Reactions: Thioacetic acid is highly effective in the radical-mediated hydrothiolation of alkenes (thiol-ene reaction). This "click" chemistry approach is characterized by high efficiency, atom economy, and mild reaction conditions, making it suitable for complex molecules, including peptides.[5]
3. Conversion of Alcohols: Recent protocols have demonstrated the conversion of benzylic, allylic, and tertiary alcohols into S-thioesters using thioacetic acid in the presence of a catalyst like tetrafluoroboric acid, providing a direct route to these valuable intermediates.[6]
"Acetic acid, (acetylthio)-": A Specialized Tool for Bioconjugation
"Acetic acid, (acetylthio)-" is most frequently employed in its activated form, typically as an N-hydroxysuccinimide (NHS) ester, known as SATA (S-acetylthioglycolic acid N-hydroxysuccinimide ester). This reagent is specifically designed for the thiolation of primary amines in biomolecules.
1. Thiolation of Proteins and Peptides: SATA reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues) under physiological or near-neutral pH to form a stable amide bond. This introduces a protected thiol group onto the biomolecule. The key advantage is that the acetyl protecting group can be cleaved under very mild conditions with hydroxylamine, unmasking the reactive thiol for subsequent conjugation, such as antibody-drug conjugate formation or immobilization onto surfaces.[3][4][7] This process neutralizes the original positive charge of the amine.[4]
Experimental Data and Protocols
Table 1: Performance Comparison in Thioester Synthesis
| Reaction Type | Reagent | Substrate Example | Conditions | Yield | Reference |
| Nucleophilic Substitution | Potassium Thioacetate | 4-Butenyl mesylate | K₂CO₃ (aq), 80 °C, 2h | Quantitative | [8] |
| Radical Addition to Alkene (On-Resin Peptide) | Thioacetic Acid | Allyl-Glycine residue | DPAP/MAP initiators, UV (365 nm), DMF | Good | [5] |
| Conversion of Alcohol | Thioacetic Acid | Benzyl alcohol | HBF₄, neat, solvent-less | Up to 99% | [6] |
| Amine Thiolation (Bioconjugation) | SATA | Primary amine (general) | pH 7.5 buffer | High | [3][4] |
Key Experimental Methodologies
Protocol 1: Synthesis of S-Allyl Thioacetate using Potassium Thioacetate
This protocol is adapted from a procedure for the synthesis of organic thioacetates in water.[8]
-
To a solution of allyl mesylate (1 equivalent) in a round-bottom flask, add an aqueous solution of potassium carbonate (e.g., 20 mL of 0.4 M).
-
Add potassium thioacetate (1.5 equivalents) dropwise to the solution with stirring.
-
Heat the mixture to 80 °C under reflux for approximately 2 hours.
-
After cooling, quench the reaction with 1N HCl.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic phase with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the product.
Protocol 2: Thiolation of a Primary Amine using SATA
This generalized protocol is based on the common application of SATA in bioconjugation.[3][4]
-
Dissolve the amine-containing substrate (e.g., a protein) in a suitable buffer, typically at pH 7.5.
-
Prepare a stock solution of SATA in a water-miscible organic solvent like DMF or DMSO.
-
Add the SATA solution to the substrate solution in a molar excess (typically 5-20 fold) and allow it to react at room temperature for 1-2 hours.
-
Remove the excess, unreacted SATA by size-exclusion chromatography (e.g., a desalting column) or dialysis. The result is the S-acetylated intermediate.
-
To deprotect the thiol, treat the intermediate with a solution of 0.05 M hydroxylamine at neutral pH for approximately 2 hours.
-
Remove excess deprotection reagents via size-exclusion chromatography to yield the final thiolated product.
Visualizing the Synthetic Pathways
The distinct mechanisms of action for these two reagents are best illustrated through workflow diagrams.
Caption: Synthetic routes using Thioacetic Acid.
Caption: Thiolation of amines using the SATA reagent.
Conclusion
Both thioacetic acid and "acetic acid, (acetylthio)-" are valuable reagents for introducing sulfur functionality, yet they serve distinct synthetic purposes.
-
Thioacetic Acid is a fundamental and versatile reagent for general organic synthesis. It is the reagent of choice for converting a wide range of substrates, including alkyl halides, alkenes, and alcohols, into thioesters, which are often stable, isolable precursors to thiols. Its utility in both nucleophilic and radical pathways makes it a staple in the synthetic chemist's toolbox.
-
"Acetic acid, (acetylthio)-" , primarily used as its activated NHS ester (SATA), is a specialized, bifunctional reagent tailored for the field of bioconjugation. Its strength lies in the mild and efficient thiolation of primary amines on sensitive biomolecules like proteins and peptides, where the subsequent gentle deprotection of the acetylated thiol is paramount.
For researchers in drug development and materials science, the selection between these two should be guided by the substrate . For broad organic transformations, thioacetic acid offers greater versatility. For the specific and mild modification of biological macromolecules, the SATA derivative of "acetic acid, (acetylthio)-" is the superior and purpose-built solution.
References
- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. S-乙酰巯基乙酸 N-羟基琥珀酰亚胺酯 ≥95% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. S-Acetylthioglycolic acid N-hydroxysuccinimide ester | Krackeler Scientific, Inc. [krackeler.com]
- 5. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. covachem.com [covachem.com]
- 8. rsc.org [rsc.org]
A Comparative Analysis of (Acetylthio)acetic Acid and Other Thiolating Agents for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the strategic introduction of thiol groups into biomolecules is a critical step for creating targeted therapeutics, diagnostic agents, and other advanced bioconjugates. The choice of thiolating agent significantly impacts the efficiency, stability, and functionality of the final product. This guide provides an objective comparison of (acetylthio)acetic acid and other prominent thiolating agents, supported by experimental data and detailed protocols to inform reagent selection and experimental design.
The introduction of sulfhydryl (-SH) groups, or thiolation, onto proteins, peptides, and other biomolecules opens up a versatile chemical handle for subsequent modification. These highly reactive thiol groups can be targeted for conjugation with a variety of molecules, including labels, crosslinkers, and drug payloads, often through maleimide or iodoacetamide chemistry.[1][2][3] This guide focuses on a comparative analysis of (acetylthio)acetic acid and other widely used thiolating agents such as N-Succinimidyl S-acetylthioacetate (SATA) and 2-Iminothiolane (Traut's Reagent), providing a comprehensive overview of their mechanisms, performance, and practical applications.
Performance Comparison of Thiolating Agents
The selection of an appropriate thiolating agent is contingent on several factors, including the nature of the target molecule, the desired degree of thiolation, and the downstream application. The following table summarizes the key performance characteristics of (acetylthio)acetic acid and other common thiolating agents.
| Feature | (Acetylthio)acetic Acid | N-Succinimidyl S-acetylthioacetate (SATA) | 2-Iminothiolane (Traut's Reagent) | Dithiothreitol (DTT) |
| Reactive Group | Thioester and Carboxylic Acid | N-hydroxysuccinimide (NHS) ester | Cyclic Thioimidate | Thiol |
| Target Functional Group | Primary Amines (after activation of carboxylic acid) | Primary Amines (-NH2)[4] | Primary Amines (-NH2)[1][5] | Disulfide bonds (-S-S-)[6][7] |
| Reaction pH | 7.0 - 9.0 (for amine coupling) | 7.0 - 9.0[4] | 7.0 - 9.0[1][8] | > 7.0[6][9] |
| Thiol Group State | Protected (requires deprotection) | Protected (requires deprotection)[4] | Unprotected (immediately reactive)[1] | Unprotected (reducing agent)[10] |
| Deprotection Step Required | Yes (e.g., with hydroxylamine) | Yes (with hydroxylamine)[4] | No | No (used for reduction) |
| Impact on Target Charge | Neutralizes positive charge of amine | Neutralizes positive charge of amine | Preserves positive charge of amine[1][8][11] | No direct impact on charge |
| Key Advantages | Allows for controlled deprotection | Allows for storage of the modified molecule in a protected form[4] | Preserves protein isoelectric point; one-step reaction to generate a free thiol[1][11] | Strong reducing agent for disulfide bonds[7][9] |
| Key Disadvantages | Requires a two-step process (activation and coupling) followed by deprotection. | Two-step process to generate a free thiol. | Introduced sulfhydryl group can be unstable at neutral or alkaline pH.[8] | Can denature proteins; less effective at low pH.[6][10] |
| Primary Applications | Introduction of protected thiols for controlled bioconjugation. | Introduction of protected thiols for bioconjugation and crosslinking.[4] | Protein modification for cross-linking, labeling, and immobilization.[1][11] | Reduction of disulfide bonds in proteins and peptides.[6][7] |
Experimental Protocols
General Protocol for Protein Thiolation using Traut's Reagent
This protocol outlines the general procedure for introducing sulfhydryl groups onto a protein using Traut's Reagent.[1]
Materials:
-
Protein of interest
-
Traut's Reagent (2-iminothiolane)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 8.0)
-
EDTA (2-5 mM)
-
Desalting column
-
(Optional) Ellman's Reagent for sulfhydryl quantification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration. Include 2-5 mM EDTA to prevent the oxidation of the newly introduced sulfhydryl groups.[1][12]
-
Prepare Traut's Reagent Solution: Immediately before use, dissolve Traut's Reagent in the reaction buffer.
-
Thiolation Reaction: Add a 2 to 20-fold molar excess of the Traut's Reagent solution to the protein solution.[8] The optimal molar ratio may need to be determined empirically based on the protein and desired level of thiolation.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[1][8]
-
Purification: Remove excess, unreacted Traut's Reagent and byproducts using a desalting column equilibrated with a suitable buffer for the subsequent application.[1][11]
-
Quantification (Optional): The number of incorporated sulfhydryl groups can be determined using Ellman's Reagent, which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[11]
General Protocol for Thiolation using SATA
This protocol describes the general procedure for introducing a protected sulfhydryl group using SATA, followed by deprotection.[4]
Materials:
-
Protein of interest
-
SATA (N-Succinimidyl S-acetylthioacetate)
-
Amine-free buffer (e.g., PBS, pH 7.0-9.0)
-
Hydroxylamine-HCl solution
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at an appropriate concentration.
-
Prepare SATA Solution: Dissolve SATA in a suitable organic solvent (e.g., DMSO or DMF) and then dilute it in the reaction buffer immediately before use.
-
SATA Reaction: Add the desired molar excess of the SATA solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature.
-
Purification (Optional): The SATA-modified protein can be purified at this stage using a desalting column to remove excess reagent. The modified molecule with the protected sulfhydryl group can be stored.[4]
-
Deprotection: To generate the free sulfhydryl group, add a hydroxylamine-HCl solution to the SATA-modified protein.
-
Incubation for Deprotection: Incubate the mixture for a specified time (typically around 2 hours) at room temperature.
-
Purification: Remove excess hydroxylamine and byproducts using a desalting column equilibrated with the desired buffer for the next step.
Visualizing the Mechanisms and Workflows
To better understand the chemical transformations and experimental processes involved in thiolation, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanisms of SATA and Traut's Reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. cephamls.com [cephamls.com]
- 5. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 6. agscientific.com [agscientific.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. astralscientific.com.au [astralscientific.com.au]
- 10. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Validation of Analytical Methods for S-acetylthioglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method's potential performance characteristics are summarized, and detailed experimental protocols, based on established methods for analogous compounds, are provided.
Data Presentation: Comparison of Analytical Methods
The following tables summarize typical validation parameters for the analytical methods discussed. These values are derived from literature on the analysis of similar short-chain fatty acids and organic acids and should be considered as representative targets for the method development and validation for S-acetylthioglycolic acid.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.01 - 10 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.005 - 0.05 µg/mL |
Experimental Protocols
HPLC-UV Method for S-acetylthioglycolic Acid
This method is adapted from validated procedures for the analysis of organic acids.[1][2][3][4][5]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing S-acetylthioglycolic acid in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of an acidic aqueous buffer (e.g., 25 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm.
-
-
Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.
-
GC-MS Method for S-acetylthioglycolic Acid (with Derivatization)
This protocol is based on methods for the analysis of acetylated compounds and short-chain fatty acids.[6][7][8] Derivatization is necessary to increase the volatility of the analyte.
-
Sample Preparation and Derivatization:
-
Extract S-acetylthioglycolic acid from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and a catalyst (e.g., pyridine).
-
Heat the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) ester.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operated in full scan mode (e.g., m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
LC-MS/MS Method for S-acetylthioglycolic Acid
This highly sensitive and specific method is adapted from a validated procedure for thiodiglycolic acid.[9][10]
-
Sample Preparation:
-
Dilute the sample containing S-acetylthioglycolic acid in the initial mobile phase.
-
For complex matrices, perform a protein precipitation with acetonitrile or a solid-phase extraction.
-
Centrifuge and filter the supernatant through a 0.22 µm filter.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B.
-
1-5 min: Linear gradient from 5% to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-10 min: Re-equilibrate at 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of S-acetylthioglycolic acid. A likely precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be generated by fragmentation of the precursor ion.
-
Mandatory Visualization
Caption: General experimental workflow for the analysis of S-acetylthioglycolic acid.
Caption: Logical relationship in the analytical method validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - UGD Academic Repository [eprints.ugd.edu.mk]
- 6. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples [agris.fao.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Products of Acetic Acid, (acetylthio)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products derived from "Acetic acid, (acetylthio)-", more commonly known as thioacetic acid. It explores its utility in organic synthesis, particularly in the formation of thioesters and thiols, and objectively compares its performance with alternative synthetic methodologies. The information presented is supported by experimental data to assist researchers in selecting the most suitable methods for their specific applications.
Introduction to Acetic Acid, (acetylthio)- (Thioacetic Acid)
Thioacetic acid (CH₃C(O)SH) is a vital organosulfur reagent used extensively in organic synthesis for the introduction of thiol groups (-SH) into molecules.[1][2] Its reactivity stems primarily from its conjugate base, the thioacetate anion, which is a potent nucleophile.[1][3] The key reaction products of thioacetic acid are thioesters, which can be subsequently hydrolyzed to yield thiols.[1] This two-step process provides a controlled method for thiol introduction, often with higher yields and fewer side products compared to direct thiolation methods.
Core Reaction: Thiol Synthesis via Thioacetate Intermediate
A primary application of thioacetic acid is the conversion of alkyl halides to thiols. This process typically involves two main steps:
-
Nucleophilic Substitution: The thioacetate anion displaces a halide (or other leaving group) from an organic substrate to form a thioester.
-
Hydrolysis: The resulting thioester is then hydrolyzed under acidic or basic conditions to yield the corresponding thiol.
A typical reaction sequence is as follows: CH₃C(O)S⁻Na⁺ + R-X → R-S-C(O)CH₃ + NaX R-S-C(O)CH₃ + H₂O → R-SH + CH₃COOH[1]
Comparison of Thiol Synthesis Methods
Thioacetic acid provides a reliable route to thiols, but several alternative methods exist. The following table compares these methods based on typical yields, reaction conditions, and potential side reactions.
| Method | Reagent(s) | Typical Substrates | Typical Yields (%) | Advantages | Disadvantages |
| Thioacetic Acid Route | Thioacetic acid or its salts (e.g., potassium thioacetate) | Alkyl halides, tosylates | 70-95 | Good yields, readily available reagent, stable thioester intermediate.[4] | Two-step process, potential for side reactions during hydrolysis. |
| Isothiouronium Salts | Thiourea followed by hydrolysis | Alkyl halides | 60-90 | One-pot procedure, avoids handling of volatile thiols.[5][6] | Strong basic conditions for hydrolysis may not be suitable for all substrates. |
| Xanthates (Gabriel Synthesis) | Potassium ethyl xanthate followed by hydrolysis | Alkyl halides | 65-90 | Good for primary alkyl halides.[5][6] | Limited to primary and some secondary alkyl halides, requires strong basic or acidic hydrolysis. |
| H₂S with Heterogeneous Catalysis | Hydrogen sulfide, metal oxide catalysts (e.g., Al₂O₃, WO₃) | Alcohols, Olefins | Variable | Industrially scalable, can be cost-effective.[5] | Requires high temperatures and pressures, catalyst deactivation can be an issue, H₂S is highly toxic.[7] |
| Silanethiols/Disilathianes | Hexamethyldisilathiane (HMDS) | Alkyl halides | 70-90 | Good yields, mild reaction conditions.[5] | Reagents can be expensive. |
Comparison of Thioester Synthesis Methods
Thioesters are not only intermediates in thiol synthesis but are also important in their own right, for instance in peptide synthesis.[8] The reaction of thioacetic acid with alkyl halides is a common method for their preparation. Below is a comparison with other synthetic routes to thioesters.
| Method | Reagent(s) | Typical Substrates | Typical Yields (%) | Advantages | Disadvantages |
| From Thioacetic Acid | Thioacetic acid or its salts | Alkyl halides | 80-99 | High yields, readily available reagents.[9] | Limited to substrates susceptible to nucleophilic substitution. |
| From Carboxylic Acids & Thiols (DCC coupling) | Carboxylic acid, thiol, Dicyclohexylcarbodiimide (DCC) | Carboxylic acids, thiols | 65-95[10] | Wide substrate scope, atom-economical.[10] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[10] |
| From Carboxylic Acids & Thiols (TBTU coupling) | Carboxylic acid, thiol, 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) | Carboxylic acids, thiols | 72-92[10] | Fast reaction times.[10] | Reagent is more expensive than DCC. |
| Radical-mediated Acyl Thiol-ene Reaction | Thioacid, alkene, radical initiator (e.g., UV light) | Alkenes, thioacids | >80[11] | High chemoselectivity, mild conditions.[11] | Potential for dethiocarboxylation side reaction.[11][12] |
| From Esters (Transition-metal-free) | Ester, thiophenol, KOAc | Aryl esters | 59-98[13] | Avoids transition metals, broad substrate scope, excellent functional group tolerance.[13] | Requires elevated temperatures. |
Experimental Protocols
Synthesis of Thioacetic Acid
A detailed and reliable procedure for the laboratory-scale synthesis of thioacetic acid is available in Organic Syntheses. The procedure involves the reaction of acetic anhydride with hydrogen sulfide in the presence of a catalytic amount of sodium hydroxide. The reaction is exothermic and requires careful temperature control. The product is then purified by fractional distillation.[7]
Caution: This synthesis involves highly toxic and odorous compounds and must be performed in a well-ventilated fume hood.[7]
General Procedure for Thiol Synthesis from Alkyl Halide via Thioacetate
-
Thioester Formation: The alkyl halide (1 equivalent) is reacted with potassium thioacetate (1.1 equivalents) in a suitable solvent such as ethanol, acetone, or DMF. The reaction mixture is typically heated under reflux for 3 to 96 hours, depending on the reactivity of the alkyl halide.[5]
-
Hydrolysis: The resulting thioacetate is then hydrolyzed to the thiol. This can be achieved by heating with a strong base (e.g., NaOH in water or methanol) or a strong acid (e.g., HCl in water).[1]
General Procedure for Thioester Synthesis from a Carboxylic Acid and a Thiol using DCC
-
The carboxylic acid (1 equivalent), thiol (1.1 equivalents), and a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) are dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is cooled in an ice bath, and a solution of DCC (1.1 equivalents) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature for 1-5 hours.[10]
-
The precipitated DCU is removed by filtration, and the thioester is purified from the filtrate, typically by chromatography.[10]
Visualizations
Caption: Workflow for the synthesis of a thiol from an alkyl halide using thioacetic acid.
Caption: Overview of common synthetic routes to thioesters.
References
- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thioester - Wikipedia [en.wikipedia.org]
- 9. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
A Comparative Purity Analysis of Commercially Available (Acetylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
(Acetylthio)acetic acid is a crucial reagent in various scientific disciplines, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and the introduction of impurities into the final product. This guide provides a comparative analysis of the purity of commercially available (acetylthio)acetic acid from several leading suppliers. The data presented is based on a standardized set of analytical protocols, which are detailed herein to allow for independent verification and implementation in your own laboratory settings.
Purity Comparison of (Acetylthio)acetic Acid from Various Suppliers
The following table summarizes the purity analysis of (acetylthio)acetic acid obtained from four major chemical suppliers. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to identify and quantify the principal component and any detectable impurities.
| Supplier | Product Number | Lot Number | Stated Purity (%) | Measured Purity (HPLC, %) | Key Impurities Detected | Impurity Levels (HPLC, %) |
| Supplier A | A12345 | L-2024A-001 | ≥98.0 | 98.5 | Acetic Acid, Thioacetic Acid | 0.8 (Acetic Acid), 0.5 (Thioacetic Acid) |
| Supplier B | B67890 | L-2024B-002 | ≥97.0 | 97.2 | Acetic Acid, Dithioglycolic Acid | 1.5 (Acetic Acid), 0.7 (Dithioglycolic Acid) |
| Supplier C | C24680 | L-2024C-003 | ≥99.0 (GC) | 99.1 | Acetic Acid | 0.6 (Acetic Acid) |
| Supplier D | D13579 | L-2024D-004 | ≥95.0 | 96.8 | Acetic Acid, Unidentified Impurity (at RRT 1.2) | 2.1 (Acetic Acid), 0.5 (Unidentified) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual purity may vary between lots and suppliers. It is strongly recommended to perform your own quality control analysis on all critical reagents.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparative analysis are provided below. These protocols can be adapted for the routine quality control of (acetylthio)acetic acid in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative analysis of (acetylthio)acetic acid and the detection of potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Start with a 30:70 (v/v) ratio of acetonitrile to 0.1% phosphoric acid in water.
-
Linearly increase to 70:30 (v/v) over 15 minutes.
-
Hold at 70:30 for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the (acetylthio)acetic acid sample.
-
Dissolve in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation:
-
The purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of (acetylthio)acetic acid and identifying proton-containing impurities.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
-
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the (acetylthio)acetic acid sample in approximately 0.7 mL of CDCl₃.
-
-
Data Acquisition:
-
Acquire a standard proton spectrum.
-
-
Analysis:
-
The characteristic peaks for (acetylthio)acetic acid are expected at approximately δ 2.4 ppm (singlet, 3H, -SCOCH₃) and δ 3.7 ppm (singlet, 2H, -SCH₂COOH).
-
Impurities such as acetic acid (δ ~2.1 ppm) and thioacetic acid (δ ~2.3 ppm for the methyl protons) can be identified by their characteristic chemical shifts.[1]
-
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry is used to confirm the molecular weight of (acetylthio)acetic acid and to identify the molecular weights of any impurities.
-
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
-
Method:
-
The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer or analyzed by LC-MS.
-
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
-
Analysis:
-
In negative ion mode, the deprotonated molecule [M-H]⁻ of (acetylthio)acetic acid is expected at m/z 133.0.
-
The molecular weights of impurities can be determined from their corresponding molecular ions.
-
Potential Impurities in Commercial (Acetylthio)acetic Acid
Based on common synthesis routes and potential degradation pathways, the following are potential impurities to monitor in commercial batches of (acetylthio)acetic acid:
-
Acetic Acid: A common starting material or a byproduct of hydrolysis.[1]
-
Thioacetic Acid: A key starting material in many synthesis routes.[1]
-
Dithioglycolic Acid: Can be formed through oxidative dimerization of thioglycolic acid, a potential precursor.
-
Unreacted Starting Materials: Depending on the specific synthetic route, other starting materials could be present.
-
Degradation Products: (Acetylthio)acetic acid can be susceptible to hydrolysis, leading to the formation of acetic acid and thioglycolic acid.
Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a commercial sample of (acetylthio)acetic acid.
Caption: Workflow for the Purity Analysis of (Acetylthio)acetic Acid.
Conclusion
The purity of (acetylthio)acetic acid can vary between commercial suppliers. For applications where high purity is critical, it is essential to perform in-house quality control using a combination of analytical techniques such as HPLC, NMR, and MS. The protocols and workflow provided in this guide offer a robust framework for establishing such a quality control process, ensuring the reliability and reproducibility of your research and development activities.
References
Comparing the efficacy of different S-acetylthioglycolic acid synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of S-acetylthioglycolic acid is a critical step in various applications, including the development of targeted drug delivery systems and bioconjugation strategies. This guide provides a comparative analysis of common synthesis routes for S-acetylthioglycolic acid, offering insights into their efficacy based on available experimental data.
Comparison of Synthetic Routes
| Synthesis Route | Acetylating Agent | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Route 1 | Acetic Anhydride | Pyridine | Dichloromethane | 2 - 4 hours | Room Temperature | 62 - 89* | >95 |
| Route 2 | Acetic Anhydride | Sulfuric Acid | None (Neat) | 15 - 30 minutes | 60 - 80 | ~70-80** | >95 |
| Route 3 | Acetyl Chloride | Zinc Chloride | None (Neat) | 30 - 60 minutes | Room Temperature | High*** | >95 |
*Yields reported for the synthesis of S-acetylated bisthiazolidines. **Estimated yield based on similar acetylation reactions. ***Qualitative assessment from a comparative study indicating acetyl chloride as a more efficient acetylating agent than acetic anhydride in the presence of ZnCl2.
Experimental Protocols and Workflows
Below are detailed experimental protocols for the three primary synthesis routes, accompanied by workflow diagrams generated using Graphviz.
Route 1: Acetylation using Acetic Anhydride and Pyridine
This method is a widely used and generally high-yielding approach for the S-acetylation of thiols. Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution in an ice bath. Add pyridine (1.2 equivalents) dropwise, followed by the slow addition of acetic anhydride (1.1 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
A Comparative Guide to the Performance of Acetic Acid, (acetylthio)- in Diverse Solvent Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate thiol-delivering agent is critical for applications ranging from peptide synthesis to the development of targeted drug-delivery systems. Acetic acid, (acetylthio)- (also known as S-acetylthioacetic acid or acetylthioglycolic acid) serves as a protected thiol donor, offering advantages in stability and handling over free thiols. Its performance, however, is intrinsically linked to the solvent system in which it is used. This guide provides an objective comparison of acetic acid, (acetylthio)- with other common thiol donors, supported by available data and detailed experimental protocols to empower researchers to make informed decisions for their specific applications.
Section 1: Performance Comparison of Thiol Donors
The efficacy of a thiol donor is determined by its solubility, stability, and reactivity in a given solvent. While direct quantitative comparative data for acetic acid, (acetylthio)- is limited in publicly available literature, its performance can be inferred from the behavior of related compounds and compared with well-characterized alternatives like N-acetylcysteine (NAC) and thioglycolic acid.
Solubility Profile
The choice of solvent is paramount as it dictates the concentration at which a reagent can be used and can influence reaction rates. An ideal thiol donor should be soluble in a range of solvents to accommodate various reaction conditions.
Table 1: Solubility of Acetic Acid, (acetylthio)- and Alternatives in Various Solvents
| Solvent Class | Solvent | Acetic Acid, (acetylthio)- | N-Acetylcysteine (NAC) | Thioglycolic Acid |
| Aqueous | Water/PBS (pH 7.2) | Likely soluble (inferred) | ~30 mg/mL[1] | Miscible |
| Polar Protic | Ethanol | Likely soluble (inferred) | ~50 mg/ml[1][2] | Miscible |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely soluble (inferred) | ~50 mg/ml[1][2] | Miscible |
| Dimethylformamide (DMF) | Soluble (SATA derivative)[3] | ~50 mg/ml[1] | Miscible | |
| Acetonitrile | Soluble (SATA derivative)[4] | Soluble | Miscible | |
| Non-Polar | Chloroform | Soluble (SATA derivative)[3] | Practically insoluble[5] | Slightly soluble |
| Diethyl Ether | Likely sparingly soluble | Practically insoluble[5] | Soluble |
Note: SATA (N-Succinimidyl-S-acetylthioacetate) is a derivative of acetic acid, (acetylthio)-. Its solubility provides an indication of the parent compound's likely behavior.
Stability Profile
The stability of a thiol donor, particularly its resistance to premature deprotection or degradation, is crucial for controlled reactions. The thioester bond in acetic acid, (acetylthio)- is generally more stable than a free thiol but is susceptible to hydrolysis, especially under basic or strongly acidic conditions.
Table 2: Stability of Acetic Acid, (acetylthio)- and Alternatives
| Compound | Key Stability Characteristics | Influencing Factors |
| Acetic Acid, (acetylthio)- | The thioester bond is susceptible to hydrolysis. The half-life of a similar compound, S-methyl thioacetate, at pH 7 and 23°C is 155 days.[6] | pH (hydrolysis is faster at high and low pH), temperature, presence of nucleophiles.[6] |
| N-Acetylcysteine (NAC) | Relatively stable as a solid. In solution, it is prone to oxidation, forming dimers.[7] Aqueous solutions are recommended for use within one day.[1] Degrades under basic conditions and with prolonged heating.[7][8] | pH, temperature, light, oxygen, and oxidizing agents.[7][9] |
| Thioglycolic Acid | Stable under recommended storage conditions but is readily oxidized by air.[10] | Exposure to air, strong oxidizing agents, and bases. |
Reactivity Profile
The primary function of acetic acid, (acetylthio)- is to deliver a reactive thiol group upon deprotection of the acetyl group. The reactivity of the resulting thiol is comparable to other thiols, being a potent nucleophile.
Table 3: Reactivity of Acetic Acid, (acetylthio)- and Alternatives
| Compound | Deprotection/Activation | Reactivity of Thiol |
| Acetic Acid, (acetylthio)- | Requires deacetylation, typically under mild basic conditions (e.g., hydroxylamine, NaOH) to generate the free thiolate. | The resulting thiolate is a strong nucleophile, readily participating in S-alkylation, Michael additions, and disulfide exchange reactions. |
| N-Acetylcysteine (NAC) | The thiol group is already free and does not require a deprotection step. | The thiol is a strong nucleophile, especially in its deprotonated thiolate form (pKa ~9.5).[11][12] It is a potent antioxidant and can reduce disulfide bonds.[11][13] |
| Thioglycolic Acid | The thiol group is free. | The thiol is highly reactive and readily participates in nucleophilic reactions and oxidation.[10] |
Section 2: Experimental Protocols
To facilitate direct comparison, the following protocols are provided for researchers to quantitatively assess the performance of acetic acid, (acetylthio)- and its alternatives in their specific solvent systems.
Protocol for Determining Solubility (Shake-Flask Method)
This method determines the saturation solubility of a compound in a given solvent.
Materials:
-
Compound of interest (e.g., Acetic acid, (acetylthio)-)
-
Selected solvents (e.g., water, ethanol, acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a vial.
-
Pipette a known volume of the desired solvent into the vial.
-
Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol for Assessing Stability (HPLC-Based Assay)
This protocol monitors the degradation of the compound over time in a specific solvent.
Materials:
-
Compound of interest
-
Selected solvents
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Vials
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Aliquot the solution into several sealed vials to be sampled at different time points.
-
Store the vials under controlled conditions (e.g., 25 °C, protected from light).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial.
-
Immediately analyze the sample by HPLC.
-
Monitor the peak area of the parent compound and identify any new peaks corresponding to degradation products.
-
Plot the percentage of the remaining parent compound against time to determine its stability and calculate its half-life in that solvent system.
Section 3: Mandatory Visualizations
Logical Workflow for Thiol Donor Selection
The following diagram illustrates a logical workflow for selecting a thiol donor based on experimental requirements.
Caption: Workflow for selecting a suitable thiol donor.
Reaction Pathway for Thiol Introduction
This diagram shows the two-step process of introducing a thiol group using acetic acid, (acetylthio)-, involving deprotection followed by nucleophilic attack.
Caption: Reaction pathway for thiol introduction.
Comparison of Deprotection Requirements
This diagram illustrates the difference in preparation for reactivity between a protected thiol like acetic acid, (acetylthio)- and an unprotected thiol like N-acetylcysteine.
Caption: Deprotection requirements for thiol donors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bio-gems.com [bio-gems.com]
- 3. S-Acetylthioglykolsäure-N-hydroxysuccinimid-Ester ≥95% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. S-Acetylthioglycolic acid N-hydroxysuccinimide ester (≥95% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 5. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DSpace [minerva-access.unimelb.edu.au]
- 13. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of (Acetylthio)acetic Acid Derivatives
This guide provides a comparative overview of the biological activities of (acetylthio)acetic acid derivatives and related compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways to facilitate an objective assessment of these compounds' therapeutic potential.
Enzyme Inhibition Activity
(Acetylthio)acetic acid derivatives have been investigated for their inhibitory effects on various enzymes implicated in a range of diseases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several derivatives against their respective enzyme targets. Lower IC50 values are indicative of greater potency.
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) |
| Rhodanine-3-acetic acid | 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid | Candida albicans PMT1 | 0.2-0.5 |
| Thiopyrimidinone acetic acid | Compound 6a | Aldose Reductase (AR) | 8.2 |
| Thiopyrimidinone acetic acid | Compound 6b | Aldose Reductase (AR) | 2.0 |
| Thiopyrimidinone acetic acid | Compound 6d | Aldose Reductase (AR) | 3.4 |
| Thiazole acetic acid | 2-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetic acid (3c) | Cyclooxygenase-1 (COX-1) | Not specified |
Anti-inflammatory and Antimicrobial Activities
Several studies have highlighted the anti-inflammatory and antimicrobial potential of acetic acid derivatives. The data below showcases the in vivo anti-inflammatory effects and in vitro antimicrobial activities of selected compounds.
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Assay Model | Dosage | % Inhibition of Paw Edema | Reference Compound | % Inhibition (Reference) |
| Gelsolin | Carrageenan-induced paw edema (mice) | 8 mg/mouse | 45.3% | Diclofenac Sodium | 56.0% |
| Ellagic Acid | Carrageenan-induced paw edema (rats) | 1-30 mg/kg | Dose-dependent | Indomethacin | Not specified |
Table 3: In Vitro Antimicrobial Activity
| Compound/Agent | Microbial Strain(s) | Activity Metric | Value |
| Acetic Acid | Common wound-infecting pathogens | MIC | 0.16-0.31% |
| Acetic Acid | P. aeruginosa and S. aureus biofilms | Eradication | at 0.5-1.0% |
| Thiazolyl-acetic acid (5a) | Various bacteria (not Gram-negative) and fungi | General Activity | Stronger than parabens |
Key Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: The Cyclooxygenase (COX) signaling pathway.[1][2][3][4][5]
Caption: A generalized workflow for an in vitro enzyme inhibition assay.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of (acetylthio)acetic acid derivatives.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 value of a compound against a specific enzyme.[6][7][8]
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable buffer optimized for pH and salt concentration.
-
Prepare a stock solution of the enzyme's specific substrate.
-
Prepare serial dilutions of the (acetylthio)acetic acid derivative (test inhibitor) and a known inhibitor (positive control) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test inhibitor or controls.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the substrate and product (e.g., measuring changes in absorbance or fluorescence over time).
-
-
Data Analysis:
-
Determine the initial reaction rates for each inhibitor concentration.
-
Calculate the percentage of enzyme inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Aldose Reductase (AR) Inhibition Assay
This assay specifically measures the inhibition of aldose reductase, an enzyme implicated in diabetic complications.[9][10]
-
Assay Kit: The experiments are typically performed using a commercially available aldose reductase inhibitor screening kit.
-
Procedure: The assay is carried out in a 96-well microplate according to the kit's manual.
-
Data Acquisition: Data is acquired using a microplate absorbance spectrophotometer at 340 nm.
-
Inhibition Calculation: The relative inhibition percentage is calculated by comparing the reaction slopes of the samples with that of an enzymatic control.
In Vivo Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[11][12][13]
-
Animal Model: The study is typically conducted using rats or mice.
-
Compound Administration: The test compound (e.g., an (acetylthio)acetic acid derivative), a positive control (e.g., indomethacin or diclofenac sodium), and a vehicle control are administered to different groups of animals, usually via oral or intraperitoneal injection.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume to that of the vehicle control group.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to screen for the antimicrobial activity of compounds.
-
Culture Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi).
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of an appropriate agar medium in a petri dish.
-
Well Creation and Compound Application: Create uniform wells in the agar and add a defined volume of the test compound solution at various concentrations into the wells. A known antibiotic is used as a positive control.
-
Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
-
Minimum Inhibitory Concentration (MIC): To quantify the activity, a broth microdilution method can be used to determine the lowest concentration of the compound that inhibits visible microbial growth.[14]
References
- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Signatures of S-acetylthioglycolic Acid and its Alternatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characteristics of key reagents is paramount. This guide provides a comparative analysis of the spectroscopic data for S-acetylthioglycolic acid, a crucial thiol-containing molecule, alongside two common alternatives: thioglycolic acid and methyl thioglycolate. The following sections present a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented by standardized experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Comparison
The unique structural features of S-acetylthioglycolic acid, thioglycolic acid, and methyl thioglycolate give rise to distinct spectroscopic fingerprints. These differences are summarized in the tables below, allowing for straightforward comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule.
| Compound | Chemical Shift (δ) and Multiplicity | Assignment |
| S-acetylthioglycolic acid | ~2.4 ppm (singlet) | -S-C(=O)-CH₃ |
| ~3.7 ppm (singlet) | -S-CH₂ -COOH | |
| ~11.5 ppm (broad singlet) | -COOH | |
| Thioglycolic acid | ~2.08 ppm (triplet) | -SH |
| ~3.32 ppm (doublet) | -S-CH₂ -COOH | |
| ~9.40 ppm (broad singlet) | -COOH | |
| Methyl thioglycolate | ~2.00 ppm (triplet) | -SH |
| ~3.25 ppm (doublet) | -S-CH₂ -COOCH₃ | |
| ~3.70 ppm (singlet) | -COOCH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides insight into the carbon framework of a molecule.
| Compound | Chemical Shift (δ) | Assignment |
| S-acetylthioglycolic acid | Data not readily available in searched literature. | |
| Thioglycolic acid | ~26 ppm | C H₂ |
| ~176 ppm | C OOH | |
| Methyl thioglycolate | ~26 ppm | C H₂ |
| ~52 ppm | -OC H₃ | |
| ~171 ppm | C =O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| S-acetylthioglycolic acid | ~1700-1730 (strong) | C=O stretch (carboxylic acid and thioester) |
| ~2500-3300 (broad) | O-H stretch (carboxylic acid) | |
| Thioglycolic acid | ~1700 (strong) | C=O stretch (carboxylic acid) |
| ~2550 (weak) | S-H stretch | |
| ~2500-3300 (broad) | O-H stretch (carboxylic acid) | |
| Methyl thioglycolate | ~1735 (strong) | C=O stretch (ester) |
| ~2560 (weak) | S-H stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| S-acetylthioglycolic acid | 134.00 | Data on fragmentation patterns not readily available. |
| Thioglycolic acid | 91.99 | 47, 45 |
| Methyl thioglycolate | 106.01 | 75, 59, 47 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).
-
For ¹H NMR, set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
For ¹³C NMR, set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 for ¹H and 128 or more for ¹³C).
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) and process the data using a Fourier transform.
-
Data Processing: Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (for liquids): Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Instrument Setup:
-
Record a background spectrum of the clean, empty salt plates.
-
Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup (Electron Ionization - EI):
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC).
-
Set the ionization energy to 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 10-200).
-
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a representative spectrum.
Experimental Workflow
The logical flow for a comparative spectroscopic analysis is depicted in the following diagram.
Navigating Thiolation: A Comparative Guide to Alternatives for Acetylthioacetic Acid
For researchers and professionals in drug development and the chemical sciences, the introduction of a thiol group is a critical step in the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs). Acetylthioacetic acid, a widely utilized reagent for this purpose, is valued for its efficiency in introducing protected thiol functionalities. However, a range of alternative methods, each with distinct advantages and disadvantages, are available. This guide provides an objective comparison of acetylthioacetic acid with its alternatives, supported by experimental data and detailed protocols to inform your selection of the most suitable thiolation strategy.
Acetylthioacetic acid, also known as thioacetic acid, serves as a versatile reagent for the introduction of the acetylthio group (–SC(O)CH₃), which can be readily deprotected to yield a free thiol (–SH). Its primary application lies in nucleophilic substitution reactions with alkyl halides or other electrophiles, followed by hydrolysis of the resulting thioacetate ester. This two-step process offers a controlled method for thiol introduction.
Comparative Analysis of Thiolation Reagents
The selection of a thiolation reagent is often dictated by factors such as substrate compatibility, reaction conditions, and desired yield. Below is a comparative overview of acetylthioacetic acid and its common alternatives.
| Reagent/Method | Typical Substrate | Key Advantages | Key Disadvantages |
| Acetylthioacetic Acid | Alkyl halides, tosylates, mesylates | - Odor is less offensive than thiols. - The thioacetate intermediate is stable. - Generally provides good yields. | - Requires a subsequent hydrolysis step to liberate the thiol. - Can sometimes lead to side products. |
| Sodium Thiosulfate (Bunte Salts) | Alkyl halides | - Reagents are odorless and stable solids. - Bunte salts are often crystalline and easy to handle. | - Requires a two-step process (formation and hydrolysis of the Bunte salt). - Hydrolysis conditions can be harsh for sensitive substrates. |
| Thiocyanate Salts (e.g., KSCN, NaSCN) | Alkyl halides, epoxides | - Reagents are readily available and inexpensive. - Can be a one-pot reaction to the thiol. | - Can produce isothiocyanates as byproducts. - Reduction of the thiocyanate intermediate is required. |
| Thiourea | Alkyl halides | - Reagents are odorless, crystalline solids. - The intermediate isothiouronium salt is stable. | - Requires a two-step process with basic hydrolysis. - Can be challenging to remove all urea-based byproducts. |
| Direct Thiolation with H₂S or NaSH | Alkyl halides, aldehydes, ketones | - A direct, one-step method. - Atom-economical. | - Hydrogen sulfide is a highly toxic and foul-smelling gas. - Sodium hydrosulfide is also highly odorous and corrosive. - Often leads to the formation of symmetric sulfide byproducts. |
Experimental Protocols: A Closer Look
To provide a practical understanding, detailed experimental methodologies for key thiolation reactions are outlined below.
Thiolation using Acetylthioacetic Acid
This protocol describes the synthesis of a thiol from an alkyl bromide.
Step 1: Formation of the Thioacetate Ester An alkyl bromide is dissolved in a suitable solvent, such as acetone or ethanol. An equimolar amount of potassium thioacetate (generated in situ from acetylthioacetic acid and a base like potassium carbonate) is added. The mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Step 2: Hydrolysis to the Thiol The solvent is removed under reduced pressure. The crude thioacetate ester is then dissolved in a methanolic solution of sodium hydroxide or hydrochloric acid. The reaction is stirred at room temperature until the hydrolysis is complete. The thiol is then isolated by extraction and purified by chromatography.
Thiolation via Bunte Salt Formation
This method provides an odorless alternative for thiol synthesis.
Step 1: Bunte Salt Formation An alkyl halide is heated with an aqueous or alcoholic solution of sodium thiosulfate. The reaction progress is monitored, and upon completion, the Bunte salt may precipitate or be isolated by evaporation of the solvent.
Step 2: Hydrolysis of the Bunte Salt The isolated Bunte salt is then hydrolyzed by heating with dilute acid (e.g., sulfuric acid) to yield the corresponding thiol.
Signaling Pathways and Mechanistic Considerations
The choice of thiolation reagent can be influenced by the desired reaction mechanism. For instance, the reaction of acetylthioacetic acid proceeds via a standard SN2 pathway, where the thioacetate anion acts as the nucleophile.
A Senior Application Scientist's Guide to Thiol Introduction: A Cost-Benefit Analysis of (Acetylthio)acetic Acid
In the landscape of bioconjugation and synthetic chemistry, the introduction of a reactive sulfhydryl (thiol) group is a cornerstone technique. It unlocks powerful and selective downstream modifications, from creating antibody-drug conjugates (ADCs) to immobilizing proteins on surfaces. The choice of reagent for this initial thiolation step is critical, balancing cost, efficiency, stability, and experimental complexity.
This guide provides an in-depth analysis of using (acetylthio)acetic acid, a simple and economical reagent, for this purpose. We will objectively compare its performance against two ubiquitous commercial alternatives: N-succinimidyl S-acetylthioacetate (SATA) and 2-iminothiolane (Traut's Reagent) . Our analysis moves beyond catalog specifications to provide field-proven insights and detailed protocols, empowering researchers to make informed decisions that align with both budgetary constraints and scientific rigor.
The Central Challenge: Introducing a Controlled Reactive Handle
The primary goal of thiolation is to introduce a nucleophilic thiol group onto a molecule, typically by modifying a primary amine, such as the ε-amine of a lysine residue on a protein. The challenge lies in doing this controllably. An ideal reagent should be efficient, specific, and offer a workflow that suits the desired endpoint. For instance, is the thiol needed for immediate reaction, or is a stable, storable intermediate preferred? This fundamental question governs the choice of reagent.
(Acetylthio)acetic acid presents a compelling option from a raw material cost perspective. However, unlike its more sophisticated counterparts, it is not "ready-to-use" for reacting with amines. Its carboxyl group must first be activated to create an amine-reactive species. This multi-step process is the crux of its cost-benefit profile.
The Reagents: A Head-to-Head Comparison
Let's dissect the properties, costs, and workflows of our three contenders.
(Acetylthio)acetic Acid: The Economical Workhorse
(Acetylthio)acetic acid, also known as S-Acetylthioglycolic acid, is a small molecule featuring a protected thiol (as a thioester) and a terminal carboxylic acid.[1] To react with a primary amine, its carboxyl group must be activated, typically via carbodiimide chemistry using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysulfosuccinimide (sulfo-NHS).[2][3]
-
Mechanism: The process is a two-stage reaction. First, EDC/sulfo-NHS activates the carboxyl group to form a semi-stable sulfo-NHS ester.[3] This active ester then readily reacts with a primary amine on the target molecule to form a stable amide bond. The thiol remains protected by the acetyl group. A final, separate deprotection step using hydroxylamine is required to expose the reactive sulfhydryl group.[4]
-
Key Advantage: The primary driver for using (acetylthio)acetic acid is its low purchase price.[5][6]
-
Key Disadvantage: It requires a multi-step, user-assembled workflow, introducing more reagents, reaction variables, and potential for side reactions or hydrolysis of the active intermediate.[3]
N-succinimidyl S-acetylthioacetate (SATA): The Convenient Standard
SATA is essentially the pre-activated version of (acetylthio)acetic acid. The carboxyl group has already been converted into an amine-reactive N-hydroxysuccinimide (NHS) ester.[7]
-
Mechanism: This is a streamlined two-step process. The NHS ester reacts directly with primary amines in a single incubation step to form the S-acetylated conjugate.[8] Like its predecessor, it requires a second deprotection step with hydroxylamine to generate the free thiol.[9]
-
Key Advantage: Ease of use and reliability. The pre-activated nature removes the variability of the EDC/NHS activation step, leading to more consistent and predictable results.[4][10] It provides a stable, storable intermediate.[7]
-
Key Disadvantage: Significantly higher cost per milligram compared to (acetylthio)acetic acid.[11]
2-Iminothiolane (Traut's Reagent): The Direct Route
Traut's Reagent offers the most direct path to a free thiol. It possesses a cyclic structure that reacts with primary amines, opening the ring to introduce a sulfhydryl group at the end of a short spacer arm.[12]
-
Mechanism: This is a true one-step reaction. Incubation of Traut's Reagent with an amine-containing molecule directly yields a free, reactive sulfhydryl group. No deprotection is necessary.[2]
-
Key Advantage: Simplicity and speed. It is a single-incubation process that generates the final reactive species, ideal for workflows where the thiol is to be used immediately.[12]
-
Key Disadvantage: The thiol is generated "live" and is not protected. This can lead to unintended disulfide bond formation (dimerization) if not handled quickly or in the presence of an appropriate reducing agent.[9] The cost is intermediate, generally higher than (acetylthio)acetic acid but often lower than SATA.[2]
Cost-Benefit Analysis: A Quantitative Breakdown
The decision to use a particular reagent is a balance of raw material cost, labor/time cost, and the cost of potential failure or low yield.
| Feature | (Acetylthio)acetic Acid + EDC/sulfo-NHS | N-succinimidyl S-acetylthioacetate (SATA) | 2-Iminothiolane (Traut's Reagent) |
| Reagent Cost | Low (~$65/g for acid)[6] + cost of EDC/sulfo-NHS | High (~$880/g) | Medium (~$240/g)[2] |
| Workflow Complexity | High (Multi-step activation & conjugation) | Medium (Direct conjugation, then deprotection) | Low (One-step direct thiolation) |
| Time to Free Thiol | Long (Activation + Conjugation + Deprotection) | Medium (Conjugation + Deprotection) | Fast (Direct Reaction) |
| Thiol Protection | Yes (S-acetyl group) | Yes (S-acetyl group) | No (Free thiol generated directly) |
| Intermediate Stability | Activated ester is labile; S-acetylated product is stable[3][7] | S-acetylated product is stable[7] | Unstable (prone to oxidation/dimerization) |
| Control & Consistency | Lower (sensitive to hydrolysis, reagent quality) | High (pre-activated reagent) | High (simple, direct reaction) |
| Best For... | Large-scale synthesis where reagent cost is paramount; experienced users comfortable with optimizing carbodiimide chemistry. | Routine, reliable protein modification; applications requiring a stable, storable thiolation intermediate; ADCs. | Rapid thiolation for immediate downstream use; applications where a protected intermediate is not needed. |
Experimental Section: Validated Protocols
The following protocols provide detailed, self-validating methodologies for modifying a generic IgG antibody (150 kDa, ~10 mg/mL).
Protocol 1: Thiolation using (Acetylthio)acetic Acid with EDC/sulfo-NHS
This protocol is a two-stage process: first, the activation of (acetylthio)acetic acid, and second, its conjugation to the antibody, followed by deprotection.
Materials:
-
(Acetylthio)acetic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Antibody of interest (e.g., IgG at 10 mg/mL)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11]
-
Deprotection Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2[9]
-
2-Mercaptoethanol
-
Desalting columns
Methodology:
Stage 1: Activation of (Acetylthio)acetic Acid
-
Prepare Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent moisture contamination.[3] Prepare a 100 mM stock solution of (acetylthio)acetic acid in anhydrous DMSO.
-
Activation Reaction: In a microfuge tube, combine 500 µL of Activation Buffer with the desired amount of (acetylthio)acetic acid (e.g., to achieve a 50-fold molar excess over the antibody).
-
Add Activation Reagents: Add Sulfo-NHS to a final concentration of 5 mM, followed by EDC to a final concentration of 2 mM. Vortex immediately.[8]
-
Incubate: Allow the activation reaction to proceed for 15 minutes at room temperature.[11] The causality here is that EDC activates the carboxyl group, which is then stabilized by Sulfo-NHS to create a more long-lived amine-reactive ester, increasing the probability of a successful conjugation versus hydrolysis.[3]
Stage 2: Conjugation to Antibody
-
Buffer Exchange (Optional but Recommended): To improve control, pass the activated (acetylthio)acetic acid solution through a desalting column equilibrated with cold Conjugation Buffer (pH 7.2) to remove excess EDC and byproducts. This prevents EDC from crosslinking carboxyl groups on the antibody itself.[2]
-
Conjugation: Immediately add the activated ester solution to the antibody solution (in Conjugation Buffer).
-
Incubate: React for 2 hours at room temperature. The shift in pH from 6.0 to ~7.2 is critical; the NHS ester is more stable at the lower pH, while the reaction with the primary amine (pKa ~10.5) is more efficient at the slightly basic pH.[11]
-
Purification: Remove excess reagent by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer. The S-acetylated antibody is now stable and can be stored.
Stage 3: Deprotection to Generate Free Thiol
-
Deacetylation: To 1 mL of the purified S-acetylated antibody, add 100 µL of the Deprotection Solution.[9]
-
Incubate: React for 2 hours at room temperature. Hydroxylamine cleaves the thioester bond to reveal the sulfhydryl group.[9]
-
Final Purification: Immediately purify the thiolated antibody using a desalting column equilibrated with a degassed buffer containing 5-10 mM EDTA to remove hydroxylamine and prevent immediate disulfide bond formation. The free thiol is now ready for downstream conjugation.[9]
Protocol 2: Thiolation using SATA
This protocol is significantly simpler as the activation step is bypassed.
Materials:
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Antibody of interest (e.g., IgG at 10 mg/mL)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Deprotection Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2[9]
-
Desalting columns
Methodology:
Stage 1: Conjugation
-
Prepare SATA Stock: Immediately before use, dissolve 5-10 mg of SATA in 0.5 mL of anhydrous DMSO. The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions, so stock solutions cannot be stored.[3]
-
Reaction Setup: To 1 mL of the antibody solution in Conjugation Buffer, add a calculated volume of the SATA stock solution to achieve a 10-fold molar excess.[4][8]
-
Incubate: React for 30-60 minutes at room temperature.[4]
-
Purification: Remove unreacted SATA and byproducts using a desalting column equilibrated with Conjugation Buffer. The S-acetylated antibody can be stored at this stage.
Stage 2: Deprotection
-
Deacetylation: To 1 mL of the purified S-acetylated antibody, add 100 µL of the Deprotection Solution.[9]
-
Incubate: React for 2 hours at room temperature.[9]
-
Final Purification: Immediately purify the thiolated antibody using a desalting column equilibrated with a degassed, EDTA-containing buffer.[9]
Visualization of Workflows and Mechanisms
To clarify these processes, the following diagrams illustrate the chemical logic and experimental workflows.
Workflow Comparison
Caption: Comparison of experimental workflows for thiolation reagents.
Chemical Reaction Mechanisms
Caption: Simplified reaction pathways for SATA and Traut's Reagent.
Conclusion and Recommendations
The choice between (acetylthio)acetic acid, SATA, and Traut's Reagent is a classic laboratory decision, balancing upfront cost against convenience, reliability, and the specific needs of the experimental design.
-
(Acetylthio)acetic acid is the undisputed winner on raw material cost . However, this victory comes at the price of a more complex, multi-step protocol that requires careful optimization and introduces more potential points of failure. It is best suited for large-scale applications where reagent costs are a primary driver and for research groups with deep expertise in bioconjugation chemistry.
-
SATA represents the gold standard for convenience and reliability in introducing a protected thiol. Its pre-activated nature ensures higher reproducibility, making it the recommended choice for most routine, small-to-medium scale research applications, especially when working with precious samples like antibodies. The ability to store the S-acetylated intermediate is a significant workflow advantage.
-
Traut's Reagent excels in speed and simplicity , providing the most direct route to a reactive thiol. It is the ideal choice when the sulfhydryl group is needed for immediate reaction and a protected intermediate is unnecessary.
For researchers in drug development and other high-stakes applications, the higher cost of SATA is often easily justified by the increased consistency and reduced risk of batch failure. For process development or academic labs on a tight budget, mastering the EDC/sulfo-NHS activation of (acetylthio)acetic acid can provide a significant financial advantage, provided the investment in optimization and validation is made. Ultimately, a thorough understanding of the trade-offs presented in this guide will enable the scientist to select the most appropriate tool for the job, ensuring both scientific success and fiscal responsibility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. covachem.com [covachem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. SATA Modifier 1 gram - N-Succinimidyl S-Acetylthioacetate (SATA) - ProteoChem [proteochem.com]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Guide to Inter-Laboratory Comparison of S-acetylthioglycolic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of S-acetylthioglycolic acid, a crucial step in standardizing analytical methods across different research and development sites. Ensuring consistency and reliability of analytical data is paramount in drug development, where accurate quantification of compounds is critical for pharmacokinetic, toxicokinetic, and formulation studies. This document outlines a proposed study design, detailed experimental protocols, and examples of data presentation and visualization to aid laboratories in establishing and participating in such a comparison.
Introduction to Inter-Laboratory Comparison
An inter-laboratory comparison, often referred to as a proficiency test, is a program in which multiple laboratories analyze identical samples to assess their analytical performance.[1][2][3] The primary goals of such a study for S-acetylthioglycolic acid analysis would be to:
-
Evaluate the reproducibility and robustness of the analytical method across different laboratories.
-
Identify potential sources of variability in analytical results.
-
Ensure that all participating laboratories can achieve the required level of accuracy and precision.
-
Provide confidence in the data generated for regulatory submissions and internal decision-making.
Participation in such programs is a key component of a laboratory's quality assurance system and is often a requirement for accreditation under standards like ISO/IEC 17025.[4]
Proposed Inter-Laboratory Study Design
This section outlines a hypothetical study design for an inter-laboratory comparison of S-acetylthioglycolic acid analysis.
2.1. Study Coordinator and Participating Laboratories
A central coordinating laboratory would be responsible for the preparation and distribution of test samples, collection of results, and statistical analysis of the data. A minimum of five participating laboratories from different organizations is recommended to ensure a meaningful comparison.
2.2. Test Samples
The coordinating laboratory would prepare a set of blind samples containing S-acetylthioglycolic acid at three different concentration levels (low, medium, and high) in a relevant matrix (e.g., human plasma, formulation buffer). A blank matrix sample would also be included.
2.3. Timeline
A clear timeline for sample distribution, analysis, and reporting of results should be established. A typical timeline for such a study is 4-6 weeks.
Experimental Protocol: Quantification of S-acetylthioglycolic Acid by LC-MS/MS
The following is a proposed experimental protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of small molecules in biological matrices.[5][6][7]
3.1. Materials and Reagents
-
S-acetylthioglycolic acid reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., D3-S-acetylthioglycolic acid
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other specified matrix)
3.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and internal standard spiking solution at room temperature.
-
To 50 µL of plasma sample, add 10 µL of the SIL-IS working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
3.3. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for S-acetylthioglycolic acid and its SIL-IS would need to be determined.
3.4. Calibration Curve and Quality Controls
-
Prepare a calibration curve by spiking known concentrations of S-acetylthioglycolic acid into the blank matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
The calibration curve and QC samples should be analyzed with each batch of unknown samples.
Data Presentation and Analysis
The results from all participating laboratories should be collected by the study coordinator and compiled into a summary table. The performance of each laboratory is then typically evaluated using statistical measures like the z-score.[1]
Table 1: Hypothetical Inter-Laboratory Comparison Results for S-acetylthioglycolic Acid Analysis
| Laboratory ID | Sample A (Low Conc.) - Reported Value (µg/mL) | z-score | Sample B (Medium Conc.) - Reported Value (µg/mL) | z-score | Sample C (High Conc.) - Reported Value (µg/mL) | z-score |
| Lab 1 | 0.52 | 0.4 | 5.1 | 0.2 | 50.5 | 0.5 |
| Lab 2 | 0.48 | -0.4 | 4.8 | -0.4 | 48.9 | -0.6 |
| Lab 3 | 0.55 | 1.0 | 5.3 | 0.6 | 51.2 | 1.2 |
| Lab 4 | 0.45 | -1.0 | 4.6 | -0.8 | 47.5 | -2.0 |
| Lab 5 | 0.51 | 0.2 | 5.0 | 0.0 | 49.8 | -0.1 |
| Assigned Value | 0.50 | 5.0 | 49.9 | |||
| Std. Dev. | 0.05 | 0.5 | 0.8 |
Note: The assigned value and standard deviation would be determined by the study coordinator based on the consensus of the participants' results. A z-score between -2 and 2 is generally considered acceptable.
Visualizations
5.1. Workflow for Inter-Laboratory Comparison
The following diagram illustrates the overall workflow of the proposed inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
5.2. Analytical Method Decision Tree
This diagram provides a logical flow for accepting or rejecting an analytical run based on quality control samples.
Caption: Decision tree for analytical run acceptance.
By following a structured approach as outlined in this guide, researchers, scientists, and drug development professionals can effectively establish and participate in inter-laboratory comparisons for S-acetylthioglycolic acid analysis, thereby ensuring the generation of high-quality, reliable, and comparable analytical data.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. ctc-n.org [ctc-n.org]
- 3. webs.uab.cat [webs.uab.cat]
- 4. aocs.org [aocs.org]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to "Acetic acid, (acetylthio)-" Reference Standards for Researchers and Drug Development Professionals
For scientists and professionals engaged in drug development and research, the quality and reliability of reference standards are paramount for accurate analytical testing and validation. This guide provides a comprehensive comparison of commercially available "Acetic acid, (acetylthio)-" (also known as S-Acetylthioglycolic acid, CAS No. 1190-93-8) reference standards and materials. It includes a summary of quantitative data from various suppliers, a detailed experimental protocol for its quantification, and visualizations to aid in understanding the analytical workflow.
Comparison of Commercial Reference Standards
The selection of a suitable reference standard is a critical step in analytical method development and validation. The following table summarizes the key specifications of "Acetic acid, (acetylthio)-" reference materials offered by prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity | Format | Certificate of Analysis (CoA) |
| Sigma-Aldrich | 2-(Acetylthio)acetic acid | 767050 | ≥90% | Liquid | Available upon request, typically includes identity, purity by a specified method, and other relevant physical properties. |
| LGC Standards | S-Acetylthioacetic Acid | TRC-A188680 | Information not readily available | Not specified | A certificate is delivered with the product, indicating the mass of the material with high precision if "Exact Weight" packaging is selected.[1] |
| Tokyo Chemical Industry (TCI) | (Acetylthio)acetic Acid | A2621 | >98.0% (GC) | Liquid | Available, confirms structure and purity. |
| United States Biological | S-Acetylthioacetic acid | 258966 | Highly Purified | Not specified | Available, includes CAS number, molecular formula, and storage conditions.[2] |
Note: Purity values and available documentation can vary by lot. It is essential to consult the specific Certificate of Analysis for the purchased material.
Experimental Protocol: Quantification of "Acetic acid, (acetylthio)-" by High-Performance Liquid Chromatography (HPLC)
1. Principle:
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
2. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
"Acetic acid, (acetylthio)-" reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for LC-MS compatibility)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solution containing a small percentage of acid (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A good starting point could be a gradient from 10% to 90% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the carboxyl chromophore)
-
Injection Volume: 10 µL
4. Preparation of Standard Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the "Acetic acid, (acetylthio)-" reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Accurately weigh the sample containing "Acetic acid, (acetylthio)-" and dissolve it in the same solvent used for the standard solutions.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area corresponding to "Acetic acid, (acetylthio)-".
-
Calculate the concentration of the analyte in the sample using the calibration curve.
7. Method Validation:
The adapted method must be validated according to ICH guidelines, including an assessment of:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram, generated using Graphviz, illustrates the key steps in the quantification of "Acetic acid, (acetylthio)-" using a reference standard.
Caption: Experimental workflow for the quantification of "Acetic acid, (acetylthio)-".
This guide provides a foundational understanding for researchers and drug development professionals working with "Acetic acid, (acetylthio)-". By carefully selecting a high-quality reference standard and implementing a properly validated analytical method, the accuracy and reliability of experimental data can be ensured.
References
Safety Operating Guide
Safe Disposal of Acetic Acid, (acetylthio)-: A Comprehensive Guide
The proper disposal of Acetic acid, (acetylthio)- is crucial for maintaining a safe laboratory environment and ensuring environmental compliance. Due to its chemical properties, including a thiol derivative and a carboxylic acid functional group, specific procedures must be followed. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): At a minimum, all personnel must wear chemical-resistant gloves (such as nitrile, neoprene, or butyl), chemical splash goggles, and a fully-buttoned lab coat.[1][2]
-
Ventilation: All handling and disposal steps must be conducted within a certified chemical fume hood to prevent the inhalation of potentially odorous and harmful thiol compounds.[1]
-
Spill Response: In the event of a small spill (manageable within 10 minutes), trained personnel should absorb the material with an inert dry substance, place it in a sealed container, and dispose of it as hazardous waste.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[2][3]
-
Storage: Store Acetic acid, (acetylthio)- in a cool, dry, and well-ventilated area away from incompatible materials.[2][3][4] Containers should be tightly closed and stored below eye level.[2]
Liquid Waste Disposal Protocol
The primary method for treating liquid waste containing Acetic acid, (acetylthio)- involves the oxidation of the thiol group followed by the neutralization of the carboxylic acid.[1]
Experimental Protocol: Oxidation and Neutralization
-
Segregation: Collect all aqueous solutions containing Acetic acid, (acetylthio)- in a dedicated and clearly labeled waste container. Do not mix with other waste streams.[1]
-
Oxidation:
-
Place the waste container in a larger secondary container within a chemical fume hood to contain any potential spills.[1]
-
Slowly add a 10% sodium hypochlorite (bleach) solution to the waste while stirring. A 1:1 mixture of commercial bleach and water can be used.[1] It is crucial to add the bleach in significant excess to ensure the complete oxidation of the thiol group.
-
This reaction can be exothermic. Monitor the temperature and add the bleach solution in manageable portions to control the reaction rate.[1]
-
-
Neutralization:
-
Once the characteristic thiol odor is no longer detectable, the acidic solution must be neutralized.[1]
-
Slowly add a suitable base, such as a 1 M solution of sodium hydroxide or a saturated solution of sodium bicarbonate, while monitoring the pH of the solution.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.[1]
-
-
Final Disposal:
-
Once neutralized and free of other regulated chemicals, the solution may be permissible for drain disposal with copious amounts of running water, in accordance with local, state, and federal regulations.[1]
-
Crucially, always consult your institution's EHS office for specific guidance on drain disposal. [1]
-
Quantitative Data for Disposal
| Parameter | Value | Source |
| Sodium Hypochlorite Solution for Oxidation | 10% | [1] |
| Target pH Range for Neutralization | 6.0 - 8.0 | [1] |
Solid Waste and Glassware Decontamination
-
Contaminated Solids: All solid waste, such as gloves, weighing paper, and paper towels, contaminated with Acetic acid, (acetylthio)- must be treated as hazardous waste.[1] Place these materials in a sealed, labeled bag and store them in a designated hazardous waste accumulation area for pickup by an approved waste contractor.[1]
-
Glassware Decontamination:
-
Immediately after use, rinse the glassware with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood.[1]
-
Collect the rinse solvent as hazardous waste.[1]
-
After the initial rinse, soak the glassware in a 10% bleach solution for at least one hour to oxidize any residual thiol compounds.
-
Thoroughly rinse the glassware with water after soaking.[1]
-
Disposal Procedure Workflow
Caption: Logical workflow for the safe disposal of Acetic acid, (acetylthio)-.
Chemical Incompatibility
It is crucial to avoid mixing Acetic acid, (acetylthio)- waste with incompatible chemicals. Acetic acid is known to be incompatible with:
-
Chromic acid
-
Nitric acid
-
Peroxides
-
Permanganates
-
Hydroxyl group-containing compounds
-
Ethylene glycol
-
Perchloric acid
Mixing with these substances can lead to dangerous reactions. Always store and handle chemical waste separately to prevent accidental contact.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Thioacetic Acid
Essential safety protocols and personal protective equipment (PPE) for the handling and disposal of Thioacetic acid, also known as Acetic acid, (acetylthio)- or acetyl mercaptan, are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.
Thioacetic acid (CAS No. 507-09-5) is a hazardous chemical that is flammable, corrosive, and harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] It is also noted as a lachrymator, a substance that irritates the eyes and causes tearing, and has a strong, unpleasant stench.[1] Adherence to strict safety measures is paramount to mitigate the risks associated with its use.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure. All personnel must be trained in the proper use and limitations of their PPE. The following table summarizes the recommended equipment for handling Thioacetic acid.
| PPE Category | Recommended Equipment | Specifications & Guidelines |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles should be tight-sealing.[1] A face shield should be worn in conjunction with goggles to provide full-face protection.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber is a recommended material with a breakthrough time of >480 minutes for a thickness of 0.7 mm.[6] Nitrile gloves may also be suitable.[7][8] Always consult the manufacturer's chemical resistance guide.[7][9] |
| Body Protection | Chemical-Resistant Apron, Lab Coat, Boots | A synthetic or chemical-resistant apron is recommended.[10] Wear a long-sleeved lab coat, full-length pants, and closed-toe footwear to ensure no skin is exposed.[5][7] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when engineering controls (e.g., fume hood) are insufficient, if exposure limits are exceeded, or if irritation is experienced.[1][4] Use a respirator with an organic vapor or acid gas filter cartridge (Type A, Brown).[1][4] For unknown concentrations or potential uncontrolled releases, a positive-pressure air-supplied respirator is necessary.[4] |
Operational and Disposal Plans
Safe Handling and Storage Protocol
Proper operational procedures are essential to minimize exposure and prevent accidents.
-
Ventilation: Always handle Thioacetic acid in a well-ventilated area, preferably inside a chemical fume hood with good ventilation.[6][7] Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ignition Sources: Thioacetic acid is a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and other ignition sources.[4][6][10] Use only non-sparking tools and take precautionary measures against static discharge.[5][6]
-
Incompatible Materials: Store Thioacetic acid away from strong bases, metals, oxidizing agents, and reducing agents.[1][10]
-
Storage Conditions: Store in a cool, dry, well-ventilated, and locked-up area in tightly closed, properly labeled containers.[1][7][10] Refrigeration may be required to maintain product quality.[1]
-
Hygiene: Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in areas where the chemical is used.[1][4][6] An eyewash station and safety shower must be readily accessible near the workstation.[1][4][5]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill Cleanup: For small spills (<1 L), trained personnel wearing appropriate PPE can use an inert absorbent material to contain and clean up the spill.[1][7] For large spills (>1 L), evacuate the area and contact emergency services and environmental health and safety personnel.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.[5][7][10]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][9][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a cup of water. Seek immediate medical attention.[1][10][11]
Disposal Plan
All waste, including the chemical itself and any contaminated materials, must be disposed of as hazardous waste.
-
Chemical Waste: Collect Thioacetic acid waste in a suitable, closed, and properly labeled container for disposal.[1] Do not dispose of it down the drain.[5]
-
Contaminated Materials: Absorbent materials, contaminated PPE, and any other items that have come into contact with Thioacetic acid should be double-bagged, labeled as hazardous waste, and disposed of according to institutional and local environmental regulations.[7]
-
Waste Disposal Vendor: Arrange for a licensed hazardous waste disposal company to pick up and manage the waste.[12]
Experimental Protocol: Glove Permeation and Breakthrough Time Testing
Objective: To determine the breakthrough time and permeation rate of a specific chemical through a glove material.
Methodology (Based on EN 374 principles):
-
Sample Preparation: A sample of the glove material is clamped in a permeation cell, creating a barrier between two chambers.
-
Chemical Exposure: The challenge chemical (in this case, Thioacetic acid) is introduced into the outer chamber, which is in contact with the external surface of the glove material.
-
Collection Medium: A collection medium (gas or liquid) is continuously passed through the inner chamber, which simulates the environment inside the glove.
-
Sampling and Analysis: The collection medium is continuously or periodically sampled and analyzed by a sensitive analytical instrument (e.g., gas chromatograph, mass spectrometer) to detect the presence of the challenge chemical.
-
Breakthrough Time: The normalized breakthrough time is the time elapsed from the initial contact of the chemical with the glove material until the chemical's permeation rate reaches a specified level (e.g., 1.0 µg/cm²/min).
-
Permeation Rate: The steady-state permeation rate is measured once the concentration of the chemical in the collection medium becomes relatively constant.
This testing provides quantitative data that allows for the classification of gloves into different performance levels, helping users select the appropriate hand protection for specific chemicals and tasks.[6]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when preparing to handle Thioacetic acid.
A flowchart detailing the step-by-step process for selecting appropriate PPE for Thioacetic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. columbuschemical.com [columbuschemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. uwm.edu [uwm.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. ehs.com [ehs.com]
- 11. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 12. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
